GS-6201
Description
Properties
IUPAC Name |
3-ethyl-1-propyl-8-[1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-yl]-7H-purine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N6O2/c1-3-8-30-19(31)16-18(29(4-2)20(30)32)27-17(26-16)14-10-25-28(12-14)11-13-6-5-7-15(9-13)21(22,23)24/h5-7,9-10,12H,3-4,8,11H2,1-2H3,(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOYXXLLNCXWUNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(N=C(N2)C3=CN(N=C3)CC4=CC(=CC=C4)C(F)(F)F)N(C1=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
752222-83-6 | |
| Record name | CVT-6883 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0752222836 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CVT-6883 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05936 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CVT-6883 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67CKV7X08G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
GS-6201: A Potent and Selective Adenosine A2B Receptor Antagonist
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
GS-6201, also known as CVT-6883, is a potent and highly selective antagonist of the adenosine (B11128) A2B receptor (A2BAR). Adenosine, a ubiquitous signaling nucleoside, modulates a wide range of physiological and pathological processes through its four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. The A2B receptor, in particular, is implicated in inflammatory and fibrotic conditions, making it a compelling therapeutic target. This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, including its binding affinity, functional activity, and in vivo efficacy. Detailed experimental protocols, quantitative data summaries, and signaling pathway diagrams are presented to facilitate further research and development of A2B receptor antagonists.
Introduction to the Adenosine A2B Receptor
The adenosine A2B receptor is a Gs and Gq protein-coupled receptor that is activated by adenosine.[1][2][3] Unlike the high-affinity A1 and A2A receptors, the A2B receptor has a lower affinity for adenosine and is therefore thought to be primarily activated under conditions of high adenosine concentrations, such as tissue injury, inflammation, and hypoxia.[3][4] Activation of the A2B receptor can trigger diverse signaling cascades, leading to the production of cyclic AMP (cAMP) and increases in intracellular calcium, which in turn modulate cellular functions in a cell-type-specific manner.[1][4] The A2B receptor is expressed in various cell types, including mast cells, fibroblasts, and smooth muscle cells, and has been implicated in the pathophysiology of asthma, cardiac remodeling, and fibrosis.[2][5]
In Vitro Pharmacology of this compound
Binding Affinity and Selectivity
This compound exhibits high affinity for the human A2B receptor and demonstrates significant selectivity over the other human adenosine receptor subtypes.[5] The binding affinity of this compound was determined through competitive radioligand binding assays.
Table 1: Binding Affinity (Ki) of this compound at Human Adenosine Receptors [5]
| Receptor Subtype | Ki (nM) |
| A2B | 22 |
| A1 | 1940 |
| A2A | 3280 |
| A3 | 1070 |
Functional Antagonism
The antagonistic activity of this compound at the A2B receptor was confirmed using a functional assay that measures the inhibition of agonist-induced cAMP accumulation.
Table 2: Functional Antagonism of this compound
| Assay | Cell Line | Agonist | This compound Activity |
| cAMP Accumulation | HEK-293 cells expressing human A2B receptor | NECA | Potent antagonist |
In Vivo Pharmacology of this compound
Cardiac Remodeling Following Myocardial Infarction
In a mouse model of acute myocardial infarction (AMI), this compound demonstrated cardioprotective effects by attenuating adverse cardiac remodeling.[2]
Table 3: In Vivo Efficacy of this compound in a Mouse Model of Myocardial Infarction [2]
| Parameter | Treatment Group | Result |
| Left Ventricular End-Diastolic Diameter | This compound (4 mg/kg, i.p., twice daily) | 40% reduction in increase compared to vehicle |
| Left Ventricular Ejection Fraction | This compound (4 mg/kg, i.p., twice daily) | 18% preservation compared to vehicle |
| Myocardial Performance Index | This compound (4 mg/kg, i.p., twice daily) | 88% improvement in changes compared to vehicle |
| Caspase-1 Activity | This compound (4 mg/kg, i.p., twice daily) | Significant prevention of activation |
Airway Inflammation and Hyperresponsiveness in a Mouse Model of Asthma
This compound has been shown to be effective in animal models of asthma, where it reduces airway inflammation and hyperresponsiveness.[4]
Table 4: In Vivo Efficacy of this compound in a Mouse Model of Asthma [4]
| Model | Treatment | Effect |
| Adenosine Deaminase-Deficient Mice | CVT-6883 (this compound) | Attenuated pulmonary inflammation and injury |
| Bleomycin-Induced Pulmonary Fibrosis | CVT-6883 (this compound) | Reduced pulmonary inflammation and fibrosis |
Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for the human A1, A2A, A2B, and A3 adenosine receptors.
Materials:
-
Cell membranes from HEK-293 cells stably expressing the respective human adenosine receptor subtype.
-
Radioligands: [3H]DPCPX (for A1), [3H]ZM241385 (for A2A), [3H]NECA (for A2B and A3 in the presence of a selective A1/A2A antagonist).
-
This compound (test compound).
-
Non-specific binding control (e.g., theophylline (B1681296) or a high concentration of a known non-radiolabeled ligand).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare a series of dilutions of this compound.
-
In a 96-well plate, combine the cell membranes, a fixed concentration of the appropriate radioligand, and varying concentrations of this compound or the non-specific binding control.
-
Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
Objective: To assess the antagonistic activity of this compound at the human A2B receptor.
Materials:
-
HEK-293 cells stably expressing the human A2B receptor.
-
This compound (test compound).
-
A2B receptor agonist (e.g., NECA).
-
cAMP assay kit (e.g., HTRF, ELISA, or luciferase-based).
-
Cell culture medium.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
Procedure:
-
Seed the HEK-293-hA2BR cells in a 96-well plate and culture overnight.
-
Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 15-30 minutes) in the presence of a phosphodiesterase inhibitor.
-
Stimulate the cells with a fixed concentration of the A2B agonist NECA (typically at its EC80 concentration) for a defined period (e.g., 15-30 minutes).
-
Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Plot the cAMP concentration against the concentration of this compound to determine the IC50 value for the inhibition of agonist-induced cAMP production.
Signaling Pathways and Visualizations
A2B Receptor Signaling Pathway
The A2B receptor primarily couples to Gs and Gq proteins. Gs activation stimulates adenylyl cyclase (AC), leading to an increase in intracellular cAMP and subsequent activation of Protein Kinase A (PKA). Gq activation stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC).
Caption: A2B Receptor Signaling Cascade.
Experimental Workflow: Radioligand Binding Assay
This workflow illustrates the key steps in a competitive radioligand binding assay to determine the affinity of a test compound like this compound.
Caption: Competitive Radioligand Binding Assay Workflow.
Logical Relationship: Selectivity of this compound
This diagram illustrates the high selectivity of this compound for the A2B receptor compared to other adenosine receptor subtypes based on its Ki values.
Caption: Selectivity Profile of this compound.
Conclusion
This compound is a well-characterized, potent, and selective antagonist of the adenosine A2B receptor. Its ability to modulate A2B receptor signaling has been demonstrated in both in vitro and in vivo models, highlighting its therapeutic potential in conditions driven by inflammation and fibrosis, such as asthma and cardiac remodeling. The detailed experimental protocols and comprehensive data presented in this guide provide a solid foundation for researchers and drug development professionals working on the advancement of A2B receptor-targeted therapies.
References
- 1. A2B adenosine receptor signaling and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Adenosine A2B Receptor: From Cell Biology to Human Diseases [frontiersin.org]
- 3. The resurgence of A2B adenosine receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of A2B adenosine receptor signaling in adenosine-dependent pulmonary inflammation and injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
GS-6201: A Deep Dive into its Function as a Selective Adenosine A2B Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Core Function: Selective Antagonism of the Adenosine (B11128) A2B Receptor
GS-6201 is a potent and selective antagonist of the adenosine A2B receptor (A2BR), a G-protein coupled receptor that is implicated in a variety of physiological and pathological processes, most notably in inflammation and tissue remodeling. Adenosine, an endogenous nucleoside, signals through four receptor subtypes: A1, A2A, A2B, and A3. While the A1 and A3 receptors are coupled to Gi proteins and inhibit adenylyl cyclase, the A2A and A2B receptors are coupled to Gs proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[1] this compound exerts its effects by specifically blocking the A2B receptor, thereby inhibiting the downstream signaling cascade initiated by adenosine binding.
Selectivity Profile of this compound
The selectivity of this compound for the human A2B receptor over other adenosine receptor subtypes is a key feature of its pharmacological profile. This selectivity is critical for minimizing off-target effects and achieving a targeted therapeutic outcome.
| Receptor Subtype | Ki (nM) |
| Human A2B | 22 |
| Human A1 | 1940 |
| Human A2A | 3280 |
| Human A3 | 1070 |
Caption: Binding affinities (Ki) of this compound for human adenosine receptor subtypes. Lower Ki values indicate higher binding affinity.
Mechanism of Action: Modulation of the cAMP Signaling Pathway
The primary mechanism of action of this compound is the competitive inhibition of adenosine binding to the A2B receptor. In pathophysiological conditions such as hypoxia and inflammation, extracellular adenosine levels rise, leading to sustained activation of the A2B receptor. This activation triggers a signaling cascade that plays a significant role in the inflammatory response and tissue remodeling.
By blocking the A2B receptor, this compound prevents the Gs protein-mediated activation of adenylyl cyclase. This, in turn, inhibits the conversion of ATP to cAMP, leading to a reduction in intracellular cAMP levels. The decrease in cAMP levels attenuates the activity of protein kinase A (PKA), a key downstream effector of the cAMP pathway. PKA is known to phosphorylate a variety of cellular proteins, including transcription factors, that regulate the expression of pro-inflammatory and pro-fibrotic genes.
Caption: this compound blocks the A2B receptor signaling pathway.
Downstream of PKA, several transcription factors and signaling molecules are implicated in the pathological processes targeted by this compound. In cardiac remodeling, PKA can phosphorylate proteins involved in calcium handling and myocyte contractility, and its dysregulation is associated with heart disease.[2] In inflammatory conditions, PKA can influence the activity of transcription factors such as NF-κB, which plays a central role in the expression of inflammatory cytokines.
Therapeutic Applications and Preclinical Efficacy
The function of this compound as an A2B receptor antagonist has been investigated in preclinical models of two primary therapeutic areas: cardiac remodeling following myocardial infarction and inflammatory airway diseases such as asthma.
Cardiac Remodeling Following Myocardial Infarction
In a mouse model of acute myocardial infarction (AMI), treatment with this compound demonstrated significant cardioprotective effects.[3] The study highlighted the role of A2B receptor antagonism in mitigating the adverse remodeling of the heart that often occurs after an ischemic event.
Experimental Protocol: Murine Model of Acute Myocardial Infarction
A standardized surgical procedure is used to induce myocardial infarction in mice.
-
Animal Model: Male ICR mice are typically used.
-
Anesthesia: Mice are anesthetized, and the chest is opened to expose the heart.
-
Coronary Artery Ligation: The left anterior descending (LAD) coronary artery is permanently ligated with a suture to induce myocardial infarction. Sham-operated animals undergo the same procedure without the ligation.
-
Treatment: this compound (4 mg/kg) or a vehicle control is administered intraperitoneally twice daily, starting immediately after surgery and continuing for a specified period (e.g., 14 days).[3]
-
Assessment of Cardiac Function: Transthoracic echocardiography is performed at baseline and at various time points post-surgery (e.g., 7, 14, and 28 days) to assess parameters such as left ventricular end-diastolic diameter (LVEDD) and left ventricular ejection fraction (LVEF).[3]
-
Biomarker Analysis: At specific time points, cardiac tissue is harvested to measure the activity of key inflammatory mediators, such as caspase-1.[3]
Caption: Experimental workflow for the murine AMI model.
Quantitative Data from Preclinical Myocardial Infarction Studies
| Parameter | Vehicle-Treated | This compound-Treated | % Change vs. Vehicle |
| Survival at 4 weeks | 50% | 75% | +50% |
| Increase in LVEDD at 28 days | - | - | -40% (limited increase) |
| Decrease in LVEF at 28 days | - | - | -18% (limited decrease) |
| Caspase-1 Activity at 72h | - | - | Prevented Activation (P < 0.001) |
Caption: Efficacy of this compound in a mouse model of acute myocardial infarction.[3]
Inflammatory Airway Diseases (Asthma)
This compound has also been evaluated for its potential to treat chronic inflammatory airway diseases like asthma. In a mouse model of allergic asthma, this compound was shown to attenuate airway reactivity and reduce the levels of several pro-inflammatory cytokines.[1]
Experimental Protocol: Ovalbumin (OVA)-Induced Allergic Asthma Mouse Model
This is a widely used model to mimic the allergic inflammation seen in human asthma.
-
Animal Model: BALB/c mice are commonly used due to their propensity to mount a strong Th2-type immune response.
-
Sensitization: Mice are sensitized by intraperitoneal injections of ovalbumin (OVA) emulsified in an adjuvant such as aluminum hydroxide. This is typically done on days 0 and 14.
-
Challenge: Following sensitization, mice are challenged with aerosolized OVA for a set period (e.g., 20-30 minutes) on multiple consecutive days (e.g., days 28, 29, and 30).
-
Treatment: this compound or a vehicle control is administered, often intraperitoneally, prior to each OVA challenge.
-
Assessment of Airway Hyperresponsiveness (AHR): AHR to a bronchoconstrictor agent like methacholine (B1211447) is measured using techniques such as whole-body plethysmography.
-
Bronchoalveolar Lavage (BAL): BAL fluid is collected to analyze the number and type of inflammatory cells (e.g., eosinophils, neutrophils, lymphocytes) that have infiltrated the airways.
-
Cytokine Analysis: Levels of inflammatory cytokines (e.g., IL-4, IL-5, IL-13) in the BAL fluid or lung tissue homogenates are quantified.
Caption: Experimental workflow for the OVA-induced asthma model.
Quantitative Data from Preclinical Asthma Studies
In sensitized mice, this compound has been shown to significantly reduce the plasma levels of several key inflammatory mediators.
| Inflammatory Mediator | Effect of this compound |
| IL-6 | Significantly reduced |
| TNF-α | Significantly reduced |
| E-selectin | Significantly reduced |
| ICAM-1 | Significantly reduced |
| VCAM | Significantly reduced |
Caption: Effect of this compound on plasma inflammatory mediators in a mouse model of allergic asthma.[1]
Clinical Development
Information regarding the clinical development of this compound for asthma in publicly available records is limited. While it has been cited as being clinically evaluated, detailed results from human trials are not readily accessible in the public domain. Further investigation into clinical trial registries may provide more specific information on its status.
Conclusion
This compound is a selective A2B adenosine receptor antagonist with a clear mechanism of action centered on the modulation of the cAMP signaling pathway. Preclinical studies have demonstrated its potential therapeutic utility in mitigating cardiac remodeling following myocardial infarction and in reducing airway inflammation in models of asthma. The data from these studies provide a strong rationale for its further investigation as a novel therapeutic agent for these and potentially other inflammatory and fibrotic diseases.
References
A Technical Guide to the Core Mechanism of Action of GS-6201 (Lenacapavir)
For Researchers, Scientists, and Drug Development Professionals
Introduction
GS-6201, also known as Lenacapavir (B1654289) (brand name Sunlenca), is a first-in-class, long-acting HIV-1 capsid inhibitor.[1][2] It represents a significant advancement in antiretroviral therapy, offering a novel mechanism of action that targets multiple stages of the viral lifecycle.[2][3] This technical guide provides an in-depth overview of the core mechanism of action of this compound, supported by quantitative data, experimental methodologies, and visual diagrams of the key pathways. It is important to note that the designation this compound has also been associated with a selective adenosine (B11128) A2B receptor antagonist in preclinical studies.[4][5][6] This guide will primarily focus on this compound as Lenacapavir, the HIV-1 capsid inhibitor, due to its recent FDA approval and significant clinical development.
Core Mechanism of Action: HIV-1 Capsid Inhibition
This compound (Lenacapavir) exerts its potent antiviral activity by directly binding to the HIV-1 capsid protein (p24).[1][2] This interaction disrupts the normal function of the capsid at several critical steps in the viral replication cycle, making it a multi-stage inhibitor.[2][3]
Interference with Nuclear Entry of Proviral DNA
After entering a host cell, the HIV-1 capsid protects the viral RNA and facilitates reverse transcription into proviral DNA. This pre-integration complex must then be transported into the nucleus for integration into the host genome. This compound binds to the capsid and over-stabilizes it.[1] This hyper-stabilization is thought to lead to premature breakage of the capsid before the virus can complete the conversion of its RNA into DNA and before it reaches the nucleus.[7][8] This exposes the viral genetic material to the host cell's cytoplasm, where it is vulnerable to degradation.[7][8]
Disruption of Virus Assembly and Release
During the late stages of the viral lifecycle, new viral proteins and RNA are assembled into immature virions at the host cell membrane. This compound's interaction with the capsid protein interferes with the proper assembly of new capsids.[2] It accelerates the construction of the capsid, leading to errors and the formation of deformed capsids that cannot close correctly.[7][8]
Impairment of Capsid Core Formation
The final step in producing an infectious virus is the maturation of the capsid core. This compound's binding to capsid subunits disrupts the normal rate of their association, resulting in irregularly formed and unstable capsid cores.[2] These malformed capsids are unable to properly protect the viral genome and enzymes, rendering the new virus particles non-infectious.[9]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of this compound (Lenacapavir) and a general workflow for its evaluation.
Caption: Mechanism of Action of this compound (Lenacapavir) on the HIV-1 Lifecycle.
Caption: General Drug Development Workflow for this compound (Lenacapavir).
Quantitative Data
The following table summarizes key quantitative data related to the activity of this compound.
| Parameter | Value | Context | Reference |
| Antiviral Activity (EC50) | Picomolar potency | In vitro studies against HIV-1. | [3] |
| Clinical Trial Efficacy (PURPOSE 1) | 0 HIV infections in the Lenacapavir arm | Phase 3 trial in cisgender women. | [10] |
| Clinical Trial Efficacy (PURPOSE 2) | 2 HIV infections among 2,179 participants | Phase 3 trial in cisgender men, transgender individuals, and gender non-binary people. | [10][11] |
| Binding Affinity (Ki) of this compound (as A2B antagonist) | 22 nM | For human adenosine A2B receptors. | [4][6] |
Experimental Protocols
Detailed experimental protocols are crucial for understanding and replicating the research behind this compound. Below are summaries of key methodologies.
In Vitro Antiviral Activity Assays
-
Objective: To determine the concentration of this compound required to inhibit HIV-1 replication by 50% (EC50).
-
Methodology:
-
Peripheral blood mononuclear cells (PBMCs) or a susceptible cell line (e.g., MT-4 cells) are infected with a laboratory-adapted or clinical isolate of HIV-1.
-
The infected cells are then cultured in the presence of serial dilutions of this compound.
-
After a set incubation period (typically 3-7 days), the level of viral replication is measured. This can be done by quantifying the amount of viral p24 antigen in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA) or by measuring reverse transcriptase activity.
-
The EC50 value is calculated by plotting the percentage of viral inhibition against the drug concentration and fitting the data to a dose-response curve.
-
Single-Molecule Imaging of Capsid Disassembly
-
Objective: To directly visualize the effect of this compound on the stability of individual HIV-1 capsids.[7][8]
-
Methodology:
-
Non-infectious HIV-like particles are produced with fluorescently labeled interiors.
-
These particles are then treated with this compound at various concentrations.
-
The integrity of the capsids is observed over time using single-molecule fluorescence microscopy.
-
The release of the fluorescent tags from the capsid indicates when the capsid ruptures.[7][8]
-
This method allows for the direct observation of premature capsid breakage induced by the drug.[7][8]
-
Clinical Trial Protocols (PURPOSE Studies)
-
Objective: To evaluate the safety and efficacy of long-acting injectable this compound for pre-exposure prophylaxis (PrEP).
-
Methodology (PURPOSE 2 Example):
-
A Phase 3, randomized, double-blind study was conducted with cisgender men, transgender women, transgender men, and gender non-binary individuals who have sex with partners assigned male at birth.[12][13]
-
Participants were randomized to receive either subcutaneous injections of Lenacapavir every 26 weeks or daily oral emtricitabine/tenofovir disoproxil fumarate (B1241708) (F/TDF).[13]
-
The primary endpoint was the incidence of HIV-1 infection in each group.
-
Safety and tolerability were assessed through the monitoring of adverse events, including injection site reactions.
-
This compound as an Adenosine A2B Receptor Antagonist
As mentioned, the designation this compound has also been used for a selective antagonist of the adenosine A2B receptor.[4][5][6] This compound has been investigated for its potential in treating chronic inflammatory airway diseases and attenuating cardiac remodeling after myocardial infarction.[4][5]
Signaling Pathway of Adenosine A2B Receptor
The adenosine A2B receptor is a G-protein coupled receptor (GPCR). Its activation by adenosine leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP).[14][15] As an antagonist, this compound would block this signaling cascade.
Caption: this compound as an Antagonist of the Adenosine A2B Receptor Signaling Pathway.
This compound (Lenacapavir) is a groundbreaking antiretroviral agent with a unique multi-stage mechanism of action targeting the HIV-1 capsid. Its ability to disrupt viral replication at both early and late stages, combined with its long-acting formulation, provides a significant new option for the treatment and prevention of HIV-1 infection. The quantitative data from clinical trials underscore its high efficacy. While the designation this compound has also been associated with an adenosine A2B receptor antagonist in a different therapeutic context, its primary and most significant role in current drug development is as the HIV-1 capsid inhibitor, Lenacapavir.
References
- 1. Lenacapavir - Wikipedia [en.wikipedia.org]
- 2. Pharmacological outlook of Lenacapavir: a novel first-in-class Long-Acting HIV-1 Capsid Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. natap.org [natap.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound, a selective blocker of the A2B adenosine receptor, attenuates cardiac remodeling after acute myocardial infarction in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. Research reveals how lenacapavir pushes HIV capsid to breaking point | News | The Microbiologist [the-microbiologist.com]
- 9. The primary mechanism for highly potent inhibition of HIV-1 maturation by lenacapavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. prepwatch.org [prepwatch.org]
- 11. gilead.com [gilead.com]
- 12. PURPOSE Trials for Lenacapavir | HIV Prevention [purposestudies.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. immune-system-research.com [immune-system-research.com]
- 15. Frontiers | Stimulation of Adenosine A2B Receptor Inhibits Endothelin-1-Induced Cardiac Fibroblast Proliferation and α-Smooth Muscle Actin Synthesis Through the cAMP/Epac/PI3K/Akt-Signaling Pathway [frontiersin.org]
The Role of GS-6201 in Mitigating Cardiac Remodeling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cardiac remodeling, a detrimental process of structural and functional changes in the heart muscle following injury, is a major contributor to the progression of heart failure. This technical guide provides an in-depth analysis of the role of GS-6201, a selective A2B adenosine (B11128) receptor (A2BAR) antagonist, in attenuating cardiac remodeling. We consolidate findings from preclinical studies, presenting quantitative data on its efficacy, detailing the experimental protocols utilized, and illustrating the underlying molecular signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of cardiovascular drug development.
Introduction to Cardiac Remodeling and the A2B Adenosine Receptor
Cardiac remodeling refers to the alterations in ventricular size, shape, mass, and function that occur in response to cardiac insults such as myocardial infarction (MI) or pressure overload.[1] This process, initially adaptive, often becomes maladaptive, leading to progressive cardiac dysfunction and heart failure. Key features of pathological remodeling include cardiomyocyte hypertrophy, apoptosis, and interstitial fibrosis.
The A2B adenosine receptor, a G-protein coupled receptor, is typically expressed at low levels in the heart but is significantly upregulated under ischemic and inflammatory conditions.[2] Activation of A2BAR in cardiac cells has been shown to trigger pro-inflammatory and pro-fibrotic responses, making it a promising therapeutic target for mitigating adverse cardiac remodeling.[2][3]
This compound is a potent and selective antagonist of the A2B adenosine receptor.[2] Preclinical studies have demonstrated its potential to favorably modulate the cardiac remodeling process.
Efficacy of this compound in Preclinical Models of Cardiac Remodeling
In Vivo Efficacy in a Mouse Model of Myocardial Infarction
A pivotal study investigated the effects of this compound in a mouse model of acute myocardial infarction (AMI) induced by coronary artery ligation.[4] Treatment with this compound demonstrated a significant improvement in survival and attenuation of adverse cardiac remodeling.
Table 1: Effects of this compound on Survival and Cardiac Function in a Mouse AMI Model [4]
| Parameter | Vehicle-Treated | This compound-Treated | Percentage Improvement | p-value |
| Survival at 4 weeks | 50% | 75% | 50% | - |
| Change in LV End-Diastolic Diameter (LVEDD) at 28 days | Increase | Significantly Limited Increase | 40% limitation of increase | < 0.001 |
| Change in LV Ejection Fraction (LVEF) at 28 days | Decrease | Significantly Limited Decrease | 18% preservation | < 0.01 |
| Change in Myocardial Performance Index at 28 days | Increase | Significantly Limited Change | 88% limitation of change | < 0.001 |
In Vivo Efficacy in a Rat Model of Myocardial Infarction
In a rat model of MI, this compound, both alone and in combination with the ACE inhibitor enalapril (B1671234), showed beneficial effects on cardiac remodeling and function.[2]
Table 2: Effects of this compound on Cardiac Function and Biomarkers in a Rat MI Model [2]
| Treatment Group | LV Ejection Fraction (EF) | LV Fractional Shortening (FS) | LV End-Systolic Volume | Myocardial Fibrosis | Plasma IL-6 | Plasma TGF-β1 | Plasma BNP |
| Placebo | Decreased | Decreased | Increased | Increased | Increased | Increased | Increased |
| This compound | Significantly Improved | Significantly Improved | Reduced | Decreased | Ameliorated | Ameliorated | Ameliorated |
| Enalapril | Significantly Improved | Significantly Improved | Reduced | Decreased | Ameliorated | Ameliorated | Ameliorated |
| This compound + Enalapril | Significantly Improved | Significantly Improved | Reduced | Decreased | Ameliorated | Ameliorated | Ameliorated |
Mechanism of Action: Targeting Inflammatory and Fibrotic Pathways
This compound exerts its cardioprotective effects by blocking the A2B adenosine receptor, thereby inhibiting downstream signaling pathways that promote inflammation and fibrosis.
Inhibition of Pro-inflammatory Signaling
In the acute phase following myocardial infarction, this compound has been shown to prevent the activation of caspase-1, a key inflammatory mediator, in the cardiac tissue of mice.[4] In vitro studies using human cardiac myocytes have further elucidated that the activation of A2BAR leads to the release of inflammatory cytokines such as IL-6 and IL-8.[3] This effect is mediated by the p38 Mitogen-Activated Protein Kinase (MAPK) pathway.[3] this compound effectively abolishes the release of these pro-inflammatory mediators.[3]
Attenuation of Pro-fibrotic Signaling
Adenosine has been demonstrated to have pro-fibrotic effects in human cardiac fibroblasts through the activation of the A2B adenosine receptor.[3] A2BAR activation can also alter the expression of fibrotic genes in human cardiac myocytes.[3] By blocking this receptor, this compound is proposed to inhibit the signaling cascades that lead to increased collagen deposition and myocardial fibrosis.
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of this compound in Cardiac Myocytes
The following diagram illustrates the proposed mechanism by which this compound antagonizes A2BAR signaling to reduce inflammation and fibrosis in cardiac myocytes.
Caption: Proposed mechanism of this compound in cardiac myocytes.
Experimental Workflow for In Vivo Studies
The diagram below outlines the typical experimental workflow for evaluating the efficacy of this compound in an animal model of myocardial infarction.
Caption: Workflow for in vivo evaluation of this compound.
Detailed Experimental Protocols
Murine Model of Acute Myocardial Infarction[4]
-
Animal Model: Male ICR mice.
-
Surgical Procedure: Myocardial infarction is induced by permanent ligation of the left anterior descending (LAD) coronary artery. Sham-operated animals undergo the same surgical procedure without LAD ligation.
-
Treatment: this compound is administered at a dose of 4 mg/kg via intraperitoneal injection twice daily, starting immediately after surgery and continuing for 14 days. A vehicle control group receives the vehicle solution on the same schedule.
-
Cardiac Function Assessment: Transthoracic echocardiography is performed at baseline (before surgery) and at specified time points post-MI (e.g., 7, 14, and 28 days) to measure parameters such as LVEDD and LVEF.
-
Biochemical Analysis: A subgroup of mice is euthanized at an early time point (e.g., 72 hours) post-MI, and cardiac tissue is harvested to measure the activity of inflammatory markers like caspase-1.
-
Histological Analysis: At the study endpoint, hearts are excised, fixed, and sectioned for histological staining (e.g., Masson's trichrome) to assess the extent of myocardial fibrosis.
In Vitro Studies with Human Cardiac Myocytes[3]
-
Cell Culture: Primary human cardiac myocytes are cultured under standard conditions.
-
Stimulation: To mimic the effects of adenosine, cells are treated with NECA (5'-N-Ethylcarboxamidoadenosine), a stable adenosine analog, in a concentration-dependent manner.
-
Inhibition: To assess the effect of A2BAR blockade, cells are pre-treated with this compound before stimulation with NECA.
-
Analysis of Inflammatory and Fibrotic Mediators: The concentrations of secreted proteins such as IL-6, IL-8, soluble ST-2, and PAPPA in the cell culture supernatants are measured using ELISA (Enzyme-Linked Immunosorbent Assay). Gene expression of fibrotic markers can be assessed using real-time RT-PCR.
-
Signaling Pathway Analysis: To investigate the involvement of specific signaling pathways, the phosphorylation status of key proteins like p38 MAPK is measured by ELISA or Western blotting. The use of specific pathway inhibitors (e.g., SB202190 for p38 MAPK) can further confirm the role of these pathways.
Conclusion and Future Directions
The selective A2B adenosine receptor antagonist, this compound, has demonstrated significant potential in attenuating adverse cardiac remodeling in preclinical models of myocardial infarction. Its mechanism of action, centered on the inhibition of pro-inflammatory and pro-fibrotic pathways, presents a targeted approach to preserving cardiac structure and function following injury. The quantitative data from both mouse and rat models, supported by in vitro mechanistic studies, provide a strong rationale for the continued development of this compound as a potential therapeutic agent for patients at risk of developing heart failure post-MI.
Future research should focus on further elucidating the downstream signaling cascades affected by this compound in different cardiac cell types. Long-term studies in larger animal models would be beneficial to assess the sustained efficacy and safety of this compound. Ultimately, clinical trials will be necessary to translate these promising preclinical findings into a novel therapy for patients with cardiac disease.
References
- 1. p38 Mitogen-Activated Protein Kinase Mediates a Negative Inotropic Effect in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The in vivo role of p38 MAP kinases in cardiac remodeling and restrictive cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cardiac hypertrophy and salt status in chronic myocardial infarction in the rat: effects of enalapril versus salt restriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. p38 MAP kinase inhibition enables proliferation of adult mammalian cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
GS-6201: A Novel Adenosine A2B Receptor Antagonist for the Attenuation of Airway Inflammation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Chronic inflammatory airway diseases, such as asthma and chronic obstructive pulmonary disease (COPD), represent a significant global health burden. A key signaling molecule implicated in the pathogenesis of these conditions is adenosine (B11128), which accumulates in the airways and mediates pro-inflammatory effects. GS-6201, a potent and selective antagonist of the adenosine A2B receptor, has emerged as a promising therapeutic candidate for mitigating airway inflammation. This document provides a comprehensive technical overview of the effects of this compound on airway inflammation, detailing its mechanism of action, summarizing key preclinical data, outlining relevant experimental protocols, and visualizing the associated signaling pathways.
Introduction: The Role of Adenosine in Airway Inflammation
Adenosine is a purine (B94841) nucleoside that functions as a signaling molecule in virtually all tissues, including the lungs.[1] Its extracellular concentration increases in response to cellular stress or injury, such as hypoxia and inflammation. Adenosine exerts its effects through four G-protein coupled receptor subtypes: A1, A2A, A2B, and A3.[1] While the activation of A1 and A3 receptors generally leads to anti-inflammatory responses, the stimulation of A2A and particularly A2B receptors is predominantly pro-inflammatory in the context of airway disease.[1]
The A2B receptor, a low-affinity adenosine receptor, becomes significantly activated under conditions of high adenosine concentrations, characteristic of inflamed airways. Upon activation, the A2B receptor couples to Gs proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[1] This signaling cascade triggers the release of a variety of pro-inflammatory mediators from mast cells, epithelial cells, and fibroblasts, contributing to the pathophysiology of asthma and COPD.[1][2]
This compound: A Selective Adenosine A2B Receptor Antagonist
This compound is a novel small molecule that acts as a selective antagonist of the human adenosine A2B receptor, demonstrating high affinity with a Ki value of 22 nM.[3] Its selectivity for the A2B receptor over other adenosine receptor subtypes (A1, A2A, and A3) makes it a targeted therapeutic agent with the potential for reduced off-target effects.[3] By competitively blocking the binding of adenosine to the A2B receptor, this compound is designed to inhibit the downstream signaling pathways that drive airway inflammation.
Preclinical Evidence of Anti-Inflammatory Effects
Preclinical studies utilizing animal models of allergic asthma have demonstrated the potential of this compound to attenuate airway inflammation. These studies have shown that administration of this compound can lead to a significant reduction in key inflammatory markers.
Quantitative Data on Inflammatory Markers
The following tables summarize the reported effects of this compound and other selective A2B receptor antagonists on various inflammatory parameters in preclinical models of airway inflammation. It is important to note that while specific quantitative data for this compound is emerging, data from other selective A2B antagonists in similar models provide strong evidence for the class effect.
| Inflammatory Mediator | Effect of this compound Administration | Source |
| Interleukin-6 (IL-6) | Significantly Reduced Plasma Levels | [1] |
| Tumor Necrosis Factor-alpha (TNF-α) | Significantly Reduced Plasma Levels | [1] |
| E-selectin | Significantly Reduced Plasma Levels | [1] |
| Intercellular Adhesion Molecule-1 (ICAM-1) | Significantly Reduced Plasma Levels | [1] |
| Vascular Cell Adhesion Molecule-1 (VCAM-1) | Significantly Reduced Plasma Levels | [1] |
| Inflammatory Cell Type (in Bronchoalveolar Lavage Fluid) | Effect of Selective A2B Receptor Antagonism | Source |
| Total Inflammatory Cells | Reduced | |
| Eosinophils | Reduced | |
| Neutrophils | Reduced | |
| Lymphocytes | Reduced |
| Th2 Cytokine | Effect of Selective A2B Receptor Antagonism | Source |
| Interleukin-4 (IL-4) | Reduced | |
| Interleukin-5 (IL-5) | Not explicitly stated | |
| Interleukin-13 (IL-13) | Not explicitly stated |
Experimental Protocols
The following section outlines a typical experimental protocol for inducing an allergic airway inflammation model in mice, which is a standard method for evaluating the efficacy of anti-inflammatory compounds like this compound.
Ovalbumin-Induced Allergic Asthma Model in Mice
This model is widely used to mimic the eosinophilic inflammation characteristic of allergic asthma.[4]
Materials:
-
BALB/c mice (female, 6-8 weeks old)
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (B78521) (Alum)
-
Phosphate-buffered saline (PBS)
-
This compound or vehicle control
-
Nebulizer
Protocol:
-
Sensitization:
-
On days 0 and 14, mice are sensitized by intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL PBS.
-
Control mice receive an i.p. injection of PBS with alum.
-
-
Drug Administration:
-
This compound or vehicle is administered to the mice via a predetermined route (e.g., intraperitoneal, oral gavage, or inhalation) at a specified dose and frequency, starting before the allergen challenge.
-
-
Allergen Challenge:
-
From days 24 to 26, mice are challenged with an aerosol of 1% OVA in PBS for 30 minutes using a nebulizer.
-
Control mice are challenged with a PBS aerosol.
-
-
Endpoint Analysis (24-48 hours after the final challenge):
-
Bronchoalveolar Lavage (BAL): The lungs are lavaged with PBS to collect BAL fluid. Total and differential cell counts (macrophages, eosinophils, neutrophils, lymphocytes) are performed.
-
Cytokine Analysis: Levels of cytokines (e.g., IL-4, IL-5, IL-13, IL-6, TNF-α) in the BAL fluid and/or serum are measured by ELISA.
-
Histology: Lung tissue is collected, fixed, and stained (e.g., with Hematoxylin and Eosin for general inflammation and Periodic acid-Schiff for mucus production) to assess inflammatory cell infiltration and airway remodeling.
-
Airway Hyperresponsiveness (AHR): AHR to a bronchoconstrictor agent (e.g., methacholine) can be measured using whole-body plethysmography.
-
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involved in adenosine A2B receptor-mediated airway inflammation and the proposed mechanism of action for this compound.
Caption: Adenosine A2B Receptor Signaling Pathway in Airway Inflammation.
Caption: Experimental Workflow for an Ovalbumin-Induced Asthma Model.
Conclusion and Future Directions
This compound, as a selective adenosine A2B receptor antagonist, demonstrates significant potential as a therapeutic agent for airway inflammation. Preclinical evidence strongly suggests that by blocking the A2B receptor, this compound can effectively reduce the production of key pro-inflammatory cytokines and inhibit the influx of inflammatory cells into the airways. The well-established role of the adenosine A2B receptor in the pathophysiology of asthma and COPD provides a strong rationale for the continued development of this compound.
Future research should focus on obtaining more detailed quantitative data from preclinical and clinical studies to establish clear dose-response relationships and to fully elucidate the impact of this compound on a broader range of inflammatory biomarkers. Further investigation into the long-term effects of A2B receptor antagonism on airway remodeling is also warranted. Ultimately, well-controlled clinical trials in patient populations with asthma and COPD will be crucial to determine the therapeutic efficacy and safety of this compound in treating chronic inflammatory airway diseases.
References
GS-6201: A Selective Adenosine A2B Receptor Antagonist
An in-depth analysis of the preclinical research on GS-6201, a selective adenosine (B11128) A2B receptor antagonist, reveals its potential therapeutic applications in inflammatory conditions, particularly in the contexts of cardiac remodeling post-myocardial infarction and allergic asthma. This technical guide synthesizes the available preclinical data, experimental methodologies, and associated signaling pathways to provide a comprehensive resource for researchers and drug development professionals.
This compound, also known as CVT-6883, is a potent and selective antagonist of the adenosine A2B receptor (A2B R).[1][2] Adenosine, an endogenous nucleoside, modulates various physiological processes by activating four receptor subtypes: A1, A2A, A2B, and A3.[2] While A1 and A3 receptor activation inhibits adenylate cyclase, A2A and A2B receptor activation stimulates it, leading to increased intracellular cyclic AMP (cAMP) levels.[2] The A2B receptor is implicated in pro-inflammatory responses, making its antagonism a target for therapeutic intervention in inflammatory diseases.[2][3]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound.
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Ki (nM) | Species | Reference |
| Human Adenosine A2B | 22 | Human | [1][2][4] |
| Human Adenosine A1 | 1940 | Human | [4] |
| Human Adenosine A2A | 3280 | Human | [4] |
| Human Adenosine A3 | 1070 | Human | [4] |
| Rat Adenosine A2B | 8.3 | Rat | [5] |
Table 2: Efficacy of this compound in a Mouse Model of Acute Myocardial Infarction (AMI)
| Parameter | Vehicle-Treated | This compound-Treated | % Change vs. Vehicle | P-value | Reference |
| Survival Rate at 4 weeks | 50% | 75% | +50% | - | [3] |
| LV End-Diastolic Diameter Increase | - | - | Limited by 40% | < 0.001 | [3] |
| LV Ejection Fraction Decrease | - | - | Limited by 18% | < 0.01 | [3] |
| Myocardial Performance Index Change | - | - | Limited by 88% | < 0.001 | [3] |
| Caspase-1 Activity at 72h post-AMI | - | - | Prevented | < 0.001 | [3] |
Table 3: Efficacy of this compound in a Rat Model of Myocardial Infarction (MI)
| Parameter | Placebo | This compound | This compound + Enalapril (B1671234) | Reference |
| LV Ejection Fraction | - | Significantly Improved | Additionally Improved | [5] |
| Fractional Shortening | - | Significantly Improved | Additionally Improved | [5] |
| LV End-Systolic Volume | - | Reduced | Further Reduced | [5] |
| Myocardial Fibrosis | - | Decreased | Further Decreased | [5] |
| Plasma IL-6 | - | Significantly Ameliorated | - | [5] |
| Plasma TGF-β1 | - | Significantly Ameliorated | - | [5] |
| Plasma BNP | - | Significantly Ameliorated | - | [5] |
Table 4: Effects of this compound on Inflammatory Markers
| Marker | Effect of this compound Treatment | Reference |
| IL-6 | Significantly Reduced Plasma Levels | [1] |
| TNF-α | Significantly Reduced Plasma Levels | [1] |
| E-selectin | Significantly Reduced Plasma Levels | [1] |
| ICAM-1 | Significantly Reduced Plasma Levels | [1] |
| VCAM | Significantly Reduced Plasma Levels | [1] |
Experimental Protocols
Detailed methodologies for the key preclinical experiments are outlined below.
1. In Vitro Receptor Binding Assay:
-
Objective: To determine the binding affinity and selectivity of this compound for human adenosine receptor subtypes.
-
Methodology: Radioligand binding assays were performed using membranes from cells expressing recombinant human A1, A2A, A2B, or A3 adenosine receptors. The ability of this compound to displace a specific radioligand from each receptor subtype was measured. The inhibition constant (Ki) was calculated from the concentration-response curves.[4]
2. Mouse Model of Acute Myocardial Infarction (AMI):
-
Animal Model: Male ICR mice.[3]
-
Surgical Procedure: Acute myocardial infarction was induced by permanent ligation of a coronary artery. A sham surgery group was used as a control.[3]
-
Treatment Protocol: this compound (4 mg/kg) or vehicle was administered intraperitoneally twice daily for 14 days, starting immediately after surgery.[3]
-
Efficacy Endpoints:
-
Cardiac Function: Transthoracic echocardiography was performed at baseline and at 7, 14, and 28 days post-surgery to assess left ventricular (LV) dimensions and function (ejection fraction, myocardial performance index).[3]
-
Inflammation: Caspase-1 activity in the cardiac tissue was measured 72 hours after surgery.[3]
-
Survival: The survival rate of the animals was monitored for 4 weeks.[3]
-
3. Rat Model of Myocardial Infarction (MI):
-
Animal Model: Rats.[5]
-
Surgical Procedure: Myocardial infarction was induced by 25 minutes of myocardial ischemia followed by reperfusion.[5]
-
Treatment Protocol: One week after MI, animals were treated daily for 4 weeks with this compound (30 mg/kg), enalapril (6 mg/kg), a combination of this compound and enalapril, or a placebo via oral gavage.[5]
-
Efficacy Endpoints:
-
Cardiac Function and Geometry: Serial echocardiographic assessments were conducted at baseline, 1, 3, and 5 weeks after MI to measure LV ejection fraction, fractional shortening, and LV end-systolic volume.[5]
-
Fibrosis: Myocardial fibrosis was assessed at the end of the study.[5]
-
Biomarkers: Plasma levels of IL-6, TGF-β1, and BNP were measured.[5]
-
4. Mouse Model of Allergic Asthma:
-
Objective: To evaluate the effect of this compound on airway reactivity.
-
Methodology: In sensitized mice, this compound was shown to attenuate airway reactivity induced by NECA (a non-selective adenosine receptor agonist), AMP (which increases endogenous adenosine), or an allergen.[1] The specific experimental details of this model were not available in the provided search results.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and the experimental workflows.
Caption: Mechanism of action of this compound as an A2B receptor antagonist.
Caption: Experimental workflow for the mouse AMI study.
Note on Lenacapavir (GS-6207)
The initial search also returned results for "lenacapavir," which is a distinct compound from this compound. Lenacapavir (formerly GS-6207) is a first-in-class HIV-1 capsid inhibitor.[6] Given the potential for confusion, a brief summary of its preclinical data is provided below.
Quantitative Data Summary for Lenacapavir
Table 5: In Vitro Anti-HIV-1 Activity of Lenacapavir
| Cell Type / Isolate | EC50 (pM) | Virus | Reference |
| MT-4 cells | 105 | HIV-1 | [6] |
| Human CD4+ T cells | 32 | HIV-1 | [6] |
| 23 Clinical Isolates | 20-160 | HIV-1 | [6] |
| Macrophages | 56 | HIV-1 | [6] |
| HIV-2 Isolates | 885 | HIV-2 | [6] |
This guide provides a detailed overview of the preclinical findings for this compound. The data strongly suggest a therapeutic potential for this A2B receptor antagonist in diseases with a significant inflammatory component. Further research will be necessary to translate these preclinical findings into clinical applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. This compound, a selective blocker of the A2B adenosine receptor, attenuates cardiac remodeling after acute myocardial infarction in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. ahajournals.org [ahajournals.org]
- 6. Highlights on the Development, Related Patents, and Prospects of Lenacapavir: The First-in-Class HIV-1 Capsid Inhibitor for the Treatment of Multi-Drug-Resistant HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
GS-6201 in Murine and Rat Models of Myocardial Infarction: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the preclinical data on GS-6201, a selective A2B adenosine (B11128) receptor (AdoR) antagonist, in experimental models of myocardial infarction (MI). The following sections detail the quantitative outcomes of this compound treatment on cardiac function and remodeling, the experimental methodologies employed in these studies, and the underlying signaling pathways implicated in its mechanism of action.
Quantitative Data Summary
The administration of this compound in rodent models of MI has demonstrated significant improvements in cardiac function and attenuation of adverse remodeling. The data from key studies are summarized below for comparative analysis.
Table 1: Effects of this compound on Cardiac Function and Survival in a Mouse Model of Acute Myocardial Infarction[1]
| Parameter | Vehicle-Treated | This compound-Treated | Percentage Change | p-value |
| Survival Rate at 4 weeks | 50% | 75% | +50% | N/A |
| Caspase-1 Activity (72h post-AMI) | N/A | Prevented Activation | N/A | < 0.001 |
| Left Ventricular (LV) End-Diastolic Diameter Increase (at 28 days) | N/A | Limited by 40% | -40% | < 0.001 |
| LV Ejection Fraction Decrease (at 28 days) | N/A | Limited by 18% | +18% | < 0.01 |
| Myocardial Performance Index Changes (at 28 days) | N/A | Limited by 88% | -88% | < 0.001 |
Table 2: Effects of this compound on Cardiac Remodeling and Biomarkers in a Rat Model of Myocardial Infarction (5 weeks post-MI)[2]
| Parameter | Placebo | This compound | Enalapril | This compound + Enalapril |
| LV Ejection Fraction (EF) | Significantly Decreased | Significantly Improved | Significantly Improved | Further Improved |
| Fractional Shortening (FS) | Significantly Decreased | Significantly Improved | Significantly Improved | Further Improved |
| LV End-Systolic Volume | Significantly Increased | Significantly Reduced | Significantly Reduced | Further Reduced |
| Myocardial Fibrosis | Significantly Increased | Significantly Decreased | Significantly Decreased | Further Decreased |
| Plasma IL-6 | Significantly Increased | Significantly Ameliorated | Significantly Ameliorated | Further Ameliorated |
| Plasma TGF-β1 | Significantly Increased | Significantly Ameliorated | Significantly Ameliorated | Further Ameliorated |
| Plasma BNP | Significantly Increased | Significantly Ameliorated | Significantly Ameliorated | Further Ameliorated |
Experimental Protocols
The following sections provide detailed methodologies for the key in vivo experiments cited in this guide.
Mouse Model of Acute Myocardial Infarction[1]
-
Animal Model: Male ICR mice.
-
Surgical Procedure: Acute myocardial infarction was induced by coronary artery ligation. A sham surgery group was used as a control.
-
Drug Administration:
-
Compound: this compound, a selective A2B adenosine receptor antagonist.
-
Dosage: 4 mg/kg.
-
Route of Administration: Intraperitoneal injection.
-
Frequency: Twice daily.
-
Duration: 14 days, starting immediately after surgery.
-
-
Assessment of Cardiac Function:
-
Method: Transthoracic echocardiography.
-
Timepoints: Before surgery, and at 7, 14, and 28 days post-surgery.
-
-
Biomarker Analysis:
-
Target: Caspase-1 activity in cardiac tissue.
-
Timepoint: 72 hours post-surgery.
-
Rat Model of Myocardial Infarction-Induced Cardiac Remodeling[2]
-
Animal Model: Rats.
-
Surgical Procedure: Myocardial infarction was induced by a 25-minute myocardial ischemia followed by reperfusion.
-
Drug Administration:
-
Compounds: this compound (30 mg/kg), Enalapril (6 mg/kg), this compound + Enalapril, or placebo.
-
Route of Administration: Oral gavage.
-
Frequency: Once daily.
-
Duration: 4 weeks, starting one week after MI.
-
-
Assessment of Cardiac Function and Geometry:
-
Method: Serial echocardiography.
-
Timepoints: Baseline, and at 1, 3, and 5 weeks after MI.
-
-
Biomarker Analysis: Plasma levels of IL-6, TGF-β1, and BNP were measured at 5 weeks post-MI.
-
Histological Analysis: Myocardial fibrosis was assessed at 5 weeks post-MI.
Signaling Pathways and Mechanisms of Action
This compound exerts its cardioprotective effects by selectively blocking the A2B adenosine receptor, which is upregulated in the hypoxic myocardium following an ischemic event.[1] Activation of the A2B receptor by adenosine, which is released in response to tissue injury, is pro-inflammatory and can exacerbate tissue damage.[2] By antagonizing this receptor, this compound mitigates these detrimental effects.
The downstream signaling pathways affected by this compound in the context of myocardial infarction include the inhibition of caspase-1 activation, a key mediator of inflammation.[2][3] Furthermore, in human cardiac myocytes, activation of the A2B adenosine receptor has been shown to increase the release of inflammatory cytokines such as IL-6 and IL-8, as well as biomarkers of cardiac injury like soluble ST-2 and PAPPA, through a p38 MAPK-dependent pathway.[4] this compound completely abolishes these effects.[4]
References
- 1. ahajournals.org [ahajournals.org]
- 2. This compound, a selective blocker of the A2B adenosine receptor, attenuates cardiac remodeling after acute myocardial infarction in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of Adenosine and Purinergic Receptors in Myocardial Infarction: Focus on Different Signal Transduction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
GS-6201 (Lenacapavir): A Technical Overview in the Context of Viral Research
Initial Search for "GS-6201" in Asthma Research Yields No Direct Findings
An extensive review of publicly available scientific literature and clinical trial data reveals no direct evidence of this compound, also known as Lenacapavir (B1654289), being investigated for the treatment of asthma. The research and development of this compound have been exclusively focused on its potent antiviral activity, specifically as a first-in-class inhibitor of the human immunodeficiency virus type 1 (HIV-1) capsid. This document, therefore, provides a detailed technical guide on the core pharmacology, mechanism of action, and clinical data of this compound (Lenacapavir) within its established field of study: HIV-1 infection.
Core Compound Profile
| Compound Name | This compound (Lenacapavir) |
| Drug Class | HIV-1 Capsid Inhibitor |
| Approved Indication | Treatment of multi-drug resistant HIV-1 infection in heavily treatment-experienced adults.[1] |
| Investigational Use | HIV-1 pre-exposure prophylaxis (PrEP).[2][3] |
| Administration | Oral and long-acting subcutaneous injection.[2][4] |
Mechanism of Action in HIV-1
Lenacapavir is a novel, multi-stage inhibitor of the HIV-1 life cycle, distinguishing it from many other antiretroviral agents that target a single viral enzyme.[3][4] Its primary target is the viral capsid, a protein shell that is crucial for several steps of viral replication.
The mechanism of action can be summarized as follows:
-
Capsid Disruption: Lenacapavir binds to the interface between capsid protein (p24) subunits.[5] This binding has a dual effect: it can cause premature uncoating (breakdown) of the capsid in the host cell cytoplasm, exposing the viral genetic material to host cell defenses before it can be integrated into the host genome.[6] Conversely, it can also lead to the formation of overly stable or malformed capsids during the assembly of new virus particles.[4][5]
-
Nuclear Import Inhibition: The HIV-1 capsid plays an active role in the transport of the viral pre-integration complex into the host cell nucleus. Lenacapavir's interaction with the capsid interferes with the binding of host nuclear import factors, such as cleavage and polyadenylation specificity factor 6 (CPSF6), thereby preventing the viral DNA from reaching the host genome.[5]
-
Inhibition of Virus Assembly and Release: By interfering with the proper assembly of capsid proteins, Lenacapavir disrupts the formation of new, infectious virions, reducing the production of viable virus particles.[4]
This multi-stage inhibition at critical points in the viral life cycle contributes to its high potency and a high barrier to resistance.[3][4]
Signaling Pathway and Experimental Workflow
The following diagram illustrates the key stages of the HIV-1 life cycle that are disrupted by this compound (Lenacapavir).
Caption: Mechanism of Action of this compound in the HIV-1 Lifecycle.
Clinical Trial Data for HIV-1
The following table summarizes key quantitative data from clinical trials of Lenacapavir for HIV-1 treatment and prevention.
| Trial Identifier | Population | Intervention | Key Efficacy Results | Key Safety/Tolerability Findings |
| PURPOSE 1 (NCT04994509) | Cisgender women at risk of HIV-1 infection | Twice-yearly subcutaneous Lenacapavir | Zero infections in the Lenacapavir group, demonstrating 100% efficacy.[3][7] | Generally well-tolerated. Full safety data analysis is ongoing. |
| PURPOSE 2 (NCT04925752) | Cisgender men and gender-diverse people at risk of HIV-1 infection | Twice-yearly subcutaneous Lenacapavir | 99.9% of participants in the Lenacapavir group did not acquire HIV infection, representing a 96% risk reduction.[3] | Generally well-tolerated. Full safety data analysis is ongoing. |
| CAPELLA (NCT04150068) | Heavily treatment-experienced adults with multi-drug resistant HIV-1 | Lenacapavir in combination with an optimized background regimen | At week 52, 83% of participants achieved an undetectable viral load (HIV-1 RNA <50 copies/mL). | The most common adverse reaction was injection site reactions (65%). Nausea was also reported (4%).[1] |
Experimental Protocols
Detailed experimental protocols for the pivotal clinical trials of Lenacapavir are registered and available on clinical trial databases. A generalized workflow for a clinical trial investigating a long-acting injectable antiretroviral like Lenacapavir is depicted below.
References
- 1. SUNLENCA® (lenacapavir) Mechanism of Action | HCP Site [sunlencahcp.com]
- 2. Lenacapavir Patient Drug Record | NIH [clinicalinfo.hiv.gov]
- 3. gilead.com [gilead.com]
- 4. Pharmacological outlook of Lenacapavir: a novel first-in-class Long-Acting HIV-1 Capsid Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. quora.com [quora.com]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. Long-acting injectable lenacapavir proves effective in HIV prevention for women [who.int]
GS-6201: A Selective A2B Adenosine Receptor Antagonist for the Attenuation of Fibrosis
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Fibrosis, a pathological process characterized by the excessive deposition of extracellular matrix (ECM), leads to tissue scarring and organ dysfunction, representing a significant challenge in modern medicine with limited therapeutic options. Emerging research has identified the A2B adenosine (B11128) receptor (A2BAR) as a key mediator in the progression of fibrosis across various organs. GS-6201, a potent and selective antagonist of the A2BAR, has demonstrated significant anti-fibrotic effects in a range of preclinical models. This document provides a comprehensive technical overview of the mechanism of action, experimental validation, and therapeutic potential of this compound in combating fibrosis. It is intended for researchers, scientists, and professionals in the field of drug development.
Introduction: The Role of Adenosine Signaling in Fibrosis
Under conditions of cellular stress or injury, such as hypoxia or inflammation, extracellular adenosine levels rise significantly. Adenosine exerts its effects through four G-protein-coupled receptor subtypes: A1, A2A, A2B, and A3. The A2B receptor, having the lowest affinity for adenosine, becomes particularly relevant in pathological states where adenosine concentrations are markedly elevated.[1][2] Activation of A2BAR on various cell types, including immune cells and fibroblasts, initiates signaling cascades that promote inflammation and tissue remodeling.[1] In chronic disease states, this signaling can lead to dysregulated wound healing and the progressive accumulation of ECM, the hallmark of fibrosis.[3] this compound (3-Ethyl-1-propyl-8-(1-(3-trifluoromethylbenzyl)-1H-pyrazol-4-yl)-3,7-dihydropurine-2,6-dione) is a selective and orally available A2BAR antagonist that has been instrumental in elucidating the pro-fibrotic role of this receptor and shows promise as a therapeutic agent.[1][4]
Mechanism of Action of this compound
This compound exerts its anti-fibrotic effects by competitively blocking the A2B adenosine receptor. In fibrotic tissues, elevated adenosine binds to A2BAR, which is often coupled to Gs proteins. This activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. While cAMP signaling can have varied effects, in the context of fibrosis and A2BAR activation, it contributes to the release of pro-inflammatory and pro-fibrotic mediators, such as Interleukin-6 (IL-6) and Transforming Growth Factor-beta (TGF-β).[5] These mediators stimulate the differentiation of fibroblasts into myofibroblasts, which are the primary cells responsible for excessive ECM production, including collagen and hyaluronan.[6]
By antagonizing the A2BAR, this compound inhibits this signaling cascade at its origin. This blockade prevents the downstream production of key fibrotic mediators, reduces the activation of myofibroblasts, and ultimately attenuates the deposition of scar tissue.[6][7]
Preclinical Evidence in Fibrosis Models
This compound has been evaluated in multiple preclinical models of organ fibrosis, consistently demonstrating its ability to halt or reverse fibrotic progression.
Dermal Fibrosis
In a mouse model of scleroderma (systemic sclerosis) induced by bleomycin (B88199), this compound treatment effectively reduced dermal fibrosis.[7] The therapeutic efficacy was demonstrated even when the drug was administered after the establishment of fibrosis, highlighting its potential to treat existing disease.[7]
Experimental Protocol: Bleomycin-Induced Dermal Fibrosis
-
Model: Mice receive subcutaneous (SC) injections of bleomycin to induce skin fibrosis. A control group receives phosphate-buffered saline (PBS).
-
Treatment: Starting on day 15, after fibrosis is established, mice are fed chow mixed with this compound or control chow.
-
Duration: Treatment continues until the end of the study (e.g., day 28 or 42).
-
Endpoints Analysis:
-
Histology: Skin sections are stained with Masson's trichrome to assess dermal thickness and collagen deposition.[7]
-
Immunofluorescence: Staining for α-smooth muscle actin (α-SMA) is used to identify and quantify myofibroblasts.[7]
-
Gene Expression: Quantitative PCR (qPCR) is performed on skin homogenates to measure transcript levels of fibrotic markers like COL1A1 (Collagen Type I Alpha 1 Chain) and inflammatory mediators like IL-6.[7]
-
Table 1: Effect of this compound on Dermal Fibrosis Markers
| Parameter | Bleomycin + Control Chow | Bleomycin + this compound | Outcome | Citation |
|---|---|---|---|---|
| Dermal Thickness | Significantly Increased | Significantly Reduced vs. Control | Attenuation of skin thickening | [6][7] |
| COL1A1 Transcript Levels | Significantly Increased | Significantly Reduced vs. Control | Decreased collagen gene expression | [7] |
| α-SMA+ Myofibroblasts | Substantially Increased | Markedly Reduced | Reduction in myofibroblast numbers | [6][7] |
| IL-6 Transcript Levels | Significantly Elevated | Significantly Reduced vs. Control | Attenuation of pro-fibrotic mediator | [1][7] |
| Hyaluronan Synthase 2 (HAS-2) | Substantially Increased | Decreased Expression | Reduction in ECM component synthesis |[7] |
Pulmonary Fibrosis
Studies using models of pulmonary fibrosis, including bleomycin-induced lung injury, have shown that this compound can attenuate the fibrotic process in the lungs.[7] Treatment with this compound reduced the deposition of fibrotic tissue and attenuated vascular remodeling and pulmonary hypertension associated with lung injury.[7]
Cardiac Fibrosis
In a rat model of myocardial infarction (MI), chronic administration of this compound demonstrated a significant therapeutic benefit.[8][9]
Experimental Protocol: Myocardial Infarction-Induced Cardiac Remodeling
-
Model: Rats undergo a 25-minute myocardial ischemia followed by reperfusion to induce MI.
-
Treatment: One week post-MI, animals are treated daily via oral gavage with this compound (30 mg/kg), enalapril (B1671234) (an ACE inhibitor), a combination, or a placebo.
-
Duration: Treatment continues for 4 weeks.
-
Endpoints Analysis:
-
Echocardiography: Left ventricular (LV) geometry and function (e.g., ejection fraction) are assessed at multiple time points.
-
Histology: Myocardial fibrosis is quantified from tissue sections.
-
Biomarkers: Plasma levels of IL-6, TGF-β1, and Brain Natriuretic Peptide (BNP) are measured.[8]
-
Table 2: Effect of this compound on Cardiac Remodeling and Fibrosis Post-MI
| Parameter | Placebo | This compound (30 mg/kg) | Outcome | Citation |
|---|---|---|---|---|
| LV Ejection Fraction (EF) | Decreased | Significantly Improved vs. Placebo | Improved cardiac function | [8] |
| Myocardial Fibrosis | Increased | Significantly Decreased vs. Placebo | Reduced cardiac scarring | [8] |
| Plasma IL-6 | Elevated | Significantly Ameliorated | Reduction in systemic inflammation | [8] |
| Plasma TGF-β1 | Elevated | Significantly Ameliorated | Reduction in key pro-fibrotic cytokine | [8] |
| Caspase-1 Activity | Increased | Prevented Activation vs. Vehicle | Inhibition of proinflammatory pathway |[4] |
Key Cellular and Molecular Effects of this compound
The anti-fibrotic activity of this compound is mediated through its influence on several key cellular players and molecular pathways involved in fibrosis.
-
Reduces Alternatively Activated Macrophages: this compound treatment significantly lowers the number of arginase-expressing, alternatively activated (M2) macrophages in fibrotic tissue.[1][6] These macrophages are known to promote a pro-fibrotic microenvironment.
-
Decreases Myofibroblast Population: A consistent finding across models is the reduction in α-SMA-positive myofibroblasts, the primary producers of ECM in fibrotic lesions.[6][7]
-
Inhibits ECM Production and Deposition: this compound leads to a decrease in the levels of key ECM components, including collagen, fibronectin, and hyaluronan.[6] This is achieved by downregulating the expression of genes such as COL1A1 and HAS2.[7]
-
Attenuates Pro-inflammatory and Pro-fibrotic Mediators: The compound effectively reduces the expression and plasma levels of critical cytokines like IL-6 and TGF-β1 that drive the fibrotic process.[1][8]
-
Prevents Caspase-1 Activation: In the context of cardiac injury, this compound was shown to prevent the activation of caspase-1, a key enzyme in the inflammasome pathway that can exacerbate tissue damage and remodeling.[4]
Conclusion and Future Directions
The selective A2B adenosine receptor antagonist this compound has demonstrated robust anti-fibrotic efficacy across multiple preclinical models of dermal, pulmonary, and cardiac fibrosis. Its mechanism of action, centered on the blockade of adenosine-driven pro-fibrotic signaling, results in the attenuation of inflammation, a reduction in myofibroblast activation, and decreased deposition of extracellular matrix. The collective data strongly support the A2B adenosine receptor as a viable therapeutic target for fibrotic diseases. While these preclinical findings are compelling, further investigation through well-designed clinical trials is necessary to validate the safety and efficacy of A2BAR antagonism as a therapeutic strategy for patients suffering from fibrotic conditions.
References
- 1. A2B Adenosine Receptor in Idiopathic Pulmonary Fibrosis: Pursuing Proper Pit Stop to Interfere with Disease Progression [mdpi.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. Adenosinergic Signaling in Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a selective blocker of the A2B adenosine receptor, attenuates cardiac remodeling after acute myocardial infarction in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How do different drug classes work in treating Pulmonary Fibrosis? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. The Antifibrotic Effect of A2B Adenosine Receptor Antagonism in a Mouse Model of Dermal Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Targeting Adenosine Receptors for the Treatment of Cardiac Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Selectivity profile of GS-6201 against other adenosine receptors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity profile of GS-6201, a potent and selective antagonist of the adenosine (B11128) A2B receptor. The document summarizes key quantitative data, outlines the experimental methodologies used for its characterization, and visualizes the relevant biological pathways and experimental workflows.
Introduction to this compound and Adenosine Receptors
This compound (also known as CVT-6883) is a small molecule antagonist that has been investigated for its therapeutic potential in conditions such as asthma and cardiac remodeling.[1][2][3][4] Its mechanism of action is centered on its interaction with adenosine receptors, a family of four G-protein coupled receptors (GPCRs): A1, A2A, A2B, and A3.[1][5] These receptors are ubiquitously expressed and play crucial roles in a multitude of physiological processes.[6][7] The A1 and A3 receptors typically couple to Gi proteins, leading to an inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP).[1] Conversely, the A2A and A2B receptors couple to Gs proteins, stimulating adenylyl cyclase and increasing cAMP levels.[1] this compound has demonstrated a high degree of selectivity for the A2B receptor, making it a valuable tool for studying the specific roles of this receptor subtype.
Quantitative Selectivity Profile of this compound
The selectivity of this compound has been quantitatively assessed through binding affinity studies, which measure the dissociation constant (Ki) of the compound for each of the four human adenosine receptor subtypes. A lower Ki value indicates a higher binding affinity. The data consistently demonstrates that this compound binds to the A2B receptor with significantly higher affinity than to the A1, A2A, and A3 receptors.
| Receptor Subtype | Binding Affinity (Ki) in nM |
| Human A2B Receptor | 22 [2][8][9] |
| Human A1 Receptor | 1940[2][8][9] |
| Human A2A Receptor | 3280[2][8][9] |
| Human A3 Receptor | 1070[2][8][9] |
Table 1: Binding affinities of this compound for human adenosine receptor subtypes.
Experimental Protocols
The determination of the selectivity profile of this compound involves two primary types of in vitro assays: radioligand binding assays to determine binding affinity (Ki) and functional assays to measure antagonist activity (e.g., inhibition of agonist-induced cAMP production).
Radioligand Displacement Binding Assays
This method is employed to determine the binding affinity (Ki) of a test compound (in this case, this compound) by measuring its ability to displace a known radiolabeled ligand that specifically binds to the receptor of interest.
Objective: To determine the Ki of this compound at each of the four human adenosine receptor subtypes (A1, A2A, A2B, and A3).
General Procedure:
-
Cell Membrane Preparation: Membranes are prepared from cell lines engineered to stably express a high level of a single human adenosine receptor subtype (e.g., HEK293 or CHO cells).
-
Assay Buffer: A suitable buffer is used to maintain pH and ionic strength, typically containing Tris-HCl and MgCl2.
-
Competition Reaction: A constant concentration of a specific radioligand is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (this compound).
-
For A1 Receptors: A common radioligand is [3H]R-PIA.
-
For A2A Receptors: A common radioligand is [3H]CGS21680.
-
For A3 Receptors: A common radioligand is [125I]I-AB-MECA.
-
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation of Bound and Free Radioligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. The filter is then washed to remove any unbound radioligand.
-
Quantification: The amount of radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Cyclic AMP (cAMP) Functional Assays
These assays are used to determine the functional potency of an antagonist by measuring its ability to inhibit the increase in intracellular cAMP induced by a known agonist of the receptor.
Objective: To determine the functional antagonist potency of this compound at the A2B receptor.
General Procedure:
-
Cell Culture: Whole cells stably expressing the human A2B adenosine receptor are cultured in appropriate media.
-
Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of the antagonist (this compound) for a defined period.
-
Agonist Stimulation: A known A2B receptor agonist (e.g., NECA) is added at a fixed concentration (typically the EC50 or EC80) to stimulate the production of cAMP.
-
Cell Lysis and cAMP Measurement: After a specific incubation time, the cells are lysed, and the intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaLISA).
-
Data Analysis: The results are plotted as the percentage of agonist response versus the logarithm of the antagonist concentration. The IC50 value, representing the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production, is determined.
Visualizations
Adenosine A2B Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the adenosine A2B receptor, which is antagonized by this compound.
References
- 1. Structure-Based Discovery of A2A Adenosine Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A3-adenosine receptors: design of selective ligands and therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fishersci.ie [fishersci.ie]
- 7. Frontiers | The A2B Adenosine Receptor Modulates the Epithelial– Mesenchymal Transition through the Balance of cAMP/PKA and MAPK/ERK Pathway Activation in Human Epithelial Lung Cells [frontiersin.org]
- 8. innoprot.com [innoprot.com]
- 9. This compound, a selective blocker of the A2B adenosine receptor, attenuates cardiac remodeling after acute myocardial infarction in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Studies of GS-6201
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental protocols for in vivo studies involving GS-6201, a selective antagonist of the A2B adenosine (B11128) receptor. The information is intended to guide researchers in designing and executing preclinical and clinical investigations to evaluate the pharmacological properties of this compound.
Mechanism of Action
This compound is a potent and selective antagonist of the adenosine A2B receptor (A2BAR). Adenosine, a signaling nucleoside, accumulates in the extracellular space during periods of metabolic stress, such as inflammation and hypoxia. By binding to the A2BAR, a G-protein coupled receptor, adenosine triggers a cascade of intracellular signaling events. The A2BAR can couple to both Gs and Gq proteins, leading to the activation of adenylyl cyclase and phospholipase C, respectively.[1] This results in increased intracellular cyclic AMP (camp) and calcium levels, which in turn modulate various cellular responses, including the release of pro-inflammatory cytokines and growth factors.[1][2] this compound exerts its therapeutic effects by blocking the binding of adenosine to the A2BAR, thereby inhibiting these downstream signaling pathways.
Signaling Pathway of A2B Adenosine Receptor
Caption: A2B Adenosine Receptor Signaling Pathway.
Experimental Protocols
In Vivo Efficacy Study: Myocardial Infarction Model
This protocol is based on a study investigating the effect of this compound on cardiac remodeling following acute myocardial infarction in mice.[3]
Objective: To evaluate the efficacy of this compound in attenuating adverse cardiac remodeling after myocardial infarction.
Animal Model:
-
Species: Mouse
-
Strain: Male ICR (or other appropriate strain)
-
Number: 10-12 animals per group
Experimental Groups:
-
Sham-operated + Vehicle
-
Myocardial Infarction + Vehicle
-
Myocardial Infarction + this compound
Procedure:
-
Anesthesia: Anesthetize mice using appropriate anesthetic agents (e.g., ketamine/xylazine cocktail, isoflurane).
-
Surgical Procedure (Myocardial Infarction):
-
Perform a left thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery with a suture.
-
Successful ligation is confirmed by the observation of myocardial blanching.
-
For the sham group, the suture is passed under the LAD without ligation.
-
Close the chest cavity and allow the animals to recover.
-
-
Drug Administration:
-
Endpoint Evaluation:
-
Echocardiography: Perform transthoracic echocardiography at baseline (before surgery) and at specified time points post-surgery (e.g., 7, 14, and 28 days) to assess cardiac function and dimensions.
-
Biochemical Analysis: At a predetermined time point (e.g., 72 hours post-surgery), euthanize a subgroup of animals and collect heart tissue to measure the activity of inflammatory markers such as caspase-1.[3]
-
Survival: Monitor and record animal survival throughout the 28-day study period.
-
Quantitative Data Summary:
| Parameter | Vehicle-treated (MI) | This compound-treated (MI) |
| Survival at 4 weeks | 50% | 75%[3] |
| Caspase-1 Activity (at 72h) | Increased | Prevented increase (P < 0.001)[3] |
| LV End-Diastolic Diameter (at 28d) | Increased | Increase limited by 40% (P < 0.001)[3] |
| LV Ejection Fraction (at 28d) | Decreased | Decrease limited by 18% (P < 0.01)[3] |
| Myocardial Performance Index (at 28d) | Changed | Changes limited by 88% (P < 0.001)[3] |
In Vivo Pharmacokinetic (PK) Study (Generalized Protocol)
While specific in vivo pharmacokinetic data for this compound is not publicly available, a general protocol for assessing the PK profile of a small molecule A2B antagonist is provided below.
Objective: To determine the pharmacokinetic parameters of this compound in a relevant animal model.
Animal Model:
-
Species: Rat or Mouse (select a species in which the compound shows pharmacological activity)
-
Number: 3-5 animals per time point
Procedure:
-
Drug Administration:
-
Administer this compound via the intended clinical route (e.g., oral, intravenous).
-
Use a formulation that ensures adequate solubility and stability.
-
-
Sample Collection:
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) via an appropriate method (e.g., tail vein, retro-orbital sinus).
-
Process blood to obtain plasma and store at -80°C until analysis.
-
-
Bioanalytical Method:
-
Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.
-
-
Data Analysis:
-
Use pharmacokinetic software (e.g., WinNonlin) to calculate key PK parameters.
-
Key Pharmacokinetic Parameters to be Determined:
-
Maximum plasma concentration (Cmax)
-
Time to reach Cmax (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Half-life (t1/2)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Bioavailability (F%) (if both IV and oral routes are tested)
In Vivo Toxicology Study (Generalized Protocol)
Detailed in vivo toxicology data for this compound is not publicly available. The following is a generalized protocol for an acute toxicity study.
Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity for this compound.
Animal Model:
-
Species: Rodent (e.g., rat) and non-rodent (e.g., dog) species are typically required for regulatory submissions.
-
Number: Sufficient number of animals to achieve statistical power.
Procedure:
-
Dose Range Finding: Conduct a preliminary dose-range finding study to identify a range of doses for the main study.
-
Drug Administration: Administer single or repeat doses of this compound at multiple dose levels.
-
Clinical Observations: Monitor animals for clinical signs of toxicity, changes in body weight, food and water consumption, and any behavioral changes.
-
Clinical Pathology: Collect blood and urine samples for hematology, clinical chemistry, and urinalysis.
-
Necropsy and Histopathology: At the end of the study, perform a full necropsy and collect organs for histopathological examination to identify any treatment-related changes.
Experimental Workflow Diagram
Caption: General In Vivo Study Workflow for this compound.
References
- 1. A2B adenosine receptors in immunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a selective blocker of the A2B adenosine receptor, attenuates cardiac remodeling after acute myocardial infarction in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: GS-6201 in Mouse Models of Heart Failure
For Researchers, Scientists, and Drug Development Professionals
Introduction
GS-6201 is a potent and selective antagonist of the A2B adenosine (B11128) receptor (A₂B AR). In the context of heart failure, particularly following an acute myocardial infarction (AMI), the activation of A₂B AR is implicated in pro-inflammatory and pro-fibrotic signaling pathways that contribute to adverse cardiac remodeling. By blocking this receptor, this compound presents a promising therapeutic strategy to mitigate cardiac injury and improve heart function. These application notes provide a comprehensive overview of the current knowledge on the use of this compound in a preclinical mouse model of heart failure, including dosage, experimental protocols, and the underlying mechanism of action.
Note: The experimental data currently available for this compound in mouse models of heart failure is primarily focused on the acute myocardial infarction (AMI) model induced by coronary artery ligation. Its efficacy and dosage in other models of heart failure, such as pressure overload (e.g., transverse aortic constriction) or genetic and drug-induced cardiomyopathies, have not been extensively reported in the available scientific literature.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound in a post-AMI mouse model of heart failure.
Table 1: this compound Dosage and Administration in a Post-AMI Mouse Model
| Parameter | Value | Reference |
| Drug | This compound | [1] |
| Mouse Strain | Male ICR | [1] |
| Heart Failure Model | Acute Myocardial Infarction (Coronary Artery Ligation) | [1] |
| Dosage | 4 mg/kg | [1] |
| Administration Route | Intraperitoneal (i.p.) | [1] |
| Frequency | Twice daily | [1] |
| Treatment Duration | 14 days, starting immediately after surgery | [1] |
Table 2: Effects of this compound on Cardiac Function and Remodeling Post-AMI
| Parameter | Vehicle-Treated | This compound-Treated | % Change with this compound | P-value | Timepoint | Reference |
| LV End-Diastolic Diameter Increase | - | - | 40% limitation | < 0.001 | 28 days | [1] |
| LV Ejection Fraction Decrease | - | - | 18% limitation | < 0.01 | 28 days | [1] |
| Myocardial Performance Index Change | - | - | 88% limitation | < 0.001 | 28 days | [1] |
| Caspase-1 Activity | - | - | Prevention of activation | < 0.001 | 72 hours | [1] |
Table 3: Survival Rate Post-AMI
| Group | Survival Rate at 4 Weeks | Reference |
| Sham-operated | 100% | [1] |
| Vehicle-treated | 50% | [1] |
| This compound-treated | 75% | [1] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound's action and the experimental workflow for its evaluation in a post-AMI mouse model.
Caption: Proposed signaling pathway of this compound in mitigating adverse cardiac remodeling.
Caption: Experimental workflow for evaluating this compound in a post-AMI mouse model.
Experimental Protocols
Induction of Acute Myocardial Infarction (AMI) by Coronary Artery Ligation
This protocol describes a standard procedure for inducing AMI in mice to create a model of ischemic heart failure.
Materials:
-
Male ICR mice (8-10 weeks old)
-
Anesthesia (e.g., isoflurane)
-
Rodent ventilator
-
Surgical instruments (scissors, forceps, needle holder)
-
7-0 silk suture
-
Heating pad
-
Stereomicroscope
-
Buprenorphine for analgesia
Procedure:
-
Anesthetize the mouse using isoflurane (B1672236) (3-4% for induction, 1.5-2% for maintenance).
-
Intubate the mouse and connect it to a rodent ventilator.
-
Place the mouse in a supine position on a heating pad to maintain body temperature.
-
Perform a left thoracotomy between the third and fourth ribs to expose the heart.
-
Gently retract the ribs to visualize the left anterior descending (LAD) coronary artery.
-
Using a stereomicroscope, pass a 7-0 silk suture under the LAD artery, approximately 2-3 mm from its origin.
-
Ligate the LAD artery. Successful ligation is confirmed by the immediate appearance of a pale, ischemic area in the anterior wall of the left ventricle.
-
Close the chest wall in layers.
-
Administer buprenorphine (0.05-0.1 mg/kg, subcutaneously) for post-operative analgesia.
-
Allow the mouse to recover on a heating pad until fully ambulatory.
Echocardiographic Assessment of Cardiac Function
Transthoracic echocardiography is used to non-invasively assess cardiac structure and function.
Materials:
-
High-frequency ultrasound system with a small animal probe (e.g., 30-40 MHz)
-
Anesthesia (isoflurane)
-
ECG monitoring
-
Heating platform
Procedure:
-
Anesthetize the mouse with isoflurane (1-1.5%) to maintain a heart rate of 400-500 bpm.
-
Place the mouse in a supine or left lateral decubitus position on a heated platform with integrated ECG electrodes.
-
Apply ultrasound gel to the shaved chest of the mouse.
-
Acquire two-dimensional M-mode images from the parasternal short-axis view at the level of the papillary muscles.
-
From the M-mode images, measure the left ventricular internal dimension at end-diastole (LVIDd) and end-systole (LVIDs).
-
Calculate the left ventricular ejection fraction (EF) and fractional shortening (FS) using standard formulas.
-
Obtain Doppler imaging of the mitral inflow and aortic outflow to assess diastolic function and the myocardial performance index (MPI).
-
Perform measurements at baseline (before surgery) and at specified time points post-AMI (e.g., 7, 14, and 28 days).
Caspase-1 Activity Assay in Cardiac Tissue
This protocol outlines the measurement of caspase-1 activity in heart tissue homogenates as a marker of inflammasome activation.
Materials:
-
Cardiac tissue from the infarct and peri-infarct regions
-
Lysis buffer (e.g., containing HEPES, CHAPS, DTT, and protease inhibitors)
-
Caspase-1 colorimetric or fluorometric assay kit (containing a specific substrate like Ac-YVAD-pNA or Ac-YVAD-AFC)
-
Microplate reader
-
Protein quantification assay (e.g., BCA or Bradford)
Procedure:
-
At the designated time point (e.g., 72 hours post-AMI), euthanize the mice and excise the hearts.
-
Isolate the left ventricle and separate the infarct, peri-infarct, and remote non-infarcted tissue.
-
Homogenize the tissue samples in ice-cold lysis buffer.
-
Centrifuge the homogenates at high speed (e.g., 10,000 x g) at 4°C to pellet cellular debris.
-
Collect the supernatant (cytosolic extract) and determine the protein concentration.
-
In a 96-well plate, add an equal amount of protein from each sample.
-
Add the caspase-1 substrate to each well and incubate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.
-
Calculate the caspase-1 activity relative to the protein concentration and compare between treatment groups.[2]
References
Preparing a GS-6201 Stock Solution in DMSO: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation of a stock solution of GS-6201, a selective adenosine (B11128) A2B receptor antagonist, using dimethyl sulfoxide (B87167) (DMSO) as the solvent.[1][2] It includes essential information on the chemical and physical properties of this compound, step-by-step instructions for dissolution, and recommendations for storage to ensure the stability and integrity of the stock solution. Additionally, this guide presents the mechanism of action of this compound and relevant signaling pathways to provide a comprehensive resource for researchers utilizing this compound in their studies.
Introduction to this compound
This compound, also known as CVT-6883, is a potent and selective antagonist of the adenosine A2B receptor (A2BR).[2] It displays high affinity for the human A2B receptor with a Ki value of 22 nM.[1][2] The selectivity for A2BR is significantly higher compared to other adenosine receptor subtypes (Ki values of 1940 nM, 1070 nM, and 3280 nM for human A1, A3, and A2A receptors, respectively). This compound has been investigated for its therapeutic potential in various inflammatory conditions, including asthma and myocardial infarction.[3] Its mechanism of action involves the modulation of intracellular signaling pathways by blocking the effects of adenosine on the A2B receptor.[4]
This compound Properties
A summary of the key chemical and physical properties of this compound is provided in the table below. This information is crucial for accurate preparation of stock solutions and for experimental design.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₁F₃N₆O₂ | [1] |
| Molecular Weight | 446.43 g/mol | [1] |
| CAS Number | 752222-83-6 | [1] |
| Purity | ≥98% | |
| Appearance | Crystalline solid | [5] |
| Solubility in DMSO | Up to 100 mg/mL (224.00 mM) | [1] |
Protocol for Preparing this compound Stock Solution
This protocol outlines the steps for preparing a high-concentration stock solution of this compound in DMSO. Adherence to these steps is critical for obtaining a homogenous and accurate stock solution for downstream applications.
Materials and Equipment
-
This compound powder
-
Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Water bath or heat block
-
Sonicator (optional, but recommended for high concentrations)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
-
Analytical balance
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound and DMSO.
-
Work in a well-ventilated area or a chemical fume hood.
-
DMSO is a potent solvent and can facilitate the absorption of other chemicals through the skin. Handle with care.
Step-by-Step Protocol
-
Determine the Desired Concentration and Volume: Decide on the final concentration and volume of the stock solution required for your experiments. For example, to prepare 1 mL of a 10 mM this compound stock solution.
-
Calculate the Required Mass of this compound: Use the following formula to calculate the mass of this compound needed: Mass (g) = Desired Concentration (mol/L) x Desired Volume (L) x Molecular Weight ( g/mol ) Example for 1 mL of 10 mM stock solution: Mass (mg) = 10 mmol/L x 0.001 L x 446.43 g/mol = 4.4643 mg
-
Weigh this compound: Accurately weigh the calculated amount of this compound powder using an analytical balance and transfer it to a sterile vial.
-
Add DMSO: Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Dissolution:
-
Vortexing: Tightly cap the vial and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
Warming (if necessary): For higher concentrations, gentle warming may be required. Warm the solution in a water bath or on a heat block at a temperature no higher than 60°C.[1] Intermittently vortex the solution during warming.
-
Sonication (optional): If the compound does not fully dissolve with vortexing and warming, sonicate the vial in a water bath sonicator for 5-10 minutes.[1]
-
-
Visual Inspection: Visually inspect the solution to ensure that all the solid has completely dissolved and the solution is clear.
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
-
Stock Solution Dilution Calculation Table
This table provides quick calculations for preparing common stock solution concentrations.
| Desired Stock Concentration | Mass of this compound for 1 mL of DMSO |
| 1 mM | 0.446 mg |
| 5 mM | 2.232 mg |
| 10 mM | 4.464 mg |
| 50 mM | 22.32 mg |
| 100 mM | 44.64 mg |
Mechanism of Action and Signaling Pathway
This compound functions as a selective antagonist of the adenosine A2B receptor, which is a G-protein coupled receptor (GPCR).[1][4] In normal physiological and pathophysiological conditions, adenosine binds to the A2B receptor, activating the Gs alpha subunit of the associated G-protein. This, in turn, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[4][6] cAMP then activates downstream effectors such as Protein Kinase A (PKA) and Exchange protein activated by cAMP (Epac).[6] By blocking the binding of adenosine to the A2B receptor, this compound inhibits this signaling cascade, thereby preventing the downstream cellular responses mediated by A2B receptor activation.[4]
Caption: this compound signaling pathway.
Experimental Workflow for Stock Solution Preparation
The following diagram illustrates the logical flow of the protocol for preparing a this compound stock solution.
Caption: Workflow for this compound stock preparation.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a selective blocker of the A2B adenosine receptor, attenuates cardiac remodeling after acute myocardial infarction in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. immune-system-research.com [immune-system-research.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Frontiers | Stimulation of Adenosine A2B Receptor Inhibits Endothelin-1-Induced Cardiac Fibroblast Proliferation and α-Smooth Muscle Actin Synthesis Through the cAMP/Epac/PI3K/Akt-Signaling Pathway [frontiersin.org]
GS-6201: Application Notes on Solubility and Stability in Solution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols regarding the solubility and stability of GS-6201, a selective antagonist of the A2B adenosine (B11128) receptor. The provided data and methodologies are intended to guide researchers in the effective use of this compound in a laboratory setting.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 446.43 g/mol | [1][2] |
| Formula | C₂₁H₂₁F₃N₆O₂ | [1][2] |
| CAS Number | 752222-83-6 | [1][2] |
| Purity | ≥98% (HPLC) | [1][2] |
| Appearance | White to light brown solid | [3] |
Solubility of this compound
This compound exhibits solubility in various organic solvents and solvent mixtures, making it suitable for a range of in vitro and in vivo studies.
Solubility in Organic Solvents
| Solvent | Maximum Concentration | Method | Reference |
| Dimethyl Sulfoxide (DMSO) | 5 mM (2.23 mg/mL) | Not specified | [1][2] |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (224.00 mM) | Requires ultrasonic and warming to 60°C | [4] |
Preparation of Stock Solutions for In Vitro Use
For cellular assays and other in vitro experiments, DMSO is the recommended solvent for preparing concentrated stock solutions.
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO:
-
Weigh out a precise amount of this compound powder.
-
Calculate the required volume of DMSO to achieve a 10 mM concentration using the following formula: Volume (mL) = (Mass (mg) / 446.43 ( g/mol )) / 10 (mmol/L) * 1000
-
Add the calculated volume of DMSO to the vial containing this compound.
-
To aid dissolution, vortex the solution and, if necessary, use an ultrasonic bath and warm the solution to 60°C.[4] Ensure the vial is properly sealed during warming.
-
Visually inspect the solution to ensure complete dissolution before use.
Preparation of Formulations for In Vivo Use
For animal studies, this compound can be formulated as a clear solution or a suspension.
Protocol for a Clear Solution (≥ 2 mg/mL): [4]
-
Prepare a 20 mg/mL stock solution of this compound in DMSO.
-
In a sterile tube, add 100 µL of the 20 mg/mL this compound DMSO stock solution.
-
Add 900 µL of corn oil to the tube.
-
Mix thoroughly by vortexing until a clear solution is obtained. Note: The saturation of this solution is unknown, and it is recommended to be used with caution for dosing periods exceeding half a month.[3]
Protocol for a Suspended Solution (2 mg/mL): [4]
-
Prepare a 20 mg/mL stock solution of this compound in DMSO.
-
In a sterile tube, add 100 µL of the 20 mg/mL this compound DMSO stock solution.
-
Add 400 µL of PEG300 and mix evenly.
-
Add 50 µL of Tween-80 and mix evenly.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
Mix thoroughly by vortexing. Use of an ultrasonic bath may be necessary to ensure a uniform suspension.
Stability of this compound in Solution
Proper storage of this compound solutions is crucial to maintain its integrity and activity.
Storage of Stock Solutions
| Storage Condition | Shelf Life | Reference |
| -20°C | 1 month | [5] |
| -80°C | 6 months | [5] |
To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes before storage.
Experimental Protocols
The following are generalized protocols that can be adapted for determining the solubility and stability of this compound.
Protocol for Kinetic Solubility Assay
This high-throughput method is suitable for early drug discovery to quickly assess solubility.
Workflow for Kinetic Solubility Assay:
Caption: Workflow for a kinetic solubility assay.
Methodology:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Plate Preparation: Dispense serial dilutions of the this compound stock solution into a 96-well microplate.
-
Addition of Aqueous Buffer: Add phosphate-buffered saline (PBS), pH 7.4, to each well to achieve the desired final compound concentrations and a final DMSO concentration of typically ≤1%.
-
Incubation: Seal the plate and incubate at a controlled temperature (e.g., 25°C) with shaking for a specified period (e.g., 2 hours).[2]
-
Precipitate Removal: After incubation, filter the samples through a filter plate to remove any precipitated compound.
-
Quantification: Analyze the concentration of the dissolved this compound in the filtrate using a suitable analytical method such as UV-Vis spectrophotometry or LC-MS.
-
Solubility Calculation: Determine the kinetic solubility by comparing the measured concentration to a standard curve.
Protocol for Thermodynamic Solubility Assay
This method determines the equilibrium solubility of a compound and is often considered the "gold standard" for solubility measurement.
Workflow for Thermodynamic Solubility Assay:
Caption: Workflow for a thermodynamic solubility assay.
Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a buffer of interest (e.g., PBS at various pH values).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to allow the solution to reach equilibrium.
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration. Care must be taken to avoid disturbing the equilibrium.
-
Quantification: Accurately determine the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Solubility Determination: The measured concentration represents the thermodynamic solubility of this compound under the tested conditions.
Protocol for Solution Stability Study
This protocol outlines a general approach to assess the stability of this compound in a given solvent system over time and under specific storage conditions.
Logical Flow for a Solution Stability Study:
Caption: Logical flow for a solution stability study.
Methodology:
-
Solution Preparation: Prepare a solution of this compound in the solvent of interest at a known concentration.
-
Sample Aliquoting and Storage: Aliquot the solution into multiple vials to avoid repeated sampling from the same stock. Store the vials under various conditions to be tested (e.g., -80°C, -20°C, 4°C, and room temperature, with protection from light).
-
Initial Analysis (Time Zero): Immediately after preparation, analyze one of the aliquots to determine the initial concentration and purity of this compound. This serves as the baseline. A stability-indicating HPLC method is typically used for this purpose.
-
Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, and 12 weeks), retrieve a vial from each storage condition and re-analyze its content for concentration and the presence of any degradation products.
-
Data Analysis: Compare the results from each time point to the initial (time zero) data. Calculate the percentage of this compound remaining and identify and quantify any major degradants. This information can be used to establish a recommended shelf-life for the solution under the tested conditions.
References
Application Notes and Protocols for GS-6201 Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the administration of GS-6201, a selective A2B adenosine (B11128) receptor antagonist, in animal studies, with a primary focus on the intraperitoneal route in mice.
Introduction
This compound is a potent and selective antagonist of the A2B adenosine receptor, a G-protein coupled receptor implicated in various physiological and pathological processes, including inflammation and cardiac remodeling.[1] Preclinical evaluation of this compound in animal models is crucial for understanding its pharmacokinetics, efficacy, and safety profile. The administration route is a critical parameter in these studies, directly impacting drug exposure and therapeutic outcomes. This document outlines the established intraperitoneal (IP) administration protocol for this compound in mice, based on published research.
Quantitative Data Summary
The following table summarizes the key parameters for the administration of this compound in a mouse model of acute myocardial infarction, as reported by Toldo et al. (2012).
| Parameter | Details | Reference |
| Animal Model | Male ICR Mice | Toldo et al., 2012[1] |
| Administration Route | Intraperitoneal (IP) Injection | Toldo et al., 2012[1] |
| Dosage | 4 mg/kg | Toldo et al., 2012[1] |
| Frequency | Twice Daily | Toldo et al., 2012[1] |
| Duration | 14 days | Toldo et al., 2012[1] |
Experimental Protocols
Preparation of this compound Formulation for Intraperitoneal Injection
This compound is characterized as a poorly water-soluble compound, necessitating a specific formulation for in vivo administration. The following protocol, adapted from established methods for similar compounds, yields a suspended solution suitable for intraperitoneal injection in mice.[2]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
-
Vortex mixer
Procedure:
-
Prepare a 20 mg/mL stock solution of this compound in DMSO.
-
Weigh the required amount of this compound powder and dissolve it in the appropriate volume of DMSO.
-
Ensure complete dissolution by vortexing.
-
-
Prepare the vehicle solution.
-
In a sterile tube, combine PEG300 and Tween-80 in a 4:0.5 ratio (e.g., 400 µL of PEG300 and 50 µL of Tween-80).
-
-
Prepare the final dosing solution (yields a 2 mg/mL suspended solution).
-
To the PEG300 and Tween-80 mixture, add the this compound/DMSO stock solution to achieve a 1:4.5 ratio of stock to vehicle (e.g., add 100 µL of the 20 mg/mL this compound/DMSO stock to the 450 µL of PEG300/Tween-80 mixture).
-
Mix thoroughly by vortexing.
-
Add saline to the mixture to achieve a final volume that results in a 2 mg/mL concentration of this compound. For the example above, add 450 µL of saline to bring the total volume to 1 mL.
-
Vortex the final solution thoroughly before each administration to ensure a homogenous suspension.
-
Note: This protocol yields a suspended solution. It is crucial to ensure the solution is well-mixed immediately before drawing it into the syringe for injection. For studies with a dosing period exceeding two weeks, the stability of this formulation should be carefully considered.[2]
Intraperitoneal Administration of this compound in Mice
This procedure should be performed by trained personnel in accordance with institutional animal care and use guidelines.
Materials:
-
Prepared this compound dosing solution
-
Mouse restraint device (optional)
-
25-27 gauge needles
-
1 mL syringes
-
70% ethanol (B145695) or other suitable disinfectant
-
Gauze pads
Procedure:
-
Calculate the injection volume.
-
Based on the mouse's body weight and the desired dose of 4 mg/kg, calculate the required volume of the 2 mg/mL this compound solution.
-
For example, for a 25 g mouse, the dose would be 0.1 mg (4 mg/kg * 0.025 kg). The injection volume would be 50 µL (0.1 mg / 2 mg/mL).
-
-
Animal Restraint.
-
Properly restrain the mouse to expose the abdomen. This can be done manually or with an appropriate restraint device.
-
-
Injection Site Identification.
-
The recommended site for IP injection is the lower right quadrant of the abdomen. This location avoids the cecum, urinary bladder, and other vital organs.
-
-
Injection.
-
Swab the injection site with 70% ethanol.
-
Tilt the mouse's head downwards at a slight angle to help displace the abdominal organs.
-
Insert the needle, bevel up, at a 15-20 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure no fluid or blood is drawn back, which would indicate entry into an organ or blood vessel.
-
If aspiration is clear, slowly inject the calculated volume of the this compound solution.
-
-
Post-injection Monitoring.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress or adverse reactions.
-
Experimental Workflow Visualization
The following diagram illustrates the experimental workflow for the administration of this compound in animal studies.
Caption: Workflow for this compound formulation and intraperitoneal administration in mice.
References
Application Notes and Protocols for GS-6207 (Lenacapavir) in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
GS-6207, also known as Lenacapavir (B1654289), is a potent, first-in-class inhibitor of the human immunodeficiency virus type 1 (HIV-1) capsid protein.[1] It exhibits a novel, multi-stage mechanism of action, interfering with critical steps in the viral lifecycle, including capsid assembly, disassembly, and nuclear transport of the pre-integration complex.[2][3][4] This unique mechanism results in picomolar potency against a broad range of HIV-1 subtypes and activity against strains resistant to other classes of antiretroviral drugs.[1][3]
These application notes provide a comprehensive guide for the use of GS-6207 (Lenacapavir) in in vitro cell culture experiments, including recommended concentration ranges, detailed experimental protocols for assessing antiviral activity and cytotoxicity, and a summary of its mechanism of action.
Note on Compound Identification: The identifier "GS-6201" has been associated with both an adenosine (B11128) A2B receptor antagonist (also known as CVT-6883) and the HIV-1 capsid inhibitor more commonly known as GS-6207 or Lenacapavir. These are distinct molecules with different biological targets. The following application notes are specifically for GS-6207 (Lenacapavir) , the HIV-1 capsid inhibitor.
Data Presentation: In Vitro Activity of Lenacapavir
The following tables summarize the effective concentrations (EC₅₀) and cytotoxic concentrations (CC₅₀) of Lenacapavir in various cell lines. The Selectivity Index (SI), calculated as CC₅₀/EC₅₀, is a critical measure of the compound's therapeutic window.
Table 1: Antiviral Potency (EC₅₀) of Lenacapavir against HIV-1
| Cell Line | HIV-1 Strain/Isolate | Assay Type | Mean EC₅₀ (pM) | Reference(s) |
| MT-4 | Laboratory Strains | p24 Antigen ELISA | 100 - 105 | [1][5][6] |
| Primary Human CD4+ T-cells | Wild-Type | Not Specified | 32 | [1] |
| Peripheral Blood Mononuclear Cells (PBMCs) | 23 Clinical Isolates | p24 Antigen ELISA | 50 (20-160 range) | [5][6] |
| Macrophages | Wild-Type | Not Specified | 56 | [2] |
| HEK293T | Clinical Isolates | Not Specified | 240 | [7] |
| MT-2 | Wild-Type | Full-Cycle Assay | 25 | [5] |
| MT-2 | Wild-Type | Early-Stage Assay | 23 | [5] |
| HEK293T | Wild-Type | Late-Stage Assay | 439 | [5] |
Table 2: Cytotoxicity (CC₅₀) of Lenacapavir
| Cell Line | Assay Type | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀)* | Reference(s) |
| HEK293T | MTT Assay | > 50 | > 1,000,000 | [5] |
| MT-4 | Not Specified | 27 | > 270,000 | [5] |
*Selectivity Index calculated using the higher end of the EC₅₀ range for a conservative estimate.
Experimental Protocols
Protocol 1: Determination of Antiviral Activity (EC₅₀) using a Luciferase-Based Single-Cycle Infectivity Assay
This protocol describes the use of a reporter virus system to quantify the inhibition of HIV-1 replication in a single cycle.
Materials:
-
TZM-bl reporter cell line (HeLa cells expressing CD4, CCR5, and CXCR4 with an integrated luciferase gene under the control of the HIV-1 LTR)
-
HIV-1 Env-pseudotyped luciferase reporter virus stock
-
Complete cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
GS-6207 (Lenacapavir) stock solution (dissolved in DMSO)
-
DEAE-Dextran
-
96-well white, flat-bottom tissue culture plates
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
Luminometer
Procedure:
-
Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C with 5% CO₂.
-
Compound Dilution: Prepare serial dilutions of Lenacapavir in complete culture medium. The final concentration should typically range from picomolar to nanomolar concentrations. Include a "virus control" (no compound) and "cell control" (no virus, no compound) wells.
-
Treatment: Add 50 µL of the diluted Lenacapavir to the appropriate wells.
-
Virus Preparation and Infection: Dilute the HIV-1 pseudovirus stock in complete culture medium containing DEAE-Dextran (final concentration to be optimized, typically 10-20 µg/mL) to achieve a viral inoculum that yields a luciferase signal of approximately 100,000 to 500,000 relative light units (RLU) in the virus control wells. Add 50 µL of the diluted virus to each well (except for the cell control wells).
-
Incubation: Incubate the plate for 48 hours at 37°C with 5% CO₂.
-
Lysis and Luciferase Measurement: After incubation, remove the culture medium and lyse the cells according to the luciferase assay kit manufacturer's instructions. Measure the luminescence using a luminometer.
-
Data Analysis:
-
Subtract the average RLU of the cell control wells from all other wells.
-
Calculate the percentage of inhibition for each Lenacapavir concentration using the following formula: % Inhibition = 100 × (1 - (RLU in treated well / RLU in virus control well))
-
Plot the percentage of inhibition against the logarithm of the Lenacapavir concentration and use a non-linear regression analysis (e.g., four-parameter logistic curve) to determine the EC₅₀ value.
-
Protocol 2: Determination of Cytotoxicity (CC₅₀) using an MTT Assay
This protocol assesses the effect of Lenacapavir on cell viability.
Materials:
-
Selected cell line (e.g., HEK293T, MT-4)
-
Complete cell culture medium
-
GS-6207 (Lenacapavir) stock solution (dissolved in DMSO)
-
96-well clear, flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5 x 10³ to 1 x 10⁴ cells per well) in 100 µL of complete culture medium. Incubate overnight.
-
Compound Dilution: Prepare serial dilutions of Lenacapavir in complete culture medium. Concentrations should typically range from nanomolar to high micromolar to ensure a full dose-response curve. Include a "cell control" (no compound) well.
-
Treatment: Add 100 µL of the diluted Lenacapavir to the appropriate wells.
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours) at 37°C with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = 100 × (Absorbance of treated well / Absorbance of cell control well)
-
Plot the percentage of viability against the logarithm of the Lenacapavir concentration and use a non-linear regression analysis to determine the CC₅₀ value.
-
Mandatory Visualizations
Mechanism of Action of Lenacapavir
Lenacapavir disrupts the HIV-1 lifecycle at multiple stages by binding to the viral capsid protein (p24).
References
- 1. lenacapavir | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Highlights on the Development, Related Patents, and Prospects of Lenacapavir: The First-in-Class HIV-1 Capsid Inhibitor for the Treatment of Multi-Drug-Resistant HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. natap.org [natap.org]
- 4. Lenacapavir - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Frontiers | Assessment of a diverse panel of transmitted/founder HIV-1 infectious molecular clones in a luciferase based CD8 T-cell mediated viral inhibition assay [frontiersin.org]
Application Notes and Protocols for GS-6201 In Vivo Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo applications of GS-6201, a selective A2B adenosine (B11128) receptor antagonist, also known as CVT-6883. This document includes detailed experimental protocols derived from published research, summarized quantitative data for easy comparison, and diagrams of the relevant signaling pathway and experimental workflows.
Quantitative Data Summary
The following tables summarize the treatment parameters for this compound in various in vivo experimental models.
Table 1: this compound Treatment Parameters in a Murine Model of Acute Myocardial Infarction
| Parameter | Details | Reference |
| Animal Model | Male ICR mice undergoing coronary artery ligation to induce acute myocardial infarction (AMI). | [1] |
| Drug | This compound | [1] |
| Dosage | 4 mg/kg | [1] |
| Administration Route | Intraperitoneal (i.p.) injection | [1] |
| Frequency | Twice daily | [1] |
| Treatment Duration | 14 days, starting immediately after surgery. | [1] |
| Key Outcomes | Reduced caspase-1 activation, limited increase in left ventricular (LV) end-diastolic diameter, and decreased LV ejection fraction. | [1] |
Table 2: this compound Treatment Parameters in a Murine Model of Pulmonary Hypertension
| Parameter | Details | Reference |
| Animal Model | Male C57BL/6 mice treated with bleomycin (B88199) to induce pulmonary fibrosis and pulmonary hypertension. | [2] |
| Drug | This compound (CVT-6883) | [2] |
| Dosage | 10 mg/kg/day | [2] |
| Administration Route | Administered in chow (ad libitum). | [2] |
| Frequency | Continuous | [2] |
| Treatment Duration | From day 15 to the end of the 4-week experiment. | [2] |
| Key Outcomes | Attenuated vascular remodeling and hypertension; down-regulation of IL-6 and ET-1. | [2] |
Table 3: this compound (CVT-6883) Treatment in a Murine Model of Asthma
| Parameter | Details | Reference |
| Animal Model | Adenosine deaminase (ADA)-deficient mice, which develop severe pulmonary inflammation. | [3] |
| Drug | CVT-6883 (this compound) | [3][4] |
| Dosage | Not specified in the abstract. | |
| Administration Route | Not specified in the abstract. | |
| Frequency | Not specified in the abstract. | |
| Treatment Duration | Not specified in the abstract. | |
| Key Outcomes | Attenuated pulmonary inflammation and injury; decreased proinflammatory cytokine levels. | [3] |
Experimental Protocols
Protocol for Acute Myocardial Infarction Model in Mice
Objective: To evaluate the effect of this compound on cardiac remodeling following acute myocardial infarction.[1]
Materials:
-
Male ICR mice.
-
This compound.
-
Vehicle control (e.g., saline).
-
Surgical instruments for coronary artery ligation.
-
Echocardiography equipment.
Procedure:
-
Animal Surgery: Anesthetize male ICR mice and perform a thoracotomy to expose the heart. Ligate the left anterior descending coronary artery to induce myocardial infarction. A sham surgery group should undergo the same procedure without ligation.[1]
-
Drug Administration: Immediately following surgery, administer this compound at a dose of 4 mg/kg via intraperitoneal injection. Administer the vehicle to the control group. Repeat the administration twice daily for a total of 14 days.[1]
-
Monitoring and Analysis:
-
Perform transthoracic echocardiography before surgery and at 7, 14, and 28 days post-surgery to assess cardiac function and dimensions.[1]
-
At 72 hours post-surgery, a subgroup of mice can be euthanized to measure caspase-1 activity in the cardiac tissue as a marker of inflammation.[1]
-
Monitor animal survival over the 4-week period.
-
Protocol for Bleomycin-Induced Pulmonary Hypertension Model in Mice
Objective: To investigate the therapeutic potential of this compound in a model of pulmonary hypertension secondary to interstitial lung disease.[2]
Materials:
-
Male C57BL/6 mice.
-
Bleomycin.
-
This compound formulated in chow.
-
Control chow.
-
Equipment for measuring right ventricular systolic pressure (RVSP).
Procedure:
-
Disease Induction: Administer bleomycin (0.035 U/g) or vehicle (PBS) to male C57BL/6 mice via intraperitoneal injection twice a week for 4 weeks.[2]
-
Drug Administration: On day 15 of the bleomycin treatment, provide mice with chow containing this compound at a concentration calculated to deliver 10 mg/kg/day. The control group receives normal chow. Continue this diet until the end of the experiment.[2]
-
Analysis:
-
At the end of the 4-week protocol, measure the right ventricular systolic pressure (RVSP) to assess pulmonary hypertension.
-
Harvest lung tissue for histological analysis of vascular remodeling and fibrosis.
-
Measure plasma levels of this compound to confirm drug exposure.[2]
-
Analyze lung tissue for markers of inflammation and vascular remodeling, such as IL-6 and endothelin-1 (B181129) (ET-1).[2]
-
Signaling Pathway and Workflow Diagrams
A2B Adenosine Receptor Signaling Pathway
The A2B adenosine receptor (A2BAR) is a G-protein coupled receptor that, upon activation by adenosine, can couple to both Gs and Gq proteins. This leads to the activation of multiple downstream signaling cascades. This compound acts as an antagonist, blocking these downstream effects.[5][6][7]
Caption: A2B Adenosine Receptor Signaling Pathway.
General Experimental Workflow for In Vivo Studies with this compound
The following diagram illustrates a typical workflow for conducting in vivo experiments with this compound.
Caption: General Experimental Workflow.
References
- 1. This compound, a selective blocker of the A2B adenosine receptor, attenuates cardiac remodeling after acute myocardial infarction in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The A2B adenosine receptor modulates pulmonary hypertension associated with interstitial lung disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
- 4. Progress in the discovery of selective, high affinity A(2B) adenosine receptor antagonists as clinical candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A2B adenosine receptor signaling and regulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GS-6201 (Lenacapavir) in Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the investigational HIV-1 capsid inhibitor, GS-6201 (Lenacapavir), when used in combination with other therapeutic agents. This document details the mechanisms of action, summarizes key clinical trial data, and provides detailed experimental protocols relevant to the study of these combination therapies.
Introduction to this compound (Lenacapavir) Combination Therapies
This compound, also known as Lenacapavir (B1654289), is a first-in-class, long-acting HIV-1 capsid inhibitor.[1] Its novel mechanism of action, targeting the HIV-1 capsid protein at multiple stages of the viral lifecycle, makes it a promising agent for combination therapy, particularly for treatment-experienced patients with multidrug-resistant HIV-1.[2][3] This document focuses on two key combination strategies:
-
Lenacapavir with Broadly Neutralizing Antibodies (bNAbs): This approach combines Lenacapavir with teropavimab and zinlirvimab, two bNAbs that target the HIV-1 envelope protein, gp120. This combination aims to provide a long-acting, twice-yearly treatment regimen.
-
Lenacapavir with a Nucleoside Reverse Transcriptase Translocation Inhibitor (NRTTI): This combination pairs Lenacapavir with islatravir, an NRTTI, with the goal of creating a once-weekly oral treatment regimen.
Mechanisms of Action
Understanding the individual mechanisms of each therapeutic agent is crucial for appreciating the rationale behind their combination.
This compound (Lenacapavir): A Multi-Stage Capsid Inhibitor
Lenacapavir disrupts the function of the HIV-1 capsid protein (p24) at several points in the viral replication cycle.[2][4] The HIV-1 capsid is a conical protein shell that encases the viral genome and essential enzymes.[2]
-
Nuclear Import: Lenacapavir interferes with the capsid's interaction with host cell proteins required for the transport of the viral pre-integration complex into the nucleus.[3]
-
Virus Assembly and Release: The drug disrupts the proper assembly of new capsid proteins, leading to the formation of malformed, non-infectious virions.[1][2]
-
Capsid Core Formation: Lenacapavir alters the stability of the capsid core, leading to premature disassembly and degradation of the viral contents within the host cell.[2]
Caption: Lenacapavir's multi-stage mechanism of action against the HIV-1 replication cycle.
Teropavimab and Zinlirvimab: Broadly Neutralizing Antibodies
Teropavimab and zinlirvimab are monoclonal antibodies that bind to the HIV-1 envelope glycoprotein (B1211001) gp120, which is essential for the virus to enter host cells.[5]
-
Teropavimab (GS-5423): This bNAb targets the CD4 binding site on gp120, preventing the virus from attaching to the CD4 receptor on the surface of T-cells.
-
Zinlirvimab (GS-2872): This bNAb binds to the V3 loop of gp120, another critical region for viral entry.
By blocking these sites, teropavimab and zinlirvimab neutralize the virus, preventing it from infecting new cells.
Caption: Teropavimab and zinlirvimab block HIV-1 entry by targeting the gp120 envelope protein.
Islatravir: Nucleoside Reverse Transcriptase Translocation Inhibitor
Islatravir is a nucleoside analog that, once inside the host cell, is converted to its active triphosphate form.[6] This active form inhibits the HIV-1 reverse transcriptase enzyme through multiple mechanisms:[6][7][8][9]
-
Immediate Chain Termination: After being incorporated into the growing viral DNA chain, islatravir prevents the addition of the next nucleotide, thus halting DNA synthesis.[6]
-
Delayed Chain Termination: Islatravir can also cause conformational changes in the viral DNA, leading to termination after the addition of a few more nucleotides.[7]
-
Translocation Inhibition: The primary mechanism involves blocking the translocation of the reverse transcriptase enzyme along the RNA template, effectively stalling the reverse transcription process.[7][10]
Caption: Islatravir inhibits HIV-1 reverse transcriptase, preventing the conversion of viral RNA to DNA.
Summary of Clinical Trial Data
The following tables summarize key quantitative data from clinical trials evaluating Lenacapavir in combination with bNAbs and islatravir.
Lenacapavir in Combination with Teropavimab and Zinlirvimab
Table 1: Efficacy of Lenacapavir + Teropavimab + Zinlirvimab in Virologically Suppressed Adults
| Study Phase | Number of Participants | Treatment Regimen | Duration | Primary Endpoint | Efficacy Outcome | Reference(s) |
| Phase 1b | 20 | Lenacapavir + Teropavimab (30 mg/kg) + Zinlirvimab (10 mg/kg or 30 mg/kg) | 26 Weeks | Virologic suppression (HIV-1 RNA <50 copies/mL) | 90% (18/20) maintained virologic suppression | [5][11] |
Table 2: Safety and Tolerability of Lenacapavir + Teropavimab + Zinlirvimab
| Study Phase | Most Common Adverse Events | Serious Adverse Events | Discontinuations due to Adverse Events | Reference(s) |
| Phase 1b | Injection site reactions (pain, erythema, swelling) | None reported | One participant withdrew for reasons unrelated to the study drug. | [5][11] |
Lenacapavir in Combination with Islatravir
Table 3: Efficacy of Once-Weekly Oral Lenacapavir + Islatravir in Virologically Suppressed Adults
| Study Phase | Number of Participants | Treatment Regimen | Comparator | Duration | Primary Endpoint | Efficacy Outcome | Reference(s) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Phase 2 | 104 | Lenacapavir (300 mg) + Islatravir (2 mg) once weekly | Daily Biktarvy® (bictegravir/emtricitabine/tenofovir alafenamide) | 24 Weeks | Proportion of participants with HIV-1 RNA ≥50 copies/mL | 1.9% (1/52) in the Lenacapavir + Islatravir group vs. 0% in the Biktarvy® group | |
Note: Data for this trial is still emerging, and longer-term results are anticipated.
Table 4: Safety and Tolerability of Once-Weekly Oral Lenacapavir + Islatravir
| Study Phase | Most Common Adverse Events | Serious Adverse Events | Discontinuations due to Adverse Events | Reference(s) |
| Phase 2 | Dry mouth, nausea | None reported | None reported |
Experimental Protocols
The following protocols provide detailed methodologies for key experiments relevant to the study of Lenacapavir combination therapies.
In Vitro Anti-HIV-1 Activity Assay
This protocol describes a method for determining the in vitro antiviral activity of therapeutic agents against HIV-1 using a luciferase-based reporter gene assay in TZM-bl cells.[12][13][14]
Objective: To measure the 50% effective concentration (EC50) of a drug in inhibiting HIV-1 replication.
Materials:
-
TZM-bl cells (HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing an HIV-1 LTR-driven luciferase reporter gene)[12]
-
Complete growth medium (DMEM supplemented with 10% fetal bovine serum, penicillin, and streptomycin)
-
HIV-1 virus stock (e.g., NL4-3)
-
Test compounds (Lenacapavir, Islatravir, etc.) and control drugs
-
96-well cell culture plates
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed TZM-bl cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator overnight.
-
-
Compound Preparation:
-
Prepare serial dilutions of the test compounds in complete growth medium.
-
Include a positive control (a known anti-HIV-1 drug) and a negative control (vehicle, e.g., DMSO).
-
-
Infection and Treatment:
-
Add 50 µL of the diluted compounds to the appropriate wells.
-
Add 50 µL of HIV-1 virus stock (at a pre-determined multiplicity of infection, MOI) to each well, except for the uninfected control wells.
-
The final volume in each well should be 200 µL.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 48 hours.
-
-
Luciferase Assay:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of luciferase assay reagent to each well.
-
Incubate for 2 minutes at room temperature to allow for cell lysis.
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the virus control wells.
-
Determine the EC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Caption: A simplified workflow for the in vitro anti-HIV-1 activity assay.
Phenotypic Susceptibility Assay (PhenoSense® Assay)
This protocol provides a general overview of the Monogram Biosciences PhenoSense® assay, a method for determining the phenotypic susceptibility of a patient's HIV-1 isolate to various antiretroviral drugs, including bNAbs.[15][16][17]
Objective: To measure the fold change in EC50 of a patient's viral isolate compared to a reference wild-type virus.
Principle: The assay involves creating pseudotyped viruses containing the reverse transcriptase, protease, or envelope (for bNAbs) genes from the patient's virus. These pseudoviruses are then used to infect reporter cells in the presence of varying concentrations of the drug. The drug's effectiveness is measured by the reduction in the expression of a reporter gene (luciferase).[15][16]
Procedure Outline:
-
Viral RNA Extraction:
-
Isolate viral RNA from a patient's plasma sample.[15]
-
-
RT-PCR and Gene Amplification:
-
Amplify the HIV-1 genes of interest (e.g., env for bNAb susceptibility) using reverse transcription-polymerase chain reaction (RT-PCR).[15]
-
-
Construction of Pseudotyped Viruses:
-
Clone the amplified patient-derived viral genes into a proviral vector that lacks the corresponding gene and contains a luciferase reporter gene.
-
Co-transfect a packaging cell line (e.g., HEK293T) with the proviral vector and a vector expressing the vesicular stomatitis virus G (VSV-G) envelope protein (for entry).
-
-
Infection of Target Cells:
-
Harvest the pseudotyped virus particles.
-
Infect target cells (e.g., TZM-bl cells) with the pseudotyped virus in the presence of serial dilutions of the bNAbs or other drugs.
-
-
Quantification of Viral Replication:
-
After a set incubation period (e.g., 48 hours), measure the luciferase activity in the target cells.
-
-
Data Analysis:
-
Calculate the EC50 for the patient's virus and a reference wild-type virus.
-
The fold change in susceptibility is determined by dividing the EC50 of the patient's virus by the EC50 of the reference virus.
-
Caption: A simplified workflow for the PhenoSense® susceptibility assay.
HIV-1 Viral Load Quantification
This protocol describes the quantification of HIV-1 RNA in plasma using a real-time reverse transcription-polymerase chain reaction (RT-qPCR) assay, based on the principles of the COBAS® AmpliPrep/COBAS® TaqMan® HIV-1 Test.[18][19][20][21][22]
Objective: To determine the number of HIV-1 RNA copies per milliliter of plasma.
Materials:
-
Patient plasma collected in EDTA tubes
-
Automated nucleic acid extraction system (e.g., COBAS® AmpliPrep)
-
Real-time PCR instrument (e.g., COBAS® TaqMan®)
-
Commercially available HIV-1 viral load quantification kit (containing primers, probes, enzymes, and quantitation standards)
-
Appropriate controls (high positive, low positive, and negative)
Procedure:
-
Sample Preparation:
-
Centrifuge whole blood to separate plasma.
-
Load plasma samples, controls, and reagents onto the automated extraction instrument according to the manufacturer's instructions.
-
-
Automated RNA Extraction:
-
RT-qPCR:
-
The purified RNA is automatically transferred to the real-time PCR instrument.
-
The instrument performs reverse transcription of the viral RNA into complementary DNA (cDNA).
-
The cDNA is then amplified by PCR using primers and a fluorescently labeled probe specific to a conserved region of the HIV-1 genome (e.g., the gag gene).
-
The instrument monitors the fluorescence signal in real-time. The cycle at which the fluorescence crosses a certain threshold (the Ct value) is inversely proportional to the initial amount of viral RNA.
-
-
Data Analysis:
-
The instrument's software calculates the viral load in copies/mL by comparing the Ct value of the patient sample to the Ct values of the quantitation standards.
-
Caption: A simplified workflow for quantifying HIV-1 viral load.
CD4+ T-Cell Enumeration
This protocol outlines the procedure for enumerating CD4+ T-lymphocytes in whole blood using a flow cytometer, such as the BD FACSCalibur™.[23][24][25][26][27]
Objective: To determine the absolute number of CD4+ T-cells per microliter of blood.
Materials:
-
Whole blood collected in EDTA tubes
-
Fluorescently labeled monoclonal antibodies:
-
Anti-CD4 (e.g., FITC-conjugated)
-
Anti-CD8 (e.g., PE-conjugated)
-
Anti-CD3 (e.g., PerCP-conjugated)
-
Anti-CD45 (e.g., APC-conjugated)
-
-
Lysing solution
-
Sheath fluid
-
Flow cytometer
-
Analysis software
Procedure:
-
Sample Preparation:
-
Pipette 100 µL of whole blood into a flow cytometry tube.
-
-
Antibody Staining:
-
Add the appropriate volume of each fluorescently labeled antibody to the tube.
-
Vortex gently and incubate for 15-30 minutes at room temperature in the dark.
-
-
Red Blood Cell Lysis:
-
Add 2 mL of lysing solution to the tube.
-
Vortex gently and incubate for 10 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Acquire the sample on the flow cytometer.
-
Set up a gating strategy to first identify the lymphocyte population based on their forward and side scatter properties and CD45 expression.
-
Within the lymphocyte gate, identify the T-cell population (CD3+).
-
From the T-cell population, differentiate the CD4+ and CD8+ subsets.
-
-
Data Analysis:
-
The software will calculate the percentage of CD4+ T-cells within the lymphocyte population.
-
The absolute CD4+ T-cell count (cells/µL) is calculated by multiplying the percentage of CD4+ T-cells by the total lymphocyte count obtained from a complete blood count (CBC) with differential.
-
Caption: A simplified workflow for enumerating CD4+ T-cells by flow cytometry.
Pharmacokinetic Analysis of Long-Acting Antiretrovirals
This protocol provides a general method for the quantification of long-acting antiretrovirals, such as Lenacapavir, in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[28][29][30][31][32]
Objective: To determine the concentration of the drug in plasma over time to assess its pharmacokinetic profile.
Materials:
-
Patient plasma samples collected at various time points
-
Internal standard (a stable isotope-labeled version of the drug)
-
Protein precipitation solvent (e.g., acetonitrile)
-
LC-MS/MS system (including a high-performance liquid chromatograph and a tandem mass spectrometer)
-
Analytical column (e.g., C18)
-
Mobile phase (e.g., a mixture of acetonitrile (B52724) and formic acid in water)
Procedure:
-
Sample Preparation:
-
To a small volume of plasma (e.g., 50 µL), add the internal standard.
-
Add a protein precipitation solvent (e.g., 150 µL of acetonitrile) to precipitate plasma proteins.[28]
-
Vortex and centrifuge the sample to pellet the precipitated proteins.[28]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a small volume of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
The drug and internal standard are separated on the analytical column.
-
The separated compounds are then ionized in the mass spectrometer (e.g., by electrospray ionization).
-
The mass spectrometer is set to monitor for specific precursor-to-product ion transitions for both the drug and the internal standard (multiple reaction monitoring, MRM).
-
-
Data Analysis:
-
Generate a calibration curve by analyzing standards of known drug concentrations.
-
Quantify the drug concentration in the patient samples by comparing the peak area ratio of the drug to the internal standard against the calibration curve.
-
Plot the drug concentration versus time to determine pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
-
Caption: A simplified workflow for the pharmacokinetic analysis of long-acting antiretrovirals.
References
- 1. uspharmacist.com [uspharmacist.com]
- 2. What is the mechanism of Lenacapavir Sodium? [synapse.patsnap.com]
- 3. Pharmacological outlook of Lenacapavir: a novel first-in-class Long-Acting HIV-1 Capsid Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SUNLENCA® (lenacapavir) Mechanism of Action | HCP Site [sunlencahcp.com]
- 5. Safety of teropavimab and zinlirvimab with lenacapavir once every 6 months for HIV treatment: a phase 1b, randomised, proof-of-concept study & Commentary [natap.org]
- 6. Islatravir Health Professional Drug Record | NIH [clinicalinfo.hiv.gov]
- 7. Doravirine/islatravir dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 8. What is Doravirine/Islatravir used for? [synapse.patsnap.com]
- 9. Islatravir Has a High Barrier to Resistance and Exhibits a Differentiated Resistance Profile from Approved Nucleoside Reverse Transcriptase Inhibitors (NRTIs) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Islatravir - SigutLabs [sigutlabs.com]
- 11. gilead.com [gilead.com]
- 12. hiv.lanl.gov [hiv.lanl.gov]
- 13. hiv.lanl.gov [hiv.lanl.gov]
- 14. A Novel High Throughput, Parallel Infection Assay for Determining the Replication Capacities of 346 Primary HIV-1 Isolates of the Zurich Primary HIV-1 Infection Study in Primary Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. monogrambio.labcorp.com [monogrambio.labcorp.com]
- 16. monogrambio.labcorp.com [monogrambio.labcorp.com]
- 17. monogrambio.labcorp.com [monogrambio.labcorp.com]
- 18. prepwatch.org [prepwatch.org]
- 19. fda.gov [fda.gov]
- 20. aphl.org [aphl.org]
- 21. extranet.who.int [extranet.who.int]
- 22. hivresearch.org [hivresearch.org]
- 23. researchgate.net [researchgate.net]
- 24. bdbiosciences.com [bdbiosciences.com]
- 25. Rapid Quantification of Human Peripheral Blood CD4+ T Lymphocytes | Thermo Fisher Scientific - CL [thermofisher.com]
- 26. CD4+ T Cell Differentiation and Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Guidelines for the Performance of CD4+ T-Cell Determinations in Persons with Human Immunodeficiency Virus Infection [cdc.gov]
- 28. Development and validation of an ultra-high performance liquid chromatography-tandem mass spectrometry method for quantifying lenacapavir plasma concentrations: application to therapeutic monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 29. japsonline.com [japsonline.com]
- 30. Development and validation of an ultra-high performance liquid chromatography-tandem mass spectrometry method for quantifying lenacapavir plasma concentrations: Application to therapeutic monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. [PDF] Establishment and validation of LC-MS/MS technique for Lenacapavir quantification in rat plasma, with application to pharmacokinetic assessment | Semantic Scholar [semanticscholar.org]
- 32. scite.ai [scite.ai]
Application Notes and Protocols for Flow Cytometry Analysis of GS-6201 (Lenacapavir) Treatment
Introduction
GS-6201, also known as Lenacapavir (B1654289) (brand name Sunlenca), is a first-in-class, potent, long-acting inhibitor of the human immunodeficiency virus type 1 (HIV-1) capsid protein.[1][2] Its unique mechanism of action involves binding to the interface between capsid protein (p24) subunits, thereby interfering with multiple crucial steps in the viral lifecycle.[1][3] These include capsid-mediated nuclear import of proviral DNA, virus assembly and release, and the formation of a stable capsid core.[1][3][4] By disrupting these processes, this compound effectively suppresses HIV-1 replication.[3][5]
These application notes provide detailed protocols for utilizing flow cytometry to analyze the cellular effects of this compound treatment on HIV-1 infected cells. The assays described herein are designed for researchers, scientists, and drug development professionals to quantify changes in apoptosis, cell cycle progression, and immune cell populations, providing valuable insights into the cellular response to this novel antiretroviral agent.
Note on Compound Identity: Initial searches may associate the name this compound with a selective adenosine (B11128) A2B receptor antagonist.[6][7][8] However, the current and clinically significant compound designated this compound is Lenacapavir, the HIV-1 capsid inhibitor. These notes focus exclusively on the latter.
I. Analysis of Apoptosis Induction in HIV-1 Infected Cells
Application Note:
HIV-1 infection is known to induce apoptosis in infected and bystander cells through various mechanisms. By inhibiting viral replication, this compound is expected to reduce virus-induced apoptosis. Flow cytometry using Annexin V and Propidium (B1200493) Iodide (PI) staining is a robust method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. This assay allows for the quantitative assessment of the protective effects of this compound against cell death in a dose-dependent manner.
Experimental Protocol:
-
Cell Culture and Infection:
-
Culture a suitable T-cell line (e.g., MT-2, CEM-T4) or peripheral blood mononuclear cells (PBMCs) in complete RPMI-1640 medium.
-
Infect the cells with a laboratory-adapted strain of HIV-1 (e.g., NL4-3) at a multiplicity of infection (MOI) of 0.01 to 0.1.
-
Incubate for 2-4 hours to allow for viral entry.
-
-
This compound Treatment:
-
Wash the cells to remove excess virus and resuspend in fresh medium.
-
Prepare serial dilutions of this compound (e.g., 0.1 pM to 100 nM) in culture medium.
-
Add the different concentrations of this compound to the infected cell cultures. Include a vehicle control (DMSO) and an uninfected cell control.
-
-
Incubation:
-
Incubate the cells for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Staining:
-
Harvest approximately 1-5 x 10^5 cells per sample.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Collect data for at least 10,000 events per sample.
-
Use appropriate compensation controls for FITC and PI.
-
Gate on the cell population based on forward and side scatter properties.
-
Analyze the percentage of cells in each quadrant:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
-
Data Presentation:
Table 1: Effect of this compound on Apoptosis of HIV-1 Infected MT-2 Cells (72h post-infection)
| This compound Conc. | % Live Cells (Q3) | % Early Apoptotic (Q4) | % Late Apoptotic/Necrotic (Q2) | % Necrotic (Q1) |
| Uninfected Control | 92.5 ± 2.1 | 3.1 ± 0.5 | 2.3 ± 0.4 | 2.1 ± 0.3 |
| Infected + Vehicle | 65.3 ± 3.5 | 15.8 ± 1.8 | 12.4 ± 1.5 | 6.5 ± 0.9 |
| 0.1 pM | 68.2 ± 3.1 | 14.5 ± 1.6 | 11.1 ± 1.3 | 6.2 ± 0.8 |
| 1 pM | 75.9 ± 2.8 | 10.2 ± 1.2 | 8.9 ± 1.1 | 5.0 ± 0.7 |
| 10 pM | 83.4 ± 2.5 | 7.1 ± 0.9 | 5.5 ± 0.8 | 4.0 ± 0.6 |
| 100 pM | 88.9 ± 2.2 | 4.8 ± 0.6 | 3.2 ± 0.5 | 3.1 ± 0.4 |
| 1 nM | 90.1 ± 2.0 | 4.0 ± 0.5 | 2.9 ± 0.4 | 3.0 ± 0.4 |
| 10 nM | 91.5 ± 1.9 | 3.6 ± 0.4 | 2.6 ± 0.3 | 2.3 ± 0.3 |
| 100 nM | 92.1 ± 1.8 | 3.3 ± 0.4 | 2.4 ± 0.3 | 2.2 ± 0.2 |
Data are presented as mean ± standard deviation (hypothetical data).
Visualization:
Caption: Workflow for assessing apoptosis induction.
II. Cell Cycle Analysis in HIV-1 Infected Cells
Application Note:
HIV-1 infection can lead to cell cycle arrest, typically at the G2/M phase, which is thought to enhance viral replication. By inhibiting viral protein production and replication, this compound may prevent this virus-induced cell cycle dysregulation. Flow cytometry with propidium iodide (PI) staining of cellular DNA allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). This assay can reveal the ability of this compound to restore normal cell cycle progression in infected cells.
Experimental Protocol:
-
Cell Culture, Infection, and Treatment:
-
Follow steps 1 and 2 from the apoptosis protocol.
-
-
Incubation:
-
Incubate the cells for 48 hours.
-
-
Cell Fixation:
-
Harvest approximately 1 x 10^6 cells per sample.
-
Wash cells with PBS and centrifuge.
-
Resuspend the cell pellet and vortex gently while adding ice-cold 70% ethanol (B145695) dropwise to fix the cells.
-
Incubate on ice or at -20°C for at least 30 minutes.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a linear scale for the PI fluorescence channel (FL2 or FL3).
-
Gate on single cells to exclude doublets.
-
Create a histogram of PI fluorescence to visualize the cell cycle phases.
-
Quantify the percentage of cells in G0/G1, S, and G2/M phases using cell cycle analysis software (e.g., ModFit, FlowJo).
-
Data Presentation:
Table 2: Effect of this compound on Cell Cycle Distribution of HIV-1 Infected PBMCs (48h post-infection)
| This compound Conc. | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Uninfected Control | 68.7 ± 4.2 | 19.5 ± 2.5 | 11.8 ± 1.9 |
| Infected + Vehicle | 45.2 ± 3.8 | 15.3 ± 2.1 | 39.5 ± 3.5 |
| 1 pM | 48.9 ± 3.5 | 16.1 ± 2.2 | 35.0 ± 3.1 |
| 10 pM | 55.6 ± 3.1 | 17.8 ± 2.4 | 26.6 ± 2.8 |
| 100 pM | 62.1 ± 3.6 | 18.5 ± 2.3 | 19.4 ± 2.4 |
| 1 nM | 65.8 ± 3.9 | 19.1 ± 2.5 | 15.1 ± 2.1 |
| 10 nM | 67.9 ± 4.1 | 19.3 ± 2.6 | 12.8 ± 1.9 |
Data are presented as mean ± standard deviation (hypothetical data).
Visualization:
Caption: Simplified pathway of HIV-1 induced cell cycle arrest and this compound intervention.
III. Immunophenotyping of T-Cell Subsets
Application Note:
HIV-1 infection leads to a progressive decline in CD4+ T-cells, a hallmark of AIDS. Effective antiretroviral therapy should lead to the recovery of CD4+ T-cell counts. Immunophenotyping by flow cytometry allows for the detailed characterization and quantification of various lymphocyte subsets, including CD4+ and CD8+ T-cells. This protocol can be used to monitor the impact of this compound treatment on the preservation and potential recovery of these critical immune cell populations in long-term cultures of human PBMCs.
Experimental Protocol:
-
Cell Culture and Treatment:
-
Isolate PBMCs from healthy donor blood.
-
Culture the PBMCs and infect with an appropriate HIV-1 strain.
-
Treat the cells with various concentrations of this compound as described previously.
-
Maintain the cultures for an extended period (e.g., 7-14 days), changing the medium and reapplying the drug as necessary.
-
-
Antibody Staining:
-
Harvest approximately 1 x 10^6 cells per sample.
-
Wash the cells with FACS buffer (PBS with 2% FBS).
-
Prepare a cocktail of fluorescently labeled antibodies (e.g., anti-CD3-APC, anti-CD4-FITC, anti-CD8-PE).
-
Add the antibody cocktail to the cells and incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer to remove unbound antibodies.
-
Resuspend the cells in FACS buffer for analysis.
-
-
Flow Cytometry Analysis:
-
Acquire the data on a flow cytometer, ensuring proper compensation for spectral overlap between the fluorochromes.
-
First, gate on the lymphocyte population using forward and side scatter.
-
From the lymphocyte gate, identify the T-cell population by gating on CD3+ cells.
-
From the CD3+ gate, differentiate and quantify CD4+ and CD8+ T-cell subsets.
-
Calculate the CD4/CD8 ratio for each condition.
-
Data Presentation:
Table 3: T-Cell Subset Analysis in HIV-1 Infected PBMC Cultures Treated with this compound (Day 10)
| This compound Conc. | % CD3+ of Lymphocytes | % CD4+ of CD3+ | % CD8+ of CD3+ | CD4/CD8 Ratio |
| Uninfected Control | 72.1 ± 5.5 | 65.3 ± 4.8 | 30.1 ± 3.1 | 2.17 |
| Infected + Vehicle | 68.5 ± 6.1 | 28.9 ± 3.9 | 65.4 ± 5.2 | 0.44 |
| 1 pM | 69.2 ± 5.8 | 35.6 ± 4.1 | 58.7 ± 4.9 | 0.61 |
| 10 pM | 70.1 ± 5.6 | 48.2 ± 4.5 | 45.3 ± 4.2 | 1.06 |
| 100 pM | 71.3 ± 5.3 | 59.8 ± 4.7 | 35.1 ± 3.6 | 1.70 |
| 1 nM | 71.8 ± 5.4 | 63.5 ± 4.9 | 31.8 ± 3.3 | 2.00 |
Data are presented as mean ± standard deviation (hypothetical data).
Visualization:
Caption: Gating strategy for T-cell subset analysis.
References
- 1. Lenacapavir - Wikipedia [en.wikipedia.org]
- 2. Antiviral Activity of Lenacapavir Against Human Immunodeficiency Virus Type 2 (HIV-2) Isolates and Drug-Resistant HIV-2 Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological outlook of Lenacapavir: a novel first-in-class Long-Acting HIV-1 Capsid Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. The primary mechanism for highly potent inhibition of HIV-1 maturation by lenacapavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. rndsystems.com [rndsystems.com]
- 8. immune-system-research.com [immune-system-research.com]
Application Notes and Protocols for Studying A2B Receptor Function in Cancer Cells using GS-6201
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing GS-6201, a selective antagonist of the A2B adenosine (B11128) receptor (A2BAR), to investigate A2BAR function in cancer cells. The following sections detail the rationale, experimental protocols, and data interpretation for key assays.
Introduction
The A2B adenosine receptor (A2BAR) is a G protein-coupled receptor that is frequently overexpressed in various types of cancer, including breast, prostate, colon, and lung cancer.[1] Elevated levels of extracellular adenosine in the tumor microenvironment activate A2BAR, promoting cancer cell proliferation, migration, angiogenesis, and immunosuppression.[1][2] this compound is a potent and selective antagonist of the human A2BAR, making it an invaluable tool for elucidating the role of this receptor in cancer biology and for preclinical evaluation of A2BAR blockade as a therapeutic strategy.[1][3]
Data Presentation
This compound Binding Affinity
This compound exhibits high selectivity for the human A2B adenosine receptor over other adenosine receptor subtypes.
| Receptor Subtype | Ki (nM) |
| Human A2B | 22 |
| Human A1 | 1940 |
| Human A2A | 3280 |
| Human A3 | 1070 |
Table 1: Binding affinities (Ki) of this compound for human adenosine receptor subtypes.[3][4]
Effective Concentration in Cancer Cell Lines
| Cell Line | Assay | Effective Concentration | Reference |
| MDA-MB-231 | Proliferation & Migration | 100 nM | [1] |
Table 2: Experimentally determined effective concentration of this compound in a cancer cell line.
Signaling Pathways and Experimental Workflow
A2B Receptor Signaling in Cancer Cells
Activation of the A2B receptor by adenosine can trigger multiple downstream signaling cascades that contribute to cancer progression. This includes coupling to Gs, Gi, and Gq proteins, leading to modulation of cyclic AMP (cAMP) levels and activation of pathways such as MAPK/ERK and PI3K/Akt.[1][5]
Caption: A2B Receptor Signaling Pathway in Cancer.
Experimental Workflow for Studying A2B Receptor Function
A typical workflow for investigating the effects of this compound on A2B receptor function in cancer cells involves a series of in vitro assays to assess changes in signaling, proliferation, and migration.
Caption: Experimental Workflow using this compound.
Experimental Protocols
Cyclic AMP (cAMP) Assay
This protocol is designed to measure the effect of this compound on A2B receptor-mediated cAMP production.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231, PC-3)
-
Cell culture medium and supplements
-
This compound
-
A2B receptor agonist (e.g., NECA)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
96-well or 384-well microplates
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in a white or black clear-bottom 96-well or 384-well plate at a predetermined optimal density and culture overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute this compound in assay buffer to achieve the desired final concentrations. Also prepare a solution of the A2B agonist (e.g., NECA) at a concentration that elicits a submaximal response (e.g., EC80).
-
Pre-treatment with Antagonist: Remove the culture medium and wash the cells once with assay buffer. Add the diluted this compound solutions to the wells and incubate for 15-30 minutes at 37°C. Include a vehicle control (DMSO).
-
Agonist Stimulation: Add the A2B agonist solution to the wells (except for the basal control wells) and incubate for 15-30 minutes at 37°C.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Data Analysis: Calculate the percent inhibition of the agonist-induced cAMP response for each concentration of this compound. Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Cell Proliferation Assay (MTT/CCK-8)
This protocol assesses the effect of this compound on cancer cell proliferation.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
This compound
-
A2B receptor agonist (optional, to assess antagonism of agonist-induced proliferation)
-
MTT or CCK-8 reagent
-
96-well microplates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a low density (e.g., 1,000-5,000 cells/well) and allow them to attach overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO). If investigating antagonism, also include wells with the A2B agonist alone and in combination with this compound.
-
Incubation: Incubate the plates for a period that allows for multiple cell divisions (e.g., 48-72 hours).
-
Viability Measurement: Add MTT or CCK-8 reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control to determine the percentage of cell viability. Calculate the IC50 value for the anti-proliferative effect of this compound.
Cell Migration Assay (Transwell)
This protocol evaluates the effect of this compound on cancer cell migration.
Materials:
-
Cancer cell line of interest
-
Cell culture medium with and without serum
-
This compound
-
A2B receptor agonist (optional)
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Crystal violet staining solution
-
Cotton swabs
-
Microscope
Protocol:
-
Cell Preparation: Culture cells to sub-confluency. Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 105 to 5 x 105 cells/mL.
-
Assay Setup: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate. Place the Transwell inserts into the wells.
-
Treatment and Seeding: Add the cell suspension containing different concentrations of this compound or vehicle control to the upper chamber of the inserts.
-
Incubation: Incubate the plate at 37°C for a period sufficient for cell migration (e.g., 12-24 hours).
-
Staining: After incubation, carefully remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab. Fix the migrated cells on the lower surface of the membrane with methanol (B129727) and stain with 0.5% crystal violet.
-
Quantification: Wash the inserts and allow them to dry. Elute the crystal violet stain with a destaining solution (e.g., 10% acetic acid) and measure the absorbance, or count the number of migrated cells in several random fields under a microscope.
-
Data Analysis: Express the results as the percentage of migrated cells compared to the vehicle control.
Western Blot for Phospho-ERK
This protocol is used to determine the effect of this compound on A2B receptor-mediated ERK activation.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
This compound
-
A2B receptor agonist (e.g., NECA)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Serum-starve the cells for 4-12 hours. Pre-treat with this compound for 30 minutes, followed by stimulation with an A2B agonist for 5-15 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibody against phospho-ERK. After washing, incubate with the HRP-conjugated secondary antibody.
-
Detection: Detect the signal using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-ERK signal to the total ERK signal for each sample.
References
Application Notes and Protocols for Western Blot Analysis of GS-6201 Downstream Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
GS-6201, also known as Lenacapavir (B1654289), is a first-in-class, long-acting HIV-1 capsid inhibitor.[1][2] It represents a novel therapeutic approach to managing HIV-1 infection, particularly in heavily treatment-experienced patients with multidrug-resistant virus.[3][4] The unique mechanism of action of this compound targets the HIV-1 capsid protein (p24), a crucial component for multiple stages of the viral lifecycle.[5] Understanding the downstream effects of this compound on both viral and host cellular proteins is critical for elucidating its complete mechanism of action and for the development of next-generation capsid inhibitors.
This document provides detailed protocols for the Western blot analysis of key downstream targets of this compound. The primary viral target is the HIV-1 Gag polyprotein and its cleavage product, the capsid protein p24. The key host cell targets are proteins involved in the nuclear import of the HIV-1 pre-integration complex, namely Nucleoporin 153 (NUP153), Nucleoporin 358 (NUP358), and Cleavage and Polyadenylation Specificity Factor 6 (CPSF6).[5][6][7]
Mechanism of Action of this compound (Lenacapavir)
This compound exerts its antiviral activity by binding directly to the interface between HIV-1 capsid protein (p24) subunits within the viral capsid.[5] This interaction has a multifaceted impact on the virus:
-
Disruption of Capsid Stability: this compound hyper-stabilizes the capsid lattice, which paradoxically leads to its premature breakdown and disassembly.[8][9] This prevents the proper uncoating process required for the release of the viral genome into the cytoplasm.
-
Inhibition of Nuclear Import: The HIV-1 capsid plays an active role in trafficking the viral pre-integration complex to the nucleus and facilitating its entry through the nuclear pore complex (NPC).[6][10] this compound, by binding to the capsid, interferes with the interaction between the capsid and key host proteins of the nuclear import machinery, such as NUP153, NUP358, and CPSF6.[5][6][7][11]
-
Impairment of Virus Assembly and Maturation: this compound also affects the late stages of the viral lifecycle by interfering with the proper assembly of new virions, leading to the formation of malformed and non-infectious particles.[1][12]
Downstream Targets for Western Blot Analysis
Based on the mechanism of action of this compound, the following proteins are critical downstream targets for Western blot analysis to assess the drug's efficacy and cellular impact:
-
HIV-1 Gag and p24: The Gag polyprotein is the precursor to the structural proteins of the virus, including the capsid protein p24. Monitoring the levels of unprocessed Gag (p55) and mature p24 can provide insights into the effect of this compound on viral protein expression, processing, and virion production.[13][14]
-
NUP153 and NUP358: These are components of the nuclear pore complex that directly interact with the HIV-1 capsid to facilitate its translocation into the nucleus.[10][11] Analyzing their expression levels can help determine if this compound treatment indirectly affects the cellular nuclear transport machinery.
-
CPSF6: This host protein interacts with the HIV-1 capsid and is thought to play a role in guiding the pre-integration complex to sites of integration within the host cell genome.[6][15] this compound has been shown to displace CPSF6 from the viral capsid.[6][12]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound (Lenacapavir) on its downstream targets as reported in the literature.
Table 1: Effect of this compound (Lenacapavir) on HIV-1 Gag and p24 Protein Levels
| Treatment Condition | Target Protein | Effect | Reference |
| > 75 nM Lenacapavir | Intracellular Gag | Reduction in protein levels | [1] |
| 30 nM and 60 nM Lenacapavir | Virion-associated p24 | Does not significantly reduce the amount of p24 in released virions, but leads to atypical morphology | [1] |
Table 2: Effect of this compound (Lenacapavir) on the Interaction between HIV-1 Capsid and Host Factors
| Treatment Condition | Interacting Proteins | Effect | Cell Type | Reference |
| 50 nM Lenacapavir | HIV-1 Capsid and CPSF6 | Full displacement of CPSF6 from nuclear capsids | HeLa-based cells | [6][12] |
| 500 nM Lenacapavir | HIV-1 Capsid and CPSF6 | Full displacement of CPSF6 from nuclear capsids | Monocyte-derived macrophages (MDMs) | [6][12] |
| Not specified | HIV-1 Capsid and NUP153 | Lenacapavir interferes with this interaction | - | [7][16] |
| Not specified | HIV-1 Capsid and NUP358 | Lenacapavir interferes with this interaction | - | [16] |
Experimental Protocols
Protocol 1: Western Blot for HIV-1 Gag and p24
1. Cell Culture and Treatment:
- Culture HIV-1 permissive cells (e.g., MT-4, CEM, or HEK293T cells transfected with an HIV-1 proviral plasmid) under standard conditions.
- Treat the cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 24-48 hours).
2. Cell Lysis:
- Wash the cells with ice-cold Phosphate Buffered Saline (PBS).
- Lyse the cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease inhibitor cocktail.
- Incubate on ice for 30 minutes with occasional vortexing.
- Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
- Collect the supernatant containing the protein lysate.
3. Protein Quantification:
- Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
4. SDS-PAGE and Western Blotting:
- Normalize the protein concentrations and prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.
- Load equal amounts of protein (20-30 µg) onto a 12% SDS-polyacrylamide gel.
- Run the gel at 100-120V until the dye front reaches the bottom.
- Transfer the proteins to a polyvinylidene difluoride (PVDF) membrane at 100V for 1 hour.
- Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody against HIV-1 p24 (e.g., mouse anti-p24) overnight at 4°C.
- Wash the membrane three times with TBST for 10 minutes each.
- Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) for 1 hour at room temperature.
- Wash the membrane three times with TBST for 10 minutes each.
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
- For loading control, probe the same membrane with an antibody against a housekeeping protein such as β-actin or GAPDH.
5. Data Analysis:
- Quantify the band intensities using densitometry software (e.g., ImageJ).
- Normalize the p24 and Gag band intensities to the loading control.
- Calculate the fold change in protein expression relative to the untreated control.
Protocol 2: Western Blot for NUP153, NUP358, and CPSF6
1. Cell Culture and Treatment:
- Follow the same procedure as in Protocol 1.
2. Cell Lysis and Protein Quantification:
- Follow the same procedure as in Protocol 1.
3. SDS-PAGE and Western Blotting:
- Load equal amounts of protein (30-50 µg) onto an 8% SDS-polyacrylamide gel (for NUP153 and NUP358) or a 10% gel (for CPSF6).
- Follow the same electrophoresis, transfer, and blocking steps as in Protocol 1.
- Incubate the membrane with primary antibodies against NUP153, NUP358, or CPSF6 overnight at 4°C.
- Follow the same washing, secondary antibody incubation, and detection steps as in Protocol 1.
- Use β-actin or GAPDH as a loading control.
4. Data Analysis:
- Follow the same procedure as in Protocol 1 to quantify the expression levels of NUP153, NUP358, and CPSF6.
Signaling Pathway and Experimental Workflow Diagrams
Caption: HIV-1 Nuclear Import Pathway and this compound Inhibition.
Caption: Western Blot Experimental Workflow.
References
- 1. The primary mechanism for highly potent inhibition of HIV-1 maturation by lenacapavir | PLOS Pathogens [journals.plos.org]
- 2. biorxiv.org [biorxiv.org]
- 3. The identification of a novel interaction site for the human immunodeficiency virus capsid on nucleoporin 153 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lenacapavir for multidrug-resistant HIV-1 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Lenacapavir-induced capsid damage uncovers HIV-1 genomes emanating from nuclear speckles | The EMBO Journal [link.springer.com]
- 7. Interactions of HIV-1 Capsid with Host Factors and Their Implications for Developing Novel Therapeutics [mdpi.com]
- 8. Lenacapavir disrupts HIV-1 core integrity while stabilizing the capsid lattice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The primary mechanism for highly potent inhibition of HIV-1 maturation by lenacapavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The capsid lattice engages a bipartite NUP153 motif to mediate nuclear entry of HIV-1 cores | Biophysical chemistry laboratory [biophysics.chem.udel.edu]
- 11. Nucleoporin NUP153 Phenylalanine-Glycine Motifs Engage a Common Binding Pocket within the HIV-1 Capsid Protein to Mediate Lentiviral Infectivity | PLOS Pathogens [journals.plos.org]
- 12. biorxiv.org [biorxiv.org]
- 13. Monitoring processed, mature Human Immunodeficiency Virus type 1 particles immediately following treatment with a protease inhibitor-containing treatment regimen - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | HIV Capsid Protein Genetic Diversity Across HIV-1 Variants and Impact on New Capsid-Inhibitor Lenacapavir [frontiersin.org]
- 15. d-scholarship.pitt.edu [d-scholarship.pitt.edu]
- 16. The capsid revolution - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring cAMP Levels Following GS-6201 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
GS-6201, a potent and selective antagonist of the adenosine (B11128) A2B receptor (A2BAR), holds significant therapeutic potential.[1][2] The A2B receptor is a Gs protein-coupled receptor (GPCR) that, upon activation by its endogenous ligand adenosine, stimulates adenylyl cyclase to increase intracellular levels of cyclic adenosine monophosphate (cAMP).[1][2] As a second messenger, cAMP is pivotal in a multitude of cellular signaling pathways. This document provides detailed protocols for quantifying the inhibitory effect of this compound on A2B receptor-mediated cAMP production, a critical step in characterizing its pharmacological activity.
The provided methodologies cover widely used immunoassay techniques for cAMP measurement: Enzyme-Linked Immunosorbent Assay (ELISA), Homogeneous Time-Resolved Fluorescence (HTRF), and LanthaScreen™ (LANCE) TR-FRET assays. These protocols are designed to be adaptable to various cell-based models expressing the A2B receptor.
A2B Receptor Signaling Pathway and this compound Mechanism of Action
The A2B adenosine receptor, when activated by an agonist like adenosine or a synthetic agonist such as 5'-N-Ethylcarboxamidoadenosine (NECA), couples to the stimulatory G protein, Gs. This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. This compound, as a competitive antagonist, binds to the A2B receptor and prevents agonist binding, thereby inhibiting the downstream signaling cascade and reducing intracellular cAMP accumulation.[1]
Quantitative Data Summary
The following table summarizes the in vitro potency of this compound in inhibiting NECA-stimulated cAMP accumulation in cell lines recombinantly expressing the human A2B adenosine receptor.
| Compound | Cell Line | Agonist | Assay Parameter | Value | Reference |
| This compound | HEK-A2B | NECA | KB | 6 nM | [1] |
| This compound | NIH3T3-A2B | NECA | KB | 2 nM | [1] |
KB represents the equilibrium dissociation constant of the antagonist, indicating its potency in inhibiting the functional response to an agonist.
Experimental Protocols
Prior to initiating any of the following protocols, it is essential to culture and maintain the chosen cell line (e.g., HEK293 or CHO cells stably expressing the human A2B receptor) under appropriate conditions.
General Cell Preparation for cAMP Assays
-
Cell Seeding: Seed cells in a 96-well or 384-well plate at a density optimized for the specific cell line and assay format. Allow cells to adhere and grow overnight.
-
Starvation: On the day of the assay, replace the growth medium with a serum-free medium and incubate for at least 1 hour to reduce basal signaling.
-
Phosphodiesterase (PDE) Inhibition: To prevent the degradation of cAMP, pre-treat the cells with a PDE inhibitor, such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX) or rolipram, for 15-30 minutes before adding the antagonist and agonist.
Protocol 1: Competitive ELISA for cAMP Measurement
This protocol outlines a competitive enzyme-linked immunosorbent assay to quantify intracellular cAMP levels.
References
Application Notes and Protocols: GS-6201 in Patient-Derived Cancer Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of GS-6201, a selective antagonist of the A2B adenosine (B11128) receptor (A2BAR), in patient-derived cancer models. This document outlines the mechanism of action, experimental workflows, and expected outcomes when using this compound in patient-derived xenograft (PDX) and patient-derived organoid (PDO) cancer models.
Introduction to this compound and its Mechanism of Action in Cancer
This compound is a potent and selective antagonist of the A2B adenosine receptor (A2BAR).[1] In the tumor microenvironment, high levels of adenosine are often present due to rapid cancer cell proliferation and hypoxic conditions. This extracellular adenosine can promote tumor progression by binding to adenosine receptors on cancer and immune cells.
The A2BAR, a G-protein coupled receptor, is often overexpressed in various cancer types.[2] Its activation by adenosine stimulates downstream signaling pathways that promote cancer cell proliferation, angiogenesis, and metastasis.[2] Furthermore, A2BAR activation on immune cells, such as T cells and Natural Killer (NK) cells, leads to immunosuppression, allowing cancer cells to evade immune destruction.[1][3]
This compound competitively binds to A2BAR, blocking adenosine-mediated signaling. This inhibition is expected to:
-
Directly inhibit cancer cell growth: By blocking pro-proliferative signals.[2][4]
-
Reduce immunosuppression: By restoring the cytotoxic functions of T cells and NK cells.[1][3]
-
Inhibit angiogenesis and metastasis: By interfering with signals that promote blood vessel formation and cell migration.
Patient-derived cancer models, such as PDXs and PDOs, offer a more clinically relevant platform to study the efficacy of anti-cancer agents like this compound, as they better recapitulate the heterogeneity and microenvironment of a patient's tumor.
Quantitative Data Summary
The following tables summarize the quantitative data on the effects of A2BAR antagonists in preclinical cancer models.
Table 1: In Vitro Efficacy of A2BAR Antagonists in Cancer Cell Lines
| Cell Line | Cancer Type | A2BAR Antagonist | IC50 (µM) | Reference |
| PC-3 | Prostate Cancer | PSB603 | ~1 | [2] |
| DU145 | Prostate Cancer | PSB603 | ~1 | [2] |
| LNCaP | Prostate Cancer | PSB603 | ~1 | [2] |
| 769-P | Renal Cell Carcinoma | MRS1754 | ~0.2 | [5] |
| Caki-1 | Renal Cell Carcinoma | MRS1754 | ~0.2 | [5] |
Table 2: Efficacy of A2BAR Antagonists in Patient-Derived Spheroid/Organoid Models
| Cancer Type | Model | A2BAR Antagonist | Concentration | Effect | Reference |
| Breast Cancer | Patient-Derived Spheroids | ISAM-R56A | 12 µM | Prevents spheroid growth | [1] |
| Breast Cancer | Patient-Derived Spheroids | ISAM-M89A | 12 µM | Prevents spheroid growth | [1] |
Table 3: In Vivo Efficacy of A2BAR Antagonists in Xenograft Models
| Cancer Type | Model | A2BAR Antagonist | Dosage | Effect on Tumor Growth | Reference |
| Melanoma | Mouse Xenograft | PSB1115 | 1 mg/kg, i.p. daily | Significant delay in tumor growth | [3] |
| Renal Cell Carcinoma | Nude Mouse Xenograft | MRS1754 | Not specified | Inhibition of tumor growth | [5] |
Table 4: Immunomodulatory Effects of A2BAR Antagonists
| Cell Type | Effect of A2BAR Antagonist | Model System | Reference |
| T Cells | Rescued proliferation, IFNγ and perforin (B1180081) production | Patient-Derived Spheroids | [1] |
| NK Cells | Rescued proliferation, IFNγ and perforin production | Patient-Derived Spheroids | [1] |
| Myeloid-Derived Suppressor Cells (MDSCs) | Reduced accumulation in tumor lesions | Mouse Melanoma Model | [3] |
| CD8+ T Cells | Increased frequency in tumor infiltrates | Mouse Melanoma Model | [3] |
| NKT Cells | Increased frequency in tumor infiltrates | Mouse Melanoma Model | [3] |
Experimental Protocols
Patient-Derived Organoid (PDO) Culture and this compound Treatment
This protocol describes the establishment of PDOs from patient tumor tissue and subsequent treatment with this compound to assess its effect on organoid viability.
Materials:
-
Fresh patient tumor tissue in tissue transfer medium (e.g., serum-free RPMI 1640 with primocin).[6]
-
Human Tumor Dissociation Kit (e.g., Miltenyi Biotec).
-
Basement membrane matrix (BME), such as Matrigel®.
-
Organoid growth medium (cancer-type specific).
-
This compound (solubilized in a suitable solvent, e.g., DMSO).
-
96-well or 384-well plates.
-
Cell viability assay (e.g., CellTiter-Glo® 3D).
Protocol:
-
Tissue Dissociation and Organoid Establishment:
-
Mechanically mince the fresh tumor tissue into small fragments (~1-2 mm³).
-
Enzymatically digest the tissue fragments using a tumor dissociation kit according to the manufacturer's instructions to obtain a single-cell suspension.
-
Resuspend the cell pellet in BME and plate droplets into pre-warmed multi-well plates.
-
Allow the BME to solidify at 37°C for 15-30 minutes.
-
Overlay with the appropriate cancer-type specific organoid growth medium.
-
Culture the organoids at 37°C and 5% CO₂, changing the medium every 2-3 days.
-
-
This compound Treatment and Viability Assay:
-
Once organoids have formed and are of a consistent size, passage and re-seed them into a 96-well or 384-well plate.
-
Prepare serial dilutions of this compound in the organoid growth medium. A starting concentration range of 0.1 µM to 50 µM is recommended, based on in vitro data of similar compounds.
-
Replace the medium in the organoid-containing wells with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for a defined period (e.g., 72 hours), replenishing the drug-containing medium every 24-48 hours if necessary.[7]
-
At the end of the treatment period, assess organoid viability using a 3D-compatible cell viability assay, such as CellTiter-Glo® 3D, following the manufacturer's protocol.[7]
-
Measure luminescence using a plate reader.
-
Calculate the percentage of viability relative to the vehicle control and determine the IC50 value for this compound.
-
Patient-Derived Xenograft (PDX) Model Establishment and this compound Treatment
This protocol outlines the procedure for establishing PDX models from patient tumors and evaluating the in vivo efficacy of this compound.
Materials:
-
Fresh patient tumor tissue.
-
Immunocompromised mice (e.g., NSG mice).[8]
-
Surgical tools for implantation.
-
This compound formulated for in vivo administration (e.g., in a solution for intraperitoneal injection).
-
Calipers for tumor measurement.
Protocol:
-
PDX Establishment:
-
Surgically implant a small fragment (2-3 mm³) of the patient's tumor subcutaneously into the flank of an immunocompromised mouse.[8]
-
Monitor the mice for tumor growth.
-
Once the tumor reaches a volume of approximately 1000-1500 mm³, passage the tumor into a new cohort of mice for expansion.
-
-
In Vivo Efficacy Study:
-
Once the tumors in the experimental cohort of mice reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Prepare the this compound formulation for administration. A dosage of 4 mg/kg administered intraperitoneally twice daily can be used as a starting point, based on previous in vivo studies with this compound in mice.[9]
-
Administer this compound to the treatment group according to the determined schedule. The control group should receive the vehicle solution.
-
Measure tumor volume using calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue treatment for a predefined period (e.g., 2-4 weeks).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Visualizations: Signaling Pathways and Experimental Workflows
Caption: A2BAR Signaling Pathway in Cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. A2B adenosine receptor blockade inhibits growth of prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Blockade of A2b Adenosine Receptor Reduces Tumor Growth and Immune Suppression Mediated by Myeloid-Derived Suppressor Cells in a Mouse Model of Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A2B adenosine receptor blockade inhibits growth of prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Blockade of Adenosine A2b Receptor Reduces Tumor Growth and Migration in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cdn.stemcell.com [cdn.stemcell.com]
- 8. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 9. This compound, a selective blocker of the A2B adenosine receptor, attenuates cardiac remodeling after acute myocardial infarction in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting inconsistent results with GS-6201
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GS-6201, a selective adenosine (B11128) A2B receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a selective antagonist of the adenosine A2B receptor (A2BAR).[1][2][3] It competitively binds to the receptor, preventing the endogenous ligand, adenosine, from activating it. The A2B receptor is a G-protein coupled receptor (GPCR) that, upon activation, can couple to Gs or Gq proteins.[4] This leads to the activation of downstream signaling pathways, including the adenylyl cyclase/cAMP/PKA pathway and the phospholipase C (PLC) pathway.[2][3] By blocking this activation, this compound can modulate various physiological and pathophysiological processes.
Q2: What are the recommended storage conditions for this compound?
For optimal stability, this compound powder should be stored at -20°C. Stock solutions in DMSO can be stored at -80°C for up to 6 months, or at -20°C for up to 1 month. To avoid repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into single-use volumes.
Q3: How should I prepare this compound for in vivo studies?
The preparation method for in vivo administration of this compound depends on the desired formulation. Here are two common methods:
-
Suspension: A suspended solution can be prepared by first dissolving this compound in 10% DMSO, followed by the addition of 90% corn oil. This method can yield a clear solution at concentrations of at least 2 mg/mL.
-
Co-solvent system: A solution can also be prepared using a co-solvent system of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. This will result in a suspended solution.
It is crucial to ensure the final formulation is appropriate for the specific animal model and route of administration.
Troubleshooting Inconsistent Results
Inconsistent results in experiments involving this compound can arise from various factors, from solution preparation to experimental design. This section provides guidance on common issues and potential solutions.
In Vitro Experiments
| Problem | Potential Cause | Troubleshooting Suggestions |
| High variability between replicate wells | Poor solubility of this compound: The compound may not be fully dissolved in the assay medium, leading to inconsistent concentrations. | - Ensure the final concentration of DMSO in the assay medium is low and consistent across all wells. - Prepare a fresh stock solution of this compound in 100% DMSO and vortex thoroughly before diluting into the assay medium. - Visually inspect the wells for any precipitation. |
| Lower than expected potency (IC50) | Degradation of this compound: Improper storage or repeated freeze-thaw cycles of the stock solution can lead to compound degradation. | - Prepare fresh stock solutions and aliquot them for single use. - Verify the storage conditions of the compound. |
| Low A2B receptor expression in the cell line: The cell line used may not express sufficient levels of the A2B receptor for a robust response. | - Confirm the expression level of the A2B receptor in your cell line using techniques like qPCR or western blotting. - Consider using a cell line known to have high endogenous A2B receptor expression or a recombinant cell line overexpressing the receptor. | |
| Suboptimal agonist concentration: The concentration of the adenosine agonist used to stimulate the receptor may be too high, making it difficult for this compound to compete effectively. | - Perform a dose-response curve with the agonist to determine its EC80 concentration. Use this concentration for antagonist assays. | |
| Inconsistent results across different experimental days | Cell passage number and health: Variations in cell passage number and overall health can affect receptor expression and signaling. | - Use cells within a consistent and low passage number range for all experiments. - Monitor cell viability and morphology to ensure consistency. |
| Variability in assay reagents: Inconsistent concentrations or quality of reagents, such as the agonist or detection reagents, can lead to variability. | - Use the same batch of reagents for a set of experiments. - Prepare fresh dilutions of reagents for each experiment. |
In Vivo Experiments
| Problem | Potential Cause | Troubleshooting Suggestions |
| High variability in efficacy between animals | Inconsistent drug exposure: Poor formulation, leading to variable absorption, can result in different plasma concentrations of this compound. | - Ensure the dosing solution is homogenous. If it is a suspension, vortex it thoroughly before each administration. - Consider the route of administration and its potential for variability. For oral gavage, ensure consistent delivery to the stomach. |
| Animal-to-animal physiological differences: Factors such as age, sex, and genetic background of the animals can influence drug metabolism and response. | - Use animals of the same age, sex, and genetic strain. - Ensure animals are housed under consistent environmental conditions. | |
| Lack of expected efficacy | Insufficient dose: The dose of this compound may not be high enough to achieve a therapeutic concentration at the target tissue. | - Perform a dose-ranging study to determine the optimal dose for your specific model and endpoint. - Consider the pharmacokinetic properties of this compound in your chosen animal model. |
| Timing of administration: The timing of this compound administration relative to the disease induction or measurement of the endpoint may not be optimal. | - Review the literature for established protocols or conduct a time-course experiment to determine the optimal treatment window. | |
| Unexpected off-target effects | Interaction with other adenosine receptors: Although this compound is selective for the A2B receptor, at high concentrations, it may interact with other adenosine receptor subtypes. | - Review the selectivity profile of this compound. The Ki values for human A2B, A3, A1, and A2A receptors are 22, 1070, 1940, and 3280 nM, respectively. - If possible, measure the plasma and tissue concentrations of this compound to ensure they are within a selective range. |
Experimental Protocols & Data
This compound Selectivity Profile
The following table summarizes the inhibitory constants (Ki) of this compound for human adenosine receptors, demonstrating its selectivity for the A2B subtype.
| Receptor Subtype | Ki (nM) |
| Human A2B | 22 |
| Human A3 | 1070 |
| Human A1 | 1940 |
| Human A2A | 3280 |
In Vivo Dosing Protocol Example (Mouse Model of Myocardial Infarction)
This is an example protocol based on a published study.[5] Researchers should optimize the protocol for their specific experimental needs.
-
Animal Model: Male ICR mice.
-
Dose: 4 mg/kg.
-
Formulation: this compound dissolved in a suitable vehicle (e.g., 10% DMSO in corn oil).
-
Route of Administration: Intraperitoneal (i.p.) injection.
-
Dosing Schedule: Twice daily for 14 days, starting immediately after surgery.
Visualizations
A2B Adenosine Receptor Signaling Pathway
Caption: A2B Adenosine Receptor Signaling Pathways.
Troubleshooting Workflow for Inconsistent In Vitro Results
Caption: Workflow for troubleshooting inconsistent in vitro data.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A2B adenosine receptor signaling and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a selective blocker of the A2B adenosine receptor, attenuates cardiac remodeling after acute myocardial infarction in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Lenacapavir (GS-6207) Concentration for Primary Cell Assays
A Note on Compound Designations: Initial searches for "GS-6201" indicate it is a selective adenosine (B11128) A2B receptor antagonist. However, the context of optimizing concentration for primary cell assays strongly suggests an interest in the potent anti-HIV drug, Lenacapavir (B1654289) , which was formerly designated as GS-6207 . This guide will focus on Lenacapavir.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lenacapavir in primary cell assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Lenacapavir?
A1: Lenacapavir is a first-in-class inhibitor of the human immunodeficiency virus type 1 (HIV-1) capsid protein.[1] It disrupts multiple stages of the viral lifecycle by binding to the capsid protein, which is essential for protecting the viral genome, transport into the nucleus, and assembly of new virus particles.[1][2] This multi-stage inhibition makes it a highly potent antiretroviral.
Q2: In which primary cells has Lenacapavir shown potent antiviral activity?
A2: Lenacapavir has demonstrated exceptional potency in various primary human cells, including CD4+ T cells, peripheral blood mononuclear cells (PBMCs), and macrophages.[3]
Q3: What is the typical potency of Lenacapavir in primary cells?
A3: Lenacapavir exhibits picomolar potency in primary human cells. For instance, the half-maximal effective concentration (EC50) is approximately 32 pM in CD4+ T cells and 56 pM in macrophages.[3]
Q4: Is Lenacapavir cytotoxic to primary cells at its effective concentrations?
A4: No, Lenacapavir has a very high selectivity index, meaning it is effective at concentrations far below those that cause cytotoxicity. The 50% cytotoxic concentration (CC50) in primary human cells like stimulated PBMCs and CD4+ T-lymphocytes is greater than 50 µM, resulting in a selectivity index of over 140,000.[3]
Troubleshooting Guide
Issue 1: Higher than expected EC50 values (lower potency) in my primary cell assay.
-
Possible Cause: Variability in primary cell donors.
-
Solution: Primary cells from different donors can have inherent biological differences. Whenever possible, use cells from multiple donors to get a more representative average EC50. For comparative experiments, try to use cells from the same donor.
-
-
Possible Cause: Inconsistent virus stock titer.
-
Solution: The amount of virus used for infection (multiplicity of infection, MOI) can significantly impact the apparent potency of an antiviral.[4] Always titer your virus stock before starting a series of experiments and use a consistent MOI.
-
-
Possible Cause: High cell passage number.
-
Solution: Primary cells have a limited lifespan in culture, and their characteristics can change with each passage.[5] Use cells with a low and consistent passage number for all experiments to ensure reproducibility.
-
-
Possible Cause: Suboptimal assay conditions.
-
Solution: Factors like cell seeding density, incubation time, and the specific assay readout can all influence the EC50 value.[4] Standardize these parameters across all experiments.
-
Issue 2: High variability in results between experiments.
-
Possible Cause: Inconsistent cell health and viability.
-
Solution: Ensure that the primary cells are healthy and have high viability before starting the assay. Perform a viability check (e.g., trypan blue exclusion) before seeding the cells.
-
-
Possible Cause: Pipetting errors during serial dilutions.
-
Solution: Inaccurate serial dilutions of Lenacapavir can lead to significant variability in the dose-response curve. Use calibrated pipettes and be meticulous during the dilution process.
-
-
Possible Cause: Compound precipitation.
-
Solution: Ensure that Lenacapavir is fully solubilized in the solvent and that the final solvent concentration in the culture medium is not toxic to the cells.
-
Issue 3: Evidence of viral resistance.
-
Possible Cause: Prolonged culture with sub-optimal drug concentrations.
-
Solution: In vitro resistance selection experiments have identified several mutations in the HIV-1 capsid protein that can reduce susceptibility to Lenacapavir (e.g., Q67H, N74D).[6][7] The emergence of resistance is more likely at lower drug concentrations.[8] It is crucial to use a concentration range that effectively inhibits viral replication.
-
-
Possible Cause: Pre-existing, though rare, resistance mutations.
-
Solution: While naturally occurring resistance to Lenacapavir is rare, it is not impossible.[8] If you suspect resistance, you may need to sequence the viral capsid gene from your cultures.
-
Quantitative Data Summary
The following tables summarize the in vitro potency and cytotoxicity of Lenacapavir in various primary human cells.
Table 1: Antiviral Potency (EC50) of Lenacapavir in Primary Human Cells
| Cell Type | HIV-1 Strain(s) | EC50 (pM) | Reference |
| CD4+ T cells | Various | 32 | [3] |
| Macrophages | Various | 56 | [3] |
| PBMCs | 23 clinical isolates | 20-160 | [3] |
Table 2: Cytotoxicity (CC50) and Selectivity Index (SI) of Lenacapavir in Primary Human Cells
| Cell Type | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |
| Stimulated PBMCs | >50 | >1,670,000 | [3] |
| CD4+ T-lymphocytes | >50 | >1,670,000 | [3] |
| Monocyte-derived macrophages | >50 | >1,670,000 | [3] |
Experimental Protocols
Protocol 1: Determination of Lenacapavir EC50 in Peripheral Blood Mononuclear Cells (PBMCs)
This protocol outlines a method for determining the 50% effective concentration (EC50) of Lenacapavir against HIV-1 in primary human PBMCs.
Materials:
-
Isolated human PBMCs
-
Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin)
-
Phytohemagglutinin (PHA)
-
Interleukin-2 (IL-2)
-
HIV-1 stock of known titer
-
Lenacapavir stock solution (in DMSO)
-
96-well cell culture plates
-
p24 antigen ELISA kit
-
Plate reader
Methodology:
-
PBMC Stimulation:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Stimulate the PBMCs with PHA (e.g., 5 µg/mL) in complete RPMI-1640 medium for 2-3 days.
-
After stimulation, wash the cells and resuspend them in complete RPMI-1640 medium containing IL-2 (e.g., 20 U/mL).
-
-
Assay Setup:
-
Seed the stimulated PBMCs into a 96-well plate at a density of approximately 1 x 10^5 cells per well.
-
Prepare serial dilutions of Lenacapavir in culture medium. The concentration range should span several logs around the expected picomolar EC50.
-
Add the diluted Lenacapavir to the appropriate wells in triplicate. Include wells with cells and virus but no drug (virus control) and wells with cells only (cell control).
-
-
Infection:
-
Infect the cells by adding a pre-titered amount of HIV-1 to each well (except the cell control wells) to achieve a desired multiplicity of infection (MOI).
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 7 days.
-
-
Readout:
-
After the incubation period, collect the cell culture supernatant from each well.
-
Quantify the amount of HIV-1 p24 antigen in the supernatant using a commercial p24 ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of viral inhibition for each Lenacapavir concentration relative to the virus control.
-
Plot the percentage of inhibition against the log of the Lenacapavir concentration.
-
Determine the EC50 value by fitting the data to a dose-response curve using non-linear regression analysis.
-
Protocol 2: Determination of Lenacapavir CC50 in PBMCs
This protocol is for determining the 50% cytotoxic concentration (CC50) of Lenacapavir in PBMCs.
Materials:
-
Stimulated PBMCs (prepared as in Protocol 1)
-
Complete RPMI-1640 medium with IL-2
-
Lenacapavir stock solution (in DMSO)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, XTT, or a luminescent-based assay)
-
Plate reader
Methodology:
-
Assay Setup:
-
Seed stimulated PBMCs into a 96-well plate at the same density as in the EC50 assay.
-
Prepare the same serial dilutions of Lenacapavir as for the EC50 assay.
-
Add the diluted Lenacapavir to the wells in triplicate. Include wells with cells and medium only (cell control).
-
-
Incubation:
-
Incubate the plate for the same duration as the EC50 assay (7 days) under the same conditions.
-
-
Readout:
-
At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each Lenacapavir concentration relative to the untreated cell control.
-
Plot the percentage of cell viability against the log of the Lenacapavir concentration.
-
Determine the CC50 value by fitting the data to a dose-response curve using non-linear regression analysis.
-
Visualizations
Caption: Workflow for optimizing Lenacapavir concentration in primary cell assays.
References
- 1. natap.org [natap.org]
- 2. The primary mechanism for highly potent inhibition of HIV-1 maturation by lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highlights on the Development, Related Patents, and Prospects of Lenacapavir: The First-in-Class HIV-1 Capsid Inhibitor for the Treatment of Multi-Drug-Resistant HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Testing therapeutics in cell-based assays: Factors that influence the apparent potency of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promegaconnections.com [promegaconnections.com]
- 6. Lenacapavir resistance analysis in a phase Ib clinical proof of-concept study: Resistance to HIV Capsid Inhibitor Rare and Linked to Single Mutation [natap.org]
- 7. academic.oup.com [academic.oup.com]
- 8. hivglasgow.org [hivglasgow.org]
Technical Support Center: GS-6201 and Lenacapavir
This technical support center provides detailed information for researchers, scientists, and drug development professionals on GS-6201 and lenacapavir (B1654289). It addresses potential off-target effects and other common inquiries in a question-and-answer format, supplemented with troubleshooting guides, data tables, and pathway diagrams.
Critical Clarification: this compound vs. Lenacapavir (GS-6207)
It is essential to distinguish between two different compounds: This compound and lenacapavir (formerly known as GS-6207). These are distinct molecules with different mechanisms of action and therapeutic targets.
-
This compound is a selective antagonist of the adenosine (B11128) A2B receptor, investigated for its potential in treating inflammatory diseases and in the context of cardiac remodeling.[1][2]
-
Lenacapavir (GS-6207) is a first-in-class HIV-1 capsid inhibitor used for the treatment and prevention of HIV-1 infection.[3][4]
This guide is separated into two sections to address each compound individually.
Section 1: this compound (Adenosine A2B Receptor Antagonist)
This section focuses on the on-target and potential off-target effects of this compound, a selective adenosine A2B receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective antagonist of the adenosine A2B receptor (A2B AR).[1][5] Adenosine receptors, including A2B, are G-protein coupled receptors that are activated by endogenous adenosine.[1] Activation of the A2B receptor stimulates adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[1] By blocking this receptor, this compound can modulate downstream signaling pathways involved in inflammation and cellular responses.[1][2]
Q2: What are the known off-target effects of this compound?
A2: The primary "off-target" effects of this compound that have been characterized relate to its binding affinity for other adenosine receptor subtypes. While it is selective for the A2B receptor, it does exhibit some binding to A1, A2A, and A3 receptors at higher concentrations. This cross-reactivity is important to consider when designing experiments and interpreting results. The binding affinities (Ki) for human adenosine receptors are summarized in the table below.
Data Presentation
Table 1: Binding Affinity of this compound for Human Adenosine Receptors
| Receptor Subtype | Ki (nM) | Selectivity vs. A2B |
| A2B | 22 | - |
| A3 | 1070 | 49-fold |
| A1 | 1940 | 88-fold |
| A2A | 3280 | 149-fold |
Data sourced from R&D Systems and Elzein et al., 2008.[5][6]
Troubleshooting Guide
Q3: In my cell-based assay, I'm observing effects at high concentrations of this compound that are not consistent with A2B receptor antagonism. What could be the cause?
A3: At high micromolar concentrations, this compound may engage other adenosine receptor subtypes, particularly the A3 and A1 receptors, as indicated by its Ki values (1070 nM and 1940 nM, respectively).[5] This could lead to mixed pharmacological effects.
-
Recommendation: Perform experiments with a wide concentration range to establish a clear dose-response curve. Compare the observed effects with the known pharmacology of A1 and A3 receptor modulation in your experimental system. Consider using more selective antagonists for other adenosine receptors as controls to dissect the observed effects.
Q4: I am not seeing the expected anti-inflammatory effect of this compound in my experimental model.
A4: There could be several reasons for this:
-
Receptor Expression: Confirm that the A2B receptor is expressed at sufficient levels in your cell line or tissue model.
-
Adenosine Tone: The effect of an antagonist like this compound depends on the presence of the endogenous agonist, adenosine. If the ambient adenosine concentration in your experimental system is very low, the effect of blocking the receptor may be minimal. Consider adding an adenosine receptor agonist like NECA to stimulate the system and then evaluate the antagonistic effect of this compound.
-
Experimental Conditions: The expression and signaling of adenosine receptors can be influenced by experimental conditions, such as hypoxia, which is known to increase adenosine levels and A2B receptor expression.[7]
Signaling Pathway Visualization
Caption: Adenosine receptor signaling and the action of this compound.
Section 2: Lenacapavir (GS-6207) (HIV-1 Capsid Inhibitor)
This section provides information on the HIV-1 capsid inhibitor lenacapavir, with a focus on its mechanism of action and safety profile, as specific molecular off-target data is not extensively published.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of lenacapavir?
A1: Lenacapavir is a first-in-class HIV-1 capsid inhibitor. It disrupts the function of the HIV-1 capsid, a protein shell that is critical for multiple stages of the viral lifecycle. Lenacapavir interferes with both the early stages (such as the transport of the viral genome into the nucleus) and late stages (such as the assembly of new virus particles).[3][8][9] This multi-stage mechanism of action distinguishes it from other classes of antiretroviral drugs.[8][10]
Q2: Have any molecular off-target effects of lenacapavir been identified?
A2: Publicly available data from comprehensive off-target screening against a broad panel of receptors and enzymes for lenacapavir is limited. The high potency and specificity of lenacapavir for the HIV-1 capsid protein suggest a targeted mechanism of action. Clinical studies have generally found lenacapavir to be well-tolerated, with no significant or new safety concerns identified in major trials.[11][12][13]
Q3: What is known about the metabolism and potential for drug-drug interactions with lenacapavir?
A3: Lenacapavir is metabolized by cytochrome P450 3A (CYP3A) and UDP glucuronosyltransferase 1A1 (UGT1A1). It is also a substrate of P-glycoprotein (Pgp). Lenacapavir itself is a moderate inhibitor of CYP3A.[14] This means that co-administration with strong inducers or inhibitors of these enzymes could affect lenacapavir plasma concentrations, and lenacapavir could affect the concentration of other drugs metabolized by CYP3A. Careful consideration of co-administered medications is necessary in a clinical context.
Troubleshooting Guide
Q4: We are observing unexpected toxicity in our cell culture experiments with lenacapavir. Could this be an off-target effect?
A4: While specific molecular off-target effects are not well-documented, in vitro toxicity could arise from several factors unrelated to off-target pharmacology:
-
Compound Purity and Formulation: Ensure the purity of your lenacapavir sample and that the solvent used for dissolution (e.g., DMSO) is at a non-toxic concentration in your final culture medium.
-
Cell Line Sensitivity: Some cell lines may be more sensitive to high concentrations of any chemical compound. It is important to determine the cytotoxic concentration 50 (CC50) for lenacapavir in your specific cell line.
-
Experimental Duration: Lenacapavir is a long-acting drug.[3] Long-term incubation could lead to compound degradation or cumulative stress on the cells.
Q5: How can I control for potential confounding effects in my experiments with lenacapavir?
A5:
-
Use a Negative Control: Include a vehicle control (the solvent used to dissolve lenacapavir) in all experiments.
-
Dose-Response: Test a range of lenacapavir concentrations to establish a clear relationship between drug concentration and the observed effect.
-
Positive Controls: Use other known antiretroviral agents with different mechanisms of action as positive controls to ensure your assay is performing as expected.
-
Resistance Mutations: Be aware that resistance to lenacapavir can emerge through specific mutations in the HIV-1 capsid protein (e.g., Q67H).[7][15] If you are culturing HIV-1 over long periods, consider sequencing the capsid gene to check for resistance mutations that could confound your results.
Experimental Workflow Visualization
Caption: Lenacapavir's multi-stage inhibition of the HIV-1 lifecycle.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. This compound, a selective blocker of the A2B adenosine receptor, attenuates cardiac remodeling after acute myocardial infarction in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lenacapavir shows continued promise for first-line treatment and highly resistant HIV | aidsmap [aidsmap.com]
- 4. Lasting action against HIV : Revista Pesquisa Fapesp [revistapesquisa.fapesp.br]
- 5. rndsystems.com [rndsystems.com]
- 6. Recent developments in adenosine receptor ligands and their potential as novel drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lenacapavir resistance analysis in a phase Ib clinical proof of-concept study: Resistance to HIV Capsid Inhibitor Rare and Linked to Single Mutation [natap.org]
- 8. FDA-Approved HIV-1 Capsid Inhibition With Lenacapavir: A Paradigm Shift in Pre-exposure Prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. gilead.com [gilead.com]
- 11. spotlightnsp.co.za [spotlightnsp.co.za]
- 12. Pharmacokinetics and safety of once-yearly lenacapavir: a phase 1, open-label study published [natap.org]
- 13. Pharmacokinetics and safety of once-yearly lenacapavir: a phase 1, open-label study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacological outlook of Lenacapavir: a novel first-in-class Long-Acting HIV-1 Capsid Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 73. Interim Resistance Analysis of Long-Acting Lenacapavir in Treatment-Naïve People with HIV at 28 Weeks - PMC [pmc.ncbi.nlm.nih.gov]
How to interpret unexpected data from GS-6201 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GS-6201. The information is presented in a question-and-answer format to directly address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective antagonist of the adenosine (B11128) A2B receptor.[1] In pathophysiological conditions such as inflammation and hypoxia, extracellular adenosine levels rise and activate the A2B receptor, a Gs protein-coupled receptor. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[1] this compound competitively binds to the A2B receptor, blocking adenosine from binding and thereby preventing the downstream signaling cascade that leads to the production of pro-inflammatory cytokines and other cellular responses.
Troubleshooting Guides
This section provides guidance on how to interpret unexpected data from experiments involving this compound.
Issue 1: Inconsistent or weaker than expected inhibition in cell-based assays.
Possible Cause 1: Suboptimal Assay Conditions.
The potency and efficacy of this compound can be influenced by various assay parameters.
Troubleshooting Steps:
-
Cell Density: Ensure a consistent and optimal cell density is used. Overly confluent or sparse cells can lead to variability in receptor expression and signaling.
-
Agonist Concentration: Use a concentration of the adenosine receptor agonist (e.g., NECA) that elicits a submaximal response (EC80) to ensure a sufficient window for observing antagonist activity.
-
Incubation Time: Optimize the pre-incubation time with this compound to ensure it reaches equilibrium with the receptor before adding the agonist.
-
Reagent Quality: Verify the quality and concentration of all reagents, including this compound, the agonist, and any assay components.
Possible Cause 2: Cellular Context and Receptor Expression.
The expression level of the A2B receptor can vary significantly between cell lines and even with passage number.
Troubleshooting Steps:
-
Receptor Expression Analysis: Confirm the expression of the A2B receptor in your cell line using techniques like qPCR or Western blotting.
-
Cell Line Authentication: Ensure the identity and purity of your cell line through short tandem repeat (STR) profiling.
Logical Relationship for Troubleshooting Inconsistent Inhibition
Caption: Troubleshooting workflow for inconsistent this compound activity.
Issue 2: Unexpected or off-target effects at higher concentrations of this compound.
Possible Cause: Engagement of other adenosine receptors.
While this compound is highly selective for the A2B receptor, at higher concentrations, it may exhibit antagonist activity at other adenosine receptor subtypes.
Selectivity Profile of this compound
| Receptor Subtype | Ki (nM) |
| Human A2B | 22 |
| Human A1 | 1940 |
| Human A2A | 3280 |
| Human A3 | 1070 |
Troubleshooting Steps:
-
Dose-Response Curve Analysis: Carefully analyze the dose-response curve. A biphasic or unusually shallow curve may suggest engagement of multiple targets.
-
Schild Analysis: Perform a Schild analysis to determine if the antagonism is competitive. A Schild plot with a slope significantly different from 1 can indicate non-competitive antagonism or complex interactions.[2][3][4][5]
-
Use of Selective Antagonists: In mechanistic studies, use highly selective antagonists for other adenosine receptors as controls to dissect the contribution of each subtype to the observed effect.
-
Lower Concentrations: If possible, design experiments to use this compound at concentrations where it is highly selective for the A2B receptor.
Signaling Pathways of Adenosine Receptors
Caption: Adenosine receptor signaling pathways and the action of this compound.
Issue 3: Variability in in vivo study outcomes.
Possible Cause 1: Pharmacokinetic variability.
The absorption, distribution, metabolism, and excretion (ADME) of this compound can vary between individual animals.
Troubleshooting Steps:
-
Dosing Regimen: Ensure a consistent and accurate dosing regimen. For intraperitoneal injections, verify proper injection technique.
-
Pharmacokinetic Analysis: If significant variability is observed, consider performing a pilot pharmacokinetic study to determine the plasma and tissue concentrations of this compound in your animal model.
-
Vehicle Effects: Ensure the vehicle used to dissolve this compound does not have any biological effects on its own.
Possible Cause 2: Animal model-specific factors.
The pathophysiology of the disease model and the genetic background of the animals can influence the response to this compound.
Troubleshooting Steps:
-
Model Characterization: Thoroughly characterize your animal model to understand the expression and role of the A2B receptor in the disease process.
-
Control Groups: Include appropriate control groups, such as sham-operated or vehicle-treated animals, to account for non-specific effects.
-
Blinding and Randomization: Implement blinding and randomization in your study design to minimize bias.
Experimental Protocols
Protocol 1: In Vitro cAMP Accumulation Assay
This protocol is for measuring the ability of this compound to antagonize agonist-induced cAMP production in a cell line expressing the human adenosine A2B receptor.
Materials:
-
HEK293 cells stably expressing the human A2B receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
This compound
-
Adenosine receptor agonist (e.g., NECA)
-
cAMP assay kit (e.g., HTRF-based kit)
-
384-well white opaque plates
Procedure:
-
Cell Seeding: Seed the HEK293-A2B cells into 384-well plates at a density of 5,000 cells/well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Antagonist Pre-incubation: Remove the cell culture medium and add the this compound dilutions to the cells. Incubate for 30 minutes at room temperature.
-
Agonist Stimulation: Add the adenosine agonist NECA at a final concentration equal to its EC80 value.
-
Incubation: Incubate for 30 minutes at room temperature.
-
cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the cAMP assay kit.
-
Data Analysis: Plot the cAMP levels against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Experimental Workflow for cAMP Assay
Caption: Workflow for the in vitro cAMP accumulation assay.
Protocol 2: Western Blotting for A2B Receptor Expression
This protocol is for confirming the expression of the adenosine A2B receptor in cell lysates.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody (anti-A2B receptor)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-A2B receptor antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
References
Technical Support Center: GS-6201 (Lenacapavir) in Cell Culture Applications
This technical support center provides essential guidance for researchers, scientists, and drug development professionals utilizing GS-6201 (Lenacapavir) in cell culture-based assays. Due to the limited publicly available data on the specific stability of this compound in various cell culture media, this guide focuses on providing robust experimental protocols and troubleshooting advice to empower users to determine its stability and ensure the integrity of their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound (Lenacapavir)?
A1: this compound, also known as Lenacapavir, is a first-in-class inhibitor of the human immunodeficiency virus type 1 (HIV-1) capsid protein. It disrupts the function of the HIV-1 capsid at multiple stages of the viral lifecycle, including nuclear import, virus assembly, and the production of new infectious viral particles.
Q2: Which cell culture media are recommended for use with this compound?
Q3: How should I prepare a stock solution of this compound?
A3: this compound is typically supplied as a powder. It is recommended to prepare a high-concentration stock solution in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO). For example, a 10 mM stock solution can be prepared. It is advisable to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store stock solutions at -20°C or -80°C for long-term stability.
Q4: What is the recommended working concentration of this compound in cell culture?
A4: The effective concentration (EC50) of this compound has been reported to be in the picomolar range in various cell types, including MT-4 cells (105 pM) and human CD4+ T cells (32 pM).[1] The optimal working concentration will depend on the specific cell line and assay being used. It is recommended to perform a dose-response curve to determine the optimal concentration for your experiments.
Q5: I am observing inconsistent results in my experiments. Could this be related to this compound stability?
A5: Yes, inconsistent results can be a sign of compound instability. The stability of this compound in your cell culture medium at 37°C can be a critical factor. It is recommended to perform a stability study to determine the half-life of this compound under your experimental conditions. This will help you decide if the medium needs to be replenished with a fresh compound during long-term experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of compound activity over time | This compound may be unstable in the cell culture medium at 37°C. | Determine the half-life of this compound in your specific medium using the protocol provided below. Based on the half-life, replenish the medium with a fresh compound at appropriate intervals. |
| Precipitation of this compound in the medium | The working concentration of this compound may exceed its solubility in the aqueous cell culture medium. The final DMSO concentration may be too low to maintain solubility. | Ensure the stock solution is fully dissolved before diluting it into the medium. Add the stock solution to the medium slowly while gently mixing. Consider lowering the final concentration of this compound or slightly increasing the final DMSO concentration (ensure it remains non-toxic to your cells, typically ≤0.5%). |
| High background in assays | The compound or its degradation products may interfere with the assay readout. | Run appropriate controls, including a vehicle control (medium with the same concentration of DMSO) and a compound control in the absence of cells, to assess any background signal. |
| Variability between experiments | Inconsistent preparation of this compound working solutions or different batches of media or supplements. | Use freshly prepared working solutions for each experiment. Ensure consistency in media and supplement batches. Aliquot and store stock solutions properly to avoid degradation. |
Experimental Protocols
Protocol 1: Determination of this compound Stability in Cell Culture Medium
This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound powder
-
DMSO
-
Your chosen cell culture medium (e.g., RPMI 1640, DMEM) with all supplements (e.g., FBS, L-glutamine)
-
Sterile, low-protein-binding microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare the working solution by diluting the stock solution into the pre-warmed cell culture medium to your desired final concentration (e.g., 1 µM). Ensure the final DMSO concentration is consistent with your experimental conditions.
-
Aliquot the working solution into sterile, low-protein-binding microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 24, 48, 72 hours).
-
Incubate the tubes at 37°C in a 5% CO2 incubator.
-
At each time point:
-
Remove one tube from the incubator.
-
Immediately freeze the sample at -80°C to halt any further degradation.
-
-
Sample Analysis:
-
Thaw all samples.
-
Analyze the concentration of intact this compound in each sample by HPLC. Develop an appropriate HPLC method to separate this compound from potential degradation products.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time.
-
Calculate the half-life (t½) of this compound in the medium.
-
Quantitative Data Summary (Hypothetical)
The following table presents hypothetical stability data for this compound in two common cell culture media to illustrate how the results of the above protocol could be presented. Note: This data is for illustrative purposes only and is not based on actual experimental results.
| Cell Culture Medium | Incubation Time (hours) | This compound Concentration (µM) | Half-life (t½) (hours) |
| RPMI 1640 + 10% FBS | 0 | 1.00 | 48 |
| 24 | 0.71 | ||
| 48 | 0.50 | ||
| 72 | 0.35 | ||
| DMEM + 10% FBS | 0 | 1.00 | 60 |
| 24 | 0.81 | ||
| 48 | 0.65 | ||
| 72 | 0.52 |
Visualizations
HIV-1 Capsid Inhibition by this compound
References
Technical Support Center: Managing Aqueous Solubility of GS-6201 and Lenacapavir (GS-6207)
This technical support center is designed for researchers, scientists, and drug development professionals to provide clear guidance on avoiding precipitation of GS-6201 and the related compound, Lenacapavir (GS-6207), in aqueous solutions during experimental procedures.
Important Note on Compound Identification
It is crucial to correctly identify the compound you are working with, as "this compound" and "GS-6207" are distinct molecules with different properties and applications.
-
This compound (CVT-6883): An adenosine (B11128) A2B receptor antagonist.
-
GS-6207 (Lenacapavir): An HIV-1 capsid inhibitor, well-documented for its low aqueous solubility.
Given the focus on aqueous precipitation, it is highly probable that users are encountering challenges with Lenacapavir (GS-6207) . This guide will primarily address issues related to Lenacapavir, with a dedicated section for this compound.
Lenacapavir (GS-6207) Troubleshooting Guide
Lenacapavir is characterized by its very low solubility in water, which is a key factor in its long-acting injectable formulations.[1][2] However, this property can present challenges in preparing solutions for in vitro and other experimental assays.
Frequently Asked Questions (FAQs) for Lenacapavir (GS-6207)
Q1: Why is my Lenacapavir (GS-6207) precipitating when I add it to my aqueous buffer or cell culture media?
A1: Lenacapavir is practically insoluble in water.[3][4] When a concentrated stock solution, typically made in an organic solvent like DMSO, is diluted into an aqueous medium, the solvent environment changes drastically. This can cause the compound to "crash out" or precipitate because its solubility limit in the final aqueous solution is exceeded.
Q2: What is the aqueous solubility of Lenacapavir?
A2: The aqueous solubility of Lenacapavir (free acid) is extremely low, reported to be less than 1 µg/mL.[1]
Q3: How can I prepare a stock solution of Lenacapavir?
A3: Lenacapavir is highly soluble in DMSO.[5][6][] It is recommended to prepare a high-concentration stock solution in 100% DMSO. For example, concentrations of up to 200 mg/mL in DMSO have been reported, though this may require sonication.[5][]
Q4: What is the maximum recommended final concentration of DMSO in my experiment?
A4: To avoid solvent-induced artifacts or cytotoxicity in cell-based assays, the final concentration of DMSO should be kept as low as possible, typically below 0.5%, and ideally below 0.1%.[8]
Q5: Are there any co-solvents that can improve the aqueous solubility of Lenacapavir for experimental use?
A5: Yes, co-solvents are commonly used to formulate Lenacapavir for in vivo studies and can be adapted for in vitro use, provided they are compatible with the experimental system. Common co-solvents include polyethylene (B3416737) glycol (PEG), particularly PEG 300, and surfactants like Tween-80.[5][]
Quantitative Data: Solubility of Lenacapavir (GS-6207)
| Solvent/Vehicle | Concentration | Observation | Reference |
| Water (pH 7.4) | < 1 µg/mL | Very low solubility | [1] |
| DMSO | 200 mg/mL (206.55 mM) | Soluble (may require sonication) | [5] |
| 10% DMSO in Corn Oil | ≥ 6.25 mg/mL (6.45 mM) | Clear solution | [5] |
| 5% DMSO, 40% PEG300, 5% Tween-80 in Saline | 2.5 mg/mL (2.58 mM) | Suspended solution (requires sonication) | [5] |
Experimental Protocols for Solubilizing Lenacapavir (GS-6207)
Protocol 1: Preparing a Working Solution for In Vitro Assays
This protocol is designed to minimize precipitation when diluting a DMSO stock solution into an aqueous medium, such as cell culture media.
-
Prepare a High-Concentration Stock Solution: Dissolve Lenacapavir in 100% anhydrous DMSO to a concentration of 10-50 mM. Ensure the compound is fully dissolved. Gentle warming (to 37°C) and vortexing may aid dissolution.
-
Pre-warm Aqueous Medium: Warm your final aqueous buffer or cell culture medium to 37°C. Adding a compound to cold media can decrease its solubility.[8]
-
Perform Serial Dilutions (if necessary): If a large dilution factor is required, perform an intermediate dilution of the DMSO stock in pre-warmed media.
-
Final Dilution: Add the DMSO stock solution dropwise to the pre-warmed aqueous medium while gently vortexing or swirling. This rapid mixing helps to disperse the compound quickly and avoid localized high concentrations that can lead to precipitation.
-
Visual Inspection: After dilution, visually inspect the solution for any signs of cloudiness or precipitate. If precipitation is observed, consider lowering the final concentration.
Protocol 2: Determining the Maximum Soluble Concentration in Your System
This protocol helps you determine the practical solubility limit of Lenacapavir in your specific aqueous medium.
-
Prepare a Serial Dilution of Stock: In a series of microcentrifuge tubes, prepare a 2-fold serial dilution of your high-concentration Lenacapavir DMSO stock using 100% DMSO.
-
Add to Aqueous Medium: In a clear multi-well plate, add a small, fixed volume of each DMSO dilution to a corresponding well containing your pre-warmed aqueous medium (e.g., 2 µL of DMSO stock into 200 µL of medium). Include a DMSO-only control.
-
Incubate and Observe: Incubate the plate under your experimental conditions (e.g., 37°C, 5% CO2).
-
Assess Precipitation: Visually inspect the wells for any signs of turbidity or precipitate at various time points (e.g., 0, 2, 6, and 24 hours). The highest concentration that remains clear is your approximate maximum soluble concentration.
Troubleshooting Precipitation of Lenacapavir (GS-6207)
If you observe precipitation, consider the following troubleshooting steps:
-
Decrease the Final Concentration: The most common reason for precipitation is exceeding the compound's solubility limit.
-
Optimize the Dilution Method: Ensure you are adding the DMSO stock to the aqueous medium (and not the other way around) with vigorous mixing.
-
Check for Temperature Effects: Always use pre-warmed media. Temperature fluctuations can affect solubility.[8]
-
Consider a Co-solvent System: For certain applications, a vehicle containing co-solvents like PEG 300 may be necessary. However, always run a vehicle control to account for any effects of the co-solvents themselves.
This compound Troubleshooting Guide
This compound is reported to be soluble in DMSO, which is a common starting point for preparing solutions for in vitro experiments.[9]
Frequently Asked Questions (FAQs) for this compound
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: DMSO is the recommended solvent for preparing stock solutions of this compound. It is reported to be soluble up to 5 mM in DMSO.[9]
Q2: My this compound is precipitating when I dilute the DMSO stock into my aqueous buffer. What should I do?
A2: Similar to other hydrophobic compounds, this compound may precipitate when diluted into an aqueous environment if its solubility limit is exceeded. Follow the general troubleshooting steps outlined for Lenacapavir, such as decreasing the final concentration, using pre-warmed media, and ensuring rapid mixing during dilution.
Quantitative Data: Solubility of this compound
| Solvent/Vehicle | Concentration | Observation | Reference |
| DMSO | 5 mM (2.23 mg/mL) | Soluble | |
| 10% DMSO, 40% PEG300, 5% Tween-80 in Saline | 2 mg/mL (4.48 mM) | Suspended solution (requires sonication) | [10] |
| 10% DMSO in Corn Oil | ≥ 2 mg/mL (4.48 mM) | Clear solution | [10] |
For preparing working solutions of this compound for in vitro assays, please refer to Protocol 1 and Protocol 2 in the Lenacapavir section, as the principles of handling DMSO stock solutions are the same.
Visual Guides and Workflows
Caption: Troubleshooting workflow for addressing compound precipitation.
Caption: Conceptual workflow for preparing aqueous solutions.
References
- 1. Lenacapavir: A Novel, Potent, and Selective First-in-Class Inhibitor of HIV-1 Capsid Function Exhibits Optimal Pharmacokinetic Properties for a Long-Acting Injectable Antiretroviral Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijirt.org [ijirt.org]
- 4. gilead.com [gilead.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
- 9. rndsystems.com [rndsystems.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Troubleshooting In Vitro Efficacy of Lenacapavir (GS-6207)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpectedly low in vitro efficacy with the HIV-1 capsid inhibitor Lenacapavir (GS-6207).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Lenacapavir (GS-6207)?
Lenacapavir is a first-in-class inhibitor of the HIV-1 capsid protein (CA). It disrupts multiple essential steps in the viral lifecycle by binding to a conserved pocket on the capsid protein. This interference affects both early and late stages of replication, including capsid-mediated nuclear import of the pre-integration complex, virion assembly, and the formation of a mature capsid core in new virions.[1][2][3]
Q2: What is the expected in vitro potency of Lenacapavir?
Lenacapavir is a highly potent antiretroviral. Its half-maximal effective concentration (EC50) is typically in the picomolar (pM) range in various cell types.[4][5] However, the exact EC50 value can vary depending on the cell type, virus strain, and experimental conditions.
Q3: Can viral mutations affect Lenacapavir's efficacy?
Yes, specific mutations in the HIV-1 gag gene, which encodes the capsid protein, can confer reduced susceptibility to Lenacapavir.[1][2][3] These resistance-associated mutations can lead to a significant increase in the EC50 value.
Q4: Is Lenacapavir active against HIV-2?
Lenacapavir has demonstrated in vitro activity against HIV-2 isolates, although it is less potent compared to its activity against HIV-1. The mean half-maximal inhibitory concentration (IC50) for HIV-2 is in the nanomolar (nM) range, whereas for HIV-1 it is in the picomolar (pM) range.[4]
Troubleshooting Guide for Low In Vitro Efficacy
If you are observing lower than expected efficacy for Lenacapavir in your in vitro experiments, consult the following troubleshooting table.
| Potential Issue | Possible Causes | Recommended Actions |
| Suboptimal Antiviral Activity (Higher than expected EC50) | Viral strain may harbor resistance-associated mutations (e.g., Q67H, K70R, M66I).[1][3] | Sequence the gag gene of your viral strain to check for known resistance mutations. If mutations are present, consider using a wild-type reference strain for comparison. |
| Suboptimal assay conditions. | Ensure optimal cell health and density. Verify the accuracy of virus titration and the multiplicity of infection (MOI). Optimize incubation times for your specific cell line and virus. | |
| Incorrect drug concentration. | Prepare fresh serial dilutions of Lenacapavir from a verified stock solution. Confirm the solvent used is compatible with your assay and does not affect cell viability at the concentrations used. | |
| High Variability Between Replicates | Inconsistent cell seeding or virus infection. | Use a multichannel pipette for cell seeding and infection. Ensure a homogenous cell suspension before plating. |
| Pipetting errors during drug dilution or addition. | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. | |
| Cytotoxicity Observed at Active Concentrations | Cell line may be particularly sensitive to the drug or solvent. | Perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) to determine the CC50 (50% cytotoxic concentration) of Lenacapavir and the solvent in your chosen cell line. Ensure the therapeutic index (CC50/EC50) is sufficiently high. |
| Contamination of cell culture. | Regularly test cell cultures for mycoplasma and other contaminants. |
Experimental Protocols
Standard Antiviral Assay (MT-4 Cells)
This protocol outlines a common method for determining the in vitro antiviral activity of Lenacapavir using the MT-4 human T-cell line.
Materials:
-
MT-4 cells
-
HIV-1 laboratory strain (e.g., IIIB or NL4-3)
-
Lenacapavir (GS-6207)
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, penicillin, and streptomycin
-
96-well cell culture plates
-
p24 antigen ELISA kit
-
Cell viability reagent (e.g., MTT)
Workflow:
Workflow for determining Lenacapavir's in vitro antiviral activity.
Methodology:
-
Cell Preparation: Culture MT-4 cells in RPMI 1640 complete medium. On the day of the assay, ensure cells are in the exponential growth phase and have high viability (>95%).
-
Drug Dilution: Prepare a 2-fold serial dilution of Lenacapavir in culture medium.
-
Assay Setup:
-
Seed MT-4 cells into a 96-well plate at a density of 1 x 10^4 cells/well.
-
Add the diluted Lenacapavir to the appropriate wells. Include wells with no drug (virus control) and no virus (cell control).
-
Infect the cells with a pre-titered amount of HIV-1.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 5-7 days.
-
Endpoint Measurement:
-
Antiviral Activity: Collect the cell culture supernatant and measure the p24 antigen concentration using a commercial ELISA kit.
-
Cytotoxicity: Add a cell viability reagent (e.g., MTT) to the cells and measure the absorbance according to the manufacturer's protocol.
-
-
Data Analysis: Calculate the EC50 (the drug concentration that inhibits p24 production by 50%) and the CC50 (the drug concentration that reduces cell viability by 50%) using a non-linear regression analysis.
Troubleshooting Logic Flow
The following diagram illustrates a logical workflow for troubleshooting low in vitro efficacy of Lenacapavir.
Troubleshooting workflow for low Lenacapavir efficacy.
Quantitative Data Summary
| Parameter | Cell Type | Value | Reference |
| EC50 (HIV-1) | MT-4 cells | 105 pM | [4] |
| Primary human CD4+ cells | 32 pM | [4] | |
| Macrophages | 56 pM | [4] | |
| Peripheral Blood Mononuclear Cells (PBMCs) | 20-160 pM | [4] | |
| EC50 (HIV-2) | - | 885 pM | [4] |
| Fold change in EC50 for resistant isolates | - | 6 to >3200 | [2][3] |
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. HIV Capsid Lenacapavir Review Treatment & Prevention, PK, Mechanism, Resistance [natap.org]
- 4. Lenacapavir: Playing the Long Game in the New Era of Antiretrovirals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological outlook of Lenacapavir: a novel first-in-class Long-Acting HIV-1 Capsid Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Cell Viability Issues with High Concentrations of GS-6201
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cell viability issues when using high concentrations of the adenosine (B11128) A2B receptor antagonist, GS-6201.
Important Note on Compound Identification: Initial searches for "this compound" cytotoxicity did not yield specific data on cell viability issues at high concentrations. It is crucial to distinguish this compound, an adenosine A2B receptor antagonist, from GS-6207, also known as Lenacapavir, an HIV-1 capsid inhibitor.[1][2][3] This guide will focus on general principles and troubleshooting strategies applicable to in vitro studies with high concentrations of small molecules like this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing a sharp decrease in cell viability at high concentrations of this compound that does not follow a typical dose-response curve. What could be the cause?
A1: A non-classical dose-response curve at high concentrations can be attributed to several factors unrelated to the specific pharmacology of this compound. These may include:
-
Compound Precipitation: this compound, like many small molecules, may have limited solubility in aqueous cell culture media. At high concentrations, it may precipitate out of solution, leading to a plateau or even a decrease in the effective concentration, or the precipitate itself could be cytotoxic.
-
Solvent Toxicity: If this compound is dissolved in a solvent like DMSO, high concentrations of the compound will also result in high concentrations of the solvent in the culture medium. DMSO can be toxic to cells, typically at concentrations above 0.5%.[4][5]
-
Off-Target Effects: At high concentrations, the selectivity of a compound can decrease, leading to interactions with unintended molecular targets ("off-target effects"), which may induce cytotoxicity.[6][7][8]
Q2: How can we determine if the observed cytotoxicity is due to this compound itself or the vehicle (e.g., DMSO)?
A2: It is essential to run parallel vehicle controls. Prepare a dilution series of your vehicle (e.g., DMSO in media) that matches the concentrations used to dilute this compound. If you observe similar levels of cytotoxicity in the vehicle control wells as in the this compound treated wells, the solvent is likely the cause.
Q3: What are the best practices for preparing and handling this compound to minimize solubility issues?
A3: To minimize solubility problems:
-
Check Solubility Data: Refer to the manufacturer's data sheet for solubility information in various solvents. This compound is reported to be soluble in DMSO.
-
Prepare High-Concentration Stock Solutions: Make a concentrated stock solution in a suitable solvent like DMSO.
-
Avoid Repeated Freeze-Thaw Cycles: Aliquot your stock solution to avoid repeated freezing and thawing.
-
Dilute Immediately Before Use: Prepare final dilutions in your cell culture medium immediately before adding to the cells.
-
Visually Inspect for Precipitate: Before adding to your cells, visually inspect the diluted compound in the medium for any signs of precipitation.
Troubleshooting Guides
Guide 1: Investigating Unexpected Cytotoxicity
If you observe unexpected cell death, follow this troubleshooting workflow:
-
Verify Compound Identity and Purity: Ensure the compound is indeed this compound and check its purity from the supplier's certificate of analysis.
-
Assess Vehicle Toxicity: Run a vehicle control experiment as described in Q2.
-
Check for Compound Precipitation: Visually inspect the wells of your assay plate under a microscope for any signs of compound precipitation.
-
Rule out Contamination: Check your cell cultures for signs of bacterial, fungal, or mycoplasma contamination.[9]
-
Use an Orthogonal Viability Assay: Confirm your results with a different type of cell viability assay. For example, if you are using a metabolic assay (e.g., MTT), try a membrane integrity assay (e.g., LDH release).[10]
Guide 2: Distinguishing Cytotoxicity from Cytostatic Effects
High concentrations of a compound may not be killing the cells but simply inhibiting their proliferation (a cytostatic effect).
-
Cytotoxicity is a direct cell-killing effect, leading to a reduction in the number of viable cells.[11]
-
Cytostaticity is the inhibition of cell growth and proliferation, which can also lead to a lower signal in viability assays that measure metabolic activity or cell number over time.[11]
To differentiate between these, you can:
-
Perform a Cell Count: Use a trypan blue exclusion assay to count viable and dead cells at the end of the treatment period.
-
Use a Real-Time Cell Analyzer: These instruments can monitor cell proliferation over time.
-
Washout Experiment: Treat cells with the compound for a defined period, then wash it out and monitor if the cells resume proliferation.
Data Presentation
Organize your experimental data in clear, structured tables to facilitate analysis and interpretation.
Table 1: Example Dose-Response Data for this compound
| This compound Conc. (µM) | Vehicle Conc. (% DMSO) | % Cell Viability (Assay 1) | Std. Dev. | % Cell Viability (Assay 2) | Std. Dev. |
| 0 (Control) | 0.1 | 100 | 5.2 | 100 | 4.8 |
| 1 | 0.1 | 98.5 | 4.9 | 99.1 | 5.3 |
| 10 | 0.1 | 95.2 | 6.1 | 96.5 | 5.9 |
| 50 | 0.1 | 88.7 | 7.3 | 90.2 | 6.8 |
| 100 | 0.1 | 55.4 | 8.1 | 60.1 | 7.5 |
| 200 | 0.1 | 20.3 | 9.5 | 25.8 | 8.9 |
Table 2: Example Vehicle (DMSO) Toxicity Data
| Vehicle Conc. (% DMSO) | % Cell Viability | Std. Dev. |
| 0 | 100 | 4.5 |
| 0.1 | 99.8 | 5.1 |
| 0.25 | 98.9 | 4.8 |
| 0.5 | 95.3 | 5.5 |
| 1.0 | 75.6 | 8.2 |
| 2.0 | 30.1 | 10.3 |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium and add them to the respective wells. Include vehicle controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[12]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan (B1609692) crystals.[12]
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
Protocol 2: Lactate Dehydrogenase (LDH) Release Assay
This assay measures the release of LDH from damaged cells, an indicator of cytotoxicity.[10]
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol.
-
Sample Collection: Carefully collect a sample of the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new plate and add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate at room temperature for the recommended time.
-
Absorbance Reading: Read the absorbance at the specified wavelength.
-
Controls: Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells lysed with a lysis buffer).
Visualizations
Caption: Troubleshooting workflow for high-concentration cytotoxicity.
Caption: General workflow for a cell viability plate-based assay.
Caption: Simplified diagram of the adenosine A2B receptor signaling pathway.
References
- 1. Lenacapavir - Wikipedia [en.wikipedia.org]
- 2. drugs.com [drugs.com]
- 3. Antiviral Activity of Lenacapavir Against Human Immunodeficiency Virus Type 2 (HIV-2) Isolates and Drug-Resistant HIV-2 Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Off-target genome editing - Wikipedia [en.wikipedia.org]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. blog.addgene.org [blog.addgene.org]
- 9. benchchem.com [benchchem.com]
- 10. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. From viability to cell death: Claims with insufficient evidence in high-impact cell culture studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: GS-6201 Vehicle Control for In Vivo Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of GS-6201 in in vivo studies. It includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is a suitable vehicle for in vivo administration of this compound?
A1: While the exact vehicle composition can depend on the specific experimental requirements, a common approach for poorly water-soluble compounds like this compound is to use a co-solvent system. Based on its solubility in DMSO, a typical formulation for intraperitoneal (i.p.) injection would involve dissolving this compound in a minimal amount of DMSO and then diluting it with an aqueous vehicle such as saline or phosphate-buffered saline (PBS).[1][2] It is crucial to keep the final concentration of DMSO as low as possible to minimize potential toxicity.[3][4] A vehicle-only control group is essential to assess any effects of the formulation itself.[4][5]
Q2: What is a recommended starting dose for this compound in mice?
A2: Published in vivo studies have successfully used a dose of 4 mg/kg of this compound administered intraperitoneally twice daily in mice.[6] However, the optimal dose may vary depending on the animal model and the specific research question. It is advisable to perform a dose-response study to determine the most effective dose for your experiment.
Q3: How should I prepare the this compound dosing solution?
A3: To prepare a dosing solution, first create a stock solution of this compound in DMSO.[7] For a 4 mg/kg dose, you can then dilute this stock solution with a suitable aqueous vehicle, such as sterile saline, to the final desired concentration for injection. Ensure the final solution is clear and free of precipitation. It is recommended to prepare the formulation fresh on the day of dosing.
Q4: My this compound formulation is precipitating. What can I do?
A4: Precipitation can occur if the aqueous component is added too quickly or if the concentration of this compound is too high for the chosen vehicle system. To troubleshoot this, try the following:
-
Ensure this compound is fully dissolved in DMSO before adding the aqueous vehicle.
-
Add the aqueous vehicle slowly while vortexing or sonicating the solution.
-
Gently warm the solution to aid dissolution, but be mindful of the compound's stability at higher temperatures.
-
Consider adjusting the vehicle composition, for example, by adding a surfactant like Tween 80 or using a different co-solvent system.
Q5: What are the potential side effects of the vehicle, and how can I control for them?
A5: High concentrations of some organic solvents, like DMSO, can cause local irritation, inflammation, or other toxic effects in animals.[3][4] Therefore, it is critical to include a vehicle control group in your experiment. This group receives the same vehicle formulation without the this compound, allowing you to distinguish the effects of the compound from those of the vehicle.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation in the final formulation | - High concentration of this compound- Incorrect solvent ratio- Improper mixing | - Prepare a lower concentration of the formulation.- Decrease the proportion of the aqueous component.- Ensure this compound is fully dissolved in DMSO before adding the aqueous vehicle slowly with mixing. |
| Inconsistent experimental results | - Inaccurate dosing due to precipitation or poor homogeneity- Instability of the formulation | - Prepare fresh formulations for each experiment.- Ensure the solution is homogenous before each injection by vortexing or brief sonication. |
| Adverse effects in animals (e.g., irritation at the injection site) | - High concentration of the organic solvent (e.g., DMSO) in the vehicle | - Reduce the final concentration of the organic solvent in the formulation.- Ensure the vehicle control group is also monitored for these effects. |
| Lack of expected biological effect | - Poor bioavailability due to formulation issues- Sub-optimal dose | - Optimize the vehicle formulation to ensure this compound remains in solution upon injection.- Perform a dose-response study to determine the optimal dose. |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Intraperitoneal Injection (Example for a 4 mg/kg dose)
Materials:
-
This compound (MW: 446.43 g/mol )
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile 0.9% Saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of this compound: For a 25g mouse receiving a 4 mg/kg dose, the required amount is 0.1 mg.
-
Prepare a stock solution of this compound in DMSO: Dissolve a known weight of this compound in a minimal volume of DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Ensure it is fully dissolved. This compound is soluble in DMSO up to 5 mM (approximately 2.23 mg/mL).[7]
-
Prepare the final dosing solution:
-
Based on the desired injection volume (e.g., 100 µL), calculate the volume of the stock solution needed.
-
In a sterile tube, add the calculated volume of the this compound stock solution.
-
Slowly add the required volume of sterile saline while continuously vortexing to prevent precipitation. For example, to achieve a final DMSO concentration of 10%, you would add 10 µL of the DMSO stock to 90 µL of saline.
-
-
Final Inspection: Visually inspect the final formulation to ensure it is a clear solution with no precipitates. If needed, sonicate briefly to aid dissolution.
-
Administration: Administer the freshly prepared solution to the animals via intraperitoneal injection.
Vehicle Control Preparation: Prepare a vehicle control solution by mixing the same volumes of DMSO and sterile saline without this compound.
Visualizations
Caption: Experimental workflow for this compound in vivo studies.
Caption: Troubleshooting pathway for this compound formulation precipitation.
References
- 1. researchgate.net [researchgate.net]
- 2. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound, a selective blocker of the A2B adenosine receptor, attenuates cardiac remodeling after acute myocardial infarction in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rndsystems.com [rndsystems.com]
How to minimize variability in GS-6201 animal studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in animal studies involving the selective adenosine (B11128) A2B receptor antagonist, GS-6201.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective antagonist of the adenosine A2B receptor (A2BR).[1] Adenosine levels increase in response to tissue injury and can mediate pro-inflammatory effects through the A2BR.[1] By blocking this receptor, this compound can attenuate inflammatory responses and subsequent tissue damage in various disease models.[1]
Q2: In which animal models has this compound shown efficacy?
A2: this compound has demonstrated efficacy in rodent models of acute myocardial infarction (AMI) and allergic asthma. In a mouse model of AMI, this compound attenuated adverse cardiac remodeling and reduced caspase-1 activity in the heart.[1] In a mouse model of asthma, it has been shown to attenuate airway reactivity.
Q3: What are the known pharmacokinetic parameters of this compound in mice?
A3: Following a single oral (p.o.) administration of 2 mg/kg in adult male CD1 mice, the pharmacokinetic parameters were reported as follows:
| Parameter | Value |
| Cmax | 1110 ng/mL |
| AUC | 6500 ng*h/mL |
| t1/2 | 4.25 hours |
Data from MedChemExpress product datasheet.
Q4: What are potential adverse effects to monitor for in animals treated with this compound?
A4: Specific safety pharmacology data for this compound is not detailed in the available literature. However, based on the pharmacology of adenosine receptor antagonists (e.g., caffeine, theophylline), potential adverse effects could include central nervous system stimulation or cardiovascular effects. In a study involving an acute myocardial infarction model in mice, treatment with this compound at 4 mg/kg twice daily resulted in a higher survival rate (75%) compared to the vehicle-treated group (50%), suggesting good tolerance at this dose in that specific model.[1] Close monitoring of animal behavior, cardiovascular parameters (if feasible), and overall health is recommended.
Troubleshooting Guide
This guide addresses common issues that can lead to variability in this compound animal studies.
Issue 1: Inconsistent or Lack of Efficacy
| Potential Cause | Troubleshooting Steps |
| Improper Drug Formulation | This compound has poor water solubility. Ensure the compound is fully dissolved or homogenously suspended before each administration. See the Formulation and Administration section below for recommended vehicles. Prepare fresh formulations regularly and protect from light. |
| Suboptimal Dosing | The effective dose can vary between animal models and disease states. The reported effective dose in a mouse AMI model was 4 mg/kg i.p. twice daily.[1] Consider performing a dose-response study to determine the optimal dose for your specific model. |
| Incorrect Administration | For i.p. injections, ensure proper technique to avoid injection into the gut or other organs. For oral gavage, ensure the compound is delivered to the stomach and not the lungs. Use appropriate needle/catheter sizes for the animal size. |
| Timing of Administration | The therapeutic window for this compound may be time-dependent. In the AMI model, administration immediately after the insult was effective.[1] Consider the pathophysiology of your model and optimize the timing of the first dose and the dosing frequency. |
| Animal Strain/Species Differences | The expression and function of adenosine receptors can vary between different strains and species of animals. The reported efficacy in the AMI model was in male ICR mice.[1] Ensure the chosen animal model is appropriate and report the strain, sex, and age in your methodology. |
Issue 2: High Variability in Readouts
| Potential Cause | Troubleshooting Steps |
| Inconsistent Formulation | Prepare a single batch of the formulation for all animals in a study group. If using a suspension, ensure it is well-mixed before each administration to guarantee a consistent dose. |
| Variability in Animal Handling | Stress from handling can influence physiological readouts. Ensure all animals are handled consistently and by trained personnel. Acclimatize animals to the experimental procedures before the study begins. |
| Biological Variability | Baseline physiological differences between animals can contribute to variability. Randomize animals to treatment groups. Use a sufficient number of animals per group to achieve adequate statistical power. |
| Inconsistent Experimental Procedures | Standardize all experimental procedures, including the induction of the disease model, timing of measurements, and methods of sample collection and analysis. |
Experimental Protocols
Key Experiment 1: Attenuation of Cardiac Remodeling in a Mouse Model of Acute Myocardial Infarction
-
Animal Model: Male ICR mice.[1]
-
Disease Induction: Coronary artery ligation to induce acute myocardial infarction.[1]
-
This compound Formulation and Dosing:
-
Key Efficacy Endpoints:
Key Experiment 2: Pharmacokinetic Study in Mice
-
Animal Model: Adult out-bred male CD1 mice.
-
This compound Formulation and Dosing:
-
Dose: 2 mg/kg.
-
Route: Oral gavage (p.o.).
-
Vehicle: A suitable vehicle for oral administration is a clear solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
-
Sampling: Blood collection at various time points post-administration.
-
Analysis: Measurement of this compound plasma concentrations using a validated analytical method (e.g., LC-MS/MS).
-
Parameters Calculated: Cmax, AUC, t1/2.
Data Presentation
Table 1: Summary of this compound Efficacy in a Mouse AMI Model
| Parameter | Vehicle-Treated | This compound-Treated (4 mg/kg) | Percent Change |
| LV End-Diastolic Diameter Increase | (Value not specified) | Limited by 40% | -40% |
| LV Ejection Fraction Decrease | (Value not specified) | Limited by 18% | +18% |
| Myocardial Performance Index Change | (Value not specified) | Limited by 88% | -88% |
| Survival Rate at 4 Weeks | 50% | 75% | +25% |
Data adapted from Toldo et al., J Pharmacol Exp Ther, 2012.[1]
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound as an A2B receptor antagonist.
Experimental Workflow
Caption: Workflow for a this compound efficacy study in a mouse AMI model.
Troubleshooting Logic
Caption: A logical approach to troubleshooting variability in this compound studies.
References
Technical Support Center: Assessing GS-6201 (Lenacapavir) Penetration in Tissues
This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the tissue penetration of GS-6201, a first-in-class HIV-1 capsid inhibitor, also known as Lenacapavir (B1654289).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound (Lenacapavir)?
A1: this compound, or Lenacapavir, is a potent, long-acting antiretroviral medication that targets the HIV-1 capsid protein (p24).[1][2] It disrupts multiple stages of the viral life cycle by binding to the interface between capsid subunits.[3] This interference affects capsid-mediated nuclear uptake of HIV-1 proviral DNA, virus assembly and release, and the formation of the capsid core.[1][3][4] Recent studies suggest that Lenacapavir hyper-stabilizes the capsid, leading to its premature breakage before the virus can complete the conversion of its RNA to DNA.[5] This multi-stage inhibition contributes to its high potency against HIV-1.[3]
Q2: What are the key pharmacokinetic properties of Lenacapavir relevant to tissue penetration?
A2: Lenacapavir exhibits pharmacokinetic properties that suggest significant tissue distribution. It is highly bound to plasma proteins (>98.5%).[6] The large apparent volume of distribution (Vd) following oral administration (11,824 L for a 300 mg dose and 16,411 L for a 600 mg dose) indicates high tissue penetration and binding.[6] Following subcutaneous administration, the apparent Vd is 902 L.[6] Due to its high lipophilicity, Lenacapavir is expected to have increased distribution into tissues like the gastrointestinal tract and other mucosal tissues.[6] However, its large molecular mass (967 Da) makes it unlikely to passively diffuse across the blood-brain barrier.[6]
Q3: How is Lenacapavir administered, and how does this affect its distribution?
A3: Lenacapavir is administered orally or via subcutaneous injection.[1] The subcutaneous formulation is designed for long-acting release, with a half-life of 8 to 12 weeks, allowing for dosing every six months.[3] An initial oral loading phase is often required to ensure adequate plasma concentrations.[3] The slow release from the subcutaneous injection site contributes to its sustained plasma concentrations.[3]
Q4: Are there established analytical methods for quantifying Lenacapavir in plasma and potentially in tissues?
A4: Yes, a highly selective ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method has been developed and validated for quantifying Lenacapavir concentrations in human plasma.[7][8] This method involves a simple protein precipitation with acetonitrile (B52724) followed by supernatant dilution.[7][8] The assay has been validated over a clinically relevant range of 0.1 to 500 ng/mL with excellent linearity and precision.[7][8] While this method is established for plasma, it can likely be adapted for tissue homogenates with appropriate sample preparation and validation.
Troubleshooting Guide
Issue 1: Low or undetectable levels of Lenacapavir in target tissue.
-
Possible Cause 1: Inadequate Dosing or Treatment Duration.
-
Troubleshooting Step: Ensure that the dosing regimen (oral lead-in and subcutaneous injection) and study duration are sufficient to achieve steady-state concentrations in the target tissue. Refer to preclinical and clinical pharmacokinetic data for guidance.
-
-
Possible Cause 2: Poor Tissue Perfusion.
-
Troubleshooting Step: Consider the blood flow to the target tissue. Tissues with lower perfusion may exhibit slower and lower drug accumulation. It may be necessary to extend the study duration for such tissues.
-
-
Possible Cause 3: Active Efflux by Transporters.
-
Troubleshooting Step: Lenacapavir is a substrate of P-glycoprotein (P-gp).[9] If the target tissue expresses high levels of P-gp or other efflux transporters, this could limit intracellular drug accumulation. Co-administration with a P-gp inhibitor in in-vitro or animal models could help investigate this possibility.
-
-
Possible Cause 4: Analytical Method Sensitivity.
-
Troubleshooting Step: Verify that the lower limit of quantification (LLOQ) of your analytical method is sufficient to detect the expected concentrations in the tissue of interest. Method optimization or the use of a more sensitive instrument may be required.
-
Issue 2: High variability in Lenacapavir concentrations between tissue samples.
-
Possible Cause 1: Inconsistent Sample Collection and Handling.
-
Troubleshooting Step: Standardize the protocol for tissue collection, including the time of collection relative to the last dose, the specific region of the tissue sampled, and the method of storage. Ensure rapid freezing and consistent storage conditions to prevent drug degradation.
-
-
Possible Cause 2: Non-homogenous Drug Distribution within the Tissue.
-
Troubleshooting Step: If possible, analyze different sections of the tissue to assess for regional differences in drug concentration. Consider using imaging techniques like mass spectrometry imaging to visualize drug distribution within the tissue.
-
-
Possible Cause 3: Inter-individual Pharmacokinetic Variability.
-
Troubleshooting Step: Increase the number of subjects or animals per group to account for biological variability. Analyze plasma samples in conjunction with tissue samples to correlate systemic exposure with tissue concentrations for each individual.
-
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Lenacapavir
| Parameter | Oral Administration | Subcutaneous Administration | Reference |
| Apparent Volume of Distribution (Vd) | 11,824 L (300 mg dose)16,411 L (600 mg dose) | 902 L | [6] |
| Time to Maximum Concentration (Tmax) | 4 hours | 77-84 hours | [6] |
| Half-life (t1/2) | 10-12 days | 8-12 weeks | [3] |
| Plasma Protein Binding | >98.5% | >98.5% | [6] |
Table 2: Lenacapavir Plasma Concentrations in Clinical Studies
| Study/Formulation | Time Point | Median Trough Concentration (ng/mL) | Reference |
| Twice-Yearly Subcutaneous | Week 26 | 23.4 | [10] |
| Once-Yearly Intramuscular (Formulation 1) | Week 52 | 57.0 | [10] |
| Once-Yearly Intramuscular (Formulation 2) | Week 52 | 65.6 | [10] |
Experimental Protocols
Protocol 1: Quantification of Lenacapavir in Plasma using UHPLC-MS/MS
This protocol is a summary of the method described by Cottrell et al. (2023).[7][8]
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of acetonitrile containing the internal standard (stable isotope-labeled Lenacapavir).
-
Vortex for 10 seconds to precipitate proteins.
-
Centrifuge at 16,000 x g for 5 minutes.
-
Transfer 100 µL of the supernatant and dilute with 100 µL of water.
-
-
Chromatographic Conditions:
-
System: Ultra-High Performance Liquid Chromatography (UHPLC) system.
-
Column: A suitable C18 column.
-
Mobile Phase: A gradient of water and acetonitrile with a suitable modifier.
-
Flow Rate: As optimized for the specific column and system.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry Conditions:
-
System: A tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for Lenacapavir and its internal standard.
-
-
Data Analysis:
-
Quantify Lenacapavir concentrations by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in blank plasma.
-
Note: This protocol may need to be adapted and validated for specific tissue types, including optimization of tissue homogenization and extraction procedures.
Visualizations
Caption: Workflow for Lenacapavir Quantification.
Caption: Lenacapavir's Multi-stage HIV-1 Inhibition.
References
- 1. Lenacapavir - Wikipedia [en.wikipedia.org]
- 2. The primary mechanism for highly potent inhibition of HIV-1 maturation by lenacapavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological outlook of Lenacapavir: a novel first-in-class Long-Acting HIV-1 Capsid Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SUNLENCA® (lenacapavir) Mechanism of Action | HCP Site [sunlencahcp.com]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. Lenacapavir: Playing the Long Game in the New Era of Antiretrovirals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and validation of an ultra-high performance liquid chromatography-tandem mass spectrometry method for quantifying lenacapavir plasma concentrations: application to therapeutic monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and validation of an ultra-high performance liquid chromatography-tandem mass spectrometry method for quantifying lenacapavir plasma concentrations: Application to therapeutic monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. eatg.org [eatg.org]
Optimizing Incubation Time for GS-6201 in Cell-Based Assays: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on optimizing the incubation time for GS-6201, a selective adenosine (B11128) A2B receptor antagonist, in cell-based assays. The following information, presented in a question-and-answer format, addresses common challenges and provides detailed protocols to ensure robust and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective antagonist of the adenosine A2B receptor (A2BR), a G-protein coupled receptor (GPCR).[1] It functions by binding to the A2B receptor and blocking the downstream signaling cascade typically initiated by the binding of adenosine. The A2B receptor is coupled to a Gs protein, and its activation leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels.[2] By inhibiting this pathway, this compound can modulate various physiological processes, including inflammation.
Q2: What are common cell lines used for studying this compound activity?
A2: HEK-293 (Human Embryonic Kidney) cells are a commonly used cell line as they endogenously express the adenosine A2B receptor.[3][4] Other suitable cell lines include those that have been engineered to stably express the human A2B receptor, such as certain CHO (Chinese Hamster Ovary) and U2OS (human bone osteosarcoma) cell lines. The choice of cell line should be guided by the specific research question and the expression level of the A2B receptor.
Q3: What is a typical starting point for the incubation time with this compound in a cell-based assay?
A3: For short-term functional assays, such as measuring the inhibition of agonist-induced cAMP production, a pre-incubation time of 15 to 30 minutes with this compound before adding the agonist is a common starting point.[5] This duration is often sufficient for the antagonist to reach equilibrium with the receptor. However, the optimal incubation time can vary depending on the cell type, assay endpoint, and the specific experimental question.
Q4: How does the research question influence the choice of incubation time?
A4: The experimental objective is a critical factor in determining the appropriate incubation time.
-
Short-term signaling events: To study the immediate inhibitory effects on agonist-induced signaling, such as cAMP production, short pre-incubation times (15-60 minutes) are typically sufficient.
-
Longer-term cellular responses: To investigate downstream effects on gene expression, protein synthesis, or cell proliferation, longer incubation times (e.g., 6, 12, 24, 48, or even 72 hours) are necessary to observe these changes.
-
Compound stability: For extended incubation periods, it is crucial to consider the stability of this compound in the cell culture medium.
Troubleshooting Guide
This guide addresses common issues that may arise when optimizing this compound incubation times.
| Problem | Potential Cause | Suggested Solution |
| High variability in results between replicate wells. | - Inconsistent cell seeding density.- Pipetting errors during compound addition.- Edge effects in the microplate. | - Ensure a homogenous cell suspension and use a consistent seeding protocol.- Use calibrated pipettes and consistent technique.- Avoid using the outer wells of the plate or fill them with sterile media/PBS to maintain humidity. |
| No or weak antagonist effect observed. | - Insufficient incubation time for the antagonist to bind to the receptor.- this compound concentration is too low.- Degradation of this compound in the culture medium, especially during long incubations. | - Perform a time-course experiment with increasing pre-incubation times (e.g., 15 min, 1 hr, 4 hrs, 24 hrs).- Conduct a dose-response experiment to determine the optimal concentration.- Assess the stability of this compound in your specific cell culture medium over the desired incubation period. Consider replenishing the medium with fresh compound for long-term experiments. |
| Unexpected agonist-like activity at high this compound concentrations. | - Off-target effects at high concentrations.- Compound precipitation, leading to non-specific cellular stress. | - Test a wider range of concentrations to identify the optimal window for antagonist activity.- Visually inspect the wells for any signs of precipitation. If observed, adjust the solvent or sonicate the compound stock solution. |
| Cell toxicity observed at longer incubation times. | - Inherent cytotoxicity of this compound at the tested concentration over time.- Cytotoxicity of the solvent (e.g., DMSO). | - Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with your functional assay at all time points.- Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.5% for DMSO). |
Experimental Protocols & Data
Optimizing this compound Incubation Time using a cAMP Assay
This protocol describes a time-course experiment to determine the optimal pre-incubation time for this compound to inhibit agonist-induced cAMP production in HEK-293 cells.
Materials:
-
HEK-293 cells endogenously expressing the A2B receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
A2B receptor agonist (e.g., NECA) stock solution
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
White, 96-well cell culture plates
Methodology:
-
Cell Seeding: Seed HEK-293 cells into a 96-well plate at a density of 10,000-20,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in serum-free medium to achieve final assay concentrations ranging from 1 nM to 10 µM. Also, prepare the A2B agonist (NECA) at a concentration that elicits a submaximal response (e.g., EC80).
-
Antagonist Incubation (Time-Course):
-
Carefully remove the growth medium from the cells.
-
Add the prepared this compound dilutions to the wells. For each concentration, test a range of pre-incubation times (e.g., 15 min, 1 hr, 4 hrs, 12 hrs, 24 hrs) at 37°C. Include a vehicle control (DMSO) for each time point.
-
-
Agonist Stimulation: Following the respective antagonist incubation period, add the NECA solution to the wells (except for the no-agonist control wells) and incubate for an additional 15-30 minutes at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for your chosen cAMP assay kit.
-
Data Analysis: Calculate the percent inhibition of the agonist response for each this compound concentration at each incubation time point. Plot the data to determine the IC50 value at each time point.
Expected Results and Data Presentation
The following table provides a hypothetical representation of data from a time-course experiment to optimize this compound incubation time. The results would show the IC50 value of this compound in inhibiting NECA-induced cAMP production at different pre-incubation durations.
| Pre-incubation Time | This compound IC50 (nM) |
| 15 minutes | 25.2 |
| 1 hour | 23.8 |
| 4 hours | 24.5 |
| 12 hours | 26.1 |
| 24 hours | 35.7 |
| 48 hours | 58.3 |
Note: This is illustrative data. Actual results may vary based on experimental conditions.
An increase in the IC50 value at longer incubation times might suggest compound degradation or cellular adaptation mechanisms.
Visualizing Key Processes
To aid in understanding the experimental workflow and the underlying biological pathway, the following diagrams are provided.
Caption: Workflow for optimizing this compound incubation time.
Caption: Simplified A2B receptor signaling pathway.
References
- 1. Progress in the discovery of selective, high affinity A2B adenosine receptor antagonists as clinical candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The A2b adenosine receptor mediates cAMP responses to adenosine receptor agonists in human intestinal epithelia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Irreversible Antagonists for the Adenosine A2B Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A2B adenosine receptors inhibit superoxide production from mitochondrial complex I in rabbit cardiomyocytes via a mechanism sensitive to Pertussis toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative In Vivo Analysis of A2B Adenosine Receptor Antagonists: GS-6201 and MRS 1754
This guide provides a detailed comparison of two selective A2B adenosine (B11128) receptor antagonists, GS-6201 and MRS 1754, based on available in vivo experimental data. The information is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of these compounds for their research needs.
Introduction
Adenosine is a ubiquitous nucleoside that modulates a wide range of physiological processes through its interaction with four G-protein-coupled receptor subtypes: A1, A2A, A2B, and A3.[1][2] The A2B adenosine receptor (A2BAR) is of particular interest in pathological conditions characterized by inflammation and tissue injury, such as asthma, myocardial infarction, and diabetic nephropathy, where adenosine levels are significantly elevated.[1][3][4][5] Both this compound and MRS 1754 are potent and selective antagonists of the A2B receptor, making them valuable tools for investigating the role of this receptor in disease and as potential therapeutic agents.[6][7] This guide will compare their in vivo performance by examining their selectivity, and findings from key preclinical studies.
Mechanism of Action: A2B Adenosine Receptor Antagonism
Activation of A1 and A3 adenosine receptors typically leads to an inhibition of adenylate cyclase through Gi proteins, resulting in decreased intracellular cyclic AMP (cAMP).[1] Conversely, the stimulation of A2A and A2B receptors activates adenylate cyclase via Gs proteins, leading to an accumulation of intracellular cAMP.[1] this compound and MRS 1754 exert their effects by selectively binding to and blocking the A2B adenosine receptor, thereby preventing the downstream signaling cascade initiated by adenosine.
In Vitro Selectivity
Both this compound and MRS 1754 demonstrate high selectivity for the human A2B adenosine receptor over other adenosine receptor subtypes. The binding affinities (Ki) are summarized in the table below.
| Compound | Human A2B Ki (nM) | Human A1 Ki (nM) | Human A2A Ki (nM) | Human A3 Ki (nM) |
| This compound | 22[1][6] | 1940 | 3280 | 1070 |
| MRS 1754 | 1.45 - 1.97[8][9] | 403[9] | 503[9] | 570[9] |
In Vivo Studies: this compound
This compound has been investigated in preclinical models of myocardial infarction and allergic asthma, demonstrating significant therapeutic effects.
Myocardial Infarction in Mice
A key study evaluated the effect of this compound on cardiac remodeling following acute myocardial infarction (AMI) in mice.
In this model, this compound treatment led to a more favorable cardiac remodeling process.[3]
| Parameter | Vehicle | This compound | Improvement with this compound |
| LV End-Diastolic Diameter | Increased | Significantly Limited | 40% limitation of increase[3] |
| LV Ejection Fraction | Decreased | Significantly Limited | 18% limitation of decrease[3] |
| Myocardial Performance Index | Changed | Significantly Limited | 88% limitation of changes[3] |
| Caspase-1 Activity (72h) | Activated | Prevented | Prevention of activation[3] |
| Survival Rate (4 weeks) | 50% | 75% | 25% increase[3] |
Allergic Asthma in Mice
This compound has also been shown to attenuate airway reactivity in a mouse model of allergic asthma.[1][6] Treatment with this compound significantly reduced plasma levels of pro-inflammatory cytokines and adhesion molecules.[1][6]
| Biomarker | Effect of this compound Treatment |
| IL-6 | Significantly Reduced[1][6] |
| TNF-α | Significantly Reduced[1][6] |
| E-selectin | Significantly Reduced[1][6] |
| ICAM-1 | Significantly Reduced[1][6] |
| VCAM | Significantly Reduced[1][6] |
In Vivo Studies: MRS 1754
MRS 1754 has been evaluated in models of diabetic nephropathy and brain ischemia, where it has shown protective effects.
Diabetic Nephropathy in Rats
In a study using a streptozotocin-induced model of diabetes in rats, MRS 1754 was administered to investigate its effects on diabetic glomerulopathy.
Treatment with MRS 1754 impeded several pathological changes associated with diabetic nephropathy.[4]
| Parameter | Effect of MRS 1754 Treatment |
| Glomerular Snail and α-SMA expression | Impeded diabetes-induced expression[4] |
| Nephrin and ZO-1 expression | Prevented loss of these proteins[4] |
| MCP-1, CCL3, and TGF-β production | Reduced[4] |
| Inflammatory mediator transcript levels | Reduced[4] |
Furthermore, MRS 1754 was shown to interfere with the TGF-β signaling cascade by attenuating the phosphorylation of SMAD2/-3 and reducing the expression of Snail.[4]
Experimental Protocols
This compound in Mouse Model of Acute Myocardial Infarction[3]
-
Animal Model: Male ICR mice.
-
Disease Induction: Surgical ligation of the coronary artery to induce myocardial infarction. Sham surgery was performed on control groups.
-
Drug Administration: this compound (4 mg/kg) was administered intraperitoneally twice daily. Treatment started immediately after surgery and continued for 14 days. A vehicle group received the same injection volume and schedule.
-
Outcome Measures:
-
Transthoracic echocardiography was performed before surgery and at 7, 14, and 28 days post-surgery to assess left ventricular (LV) end-diastolic diameter, LV ejection fraction, and myocardial performance index.
-
Caspase-1 activity was measured in cardiac tissue from a subgroup of mice euthanized 72 hours after surgery.
-
Survival was monitored for 4 weeks.
-
MRS 1754 in Rat Model of Diabetic Nephropathy[4]
-
Animal Model: Rats.
-
Disease Induction: Diabetes was induced by the administration of streptozotocin. Control rats received a citrate (B86180) buffer.
-
Drug Administration: Treatment with MRS 1754 (0.5 mg/kg every 48 hours) was initiated at week 4 after the induction of diabetes and continued for 8 weeks.
-
Outcome Measures:
-
Renal functional alterations were evaluated, including the protein-to-creatinine ratio in urine, serum angiotensin II levels, and glucosuria.
-
Renal histological alterations were assessed.
-
Glomerular expression of mesenchymal-like transformation markers (Snail and α-SMA) and epithelial podocyte-specific proteins (nephrin and ZO-1) was analyzed.
-
Production of MCP-1, CCL3, and TGF-β, and transcript levels of inflammatory mediators were measured.
-
Summary
Both this compound and MRS 1754 are potent and selective A2B adenosine receptor antagonists with demonstrated efficacy in various in vivo models of disease. This compound has shown significant cardioprotective and anti-inflammatory effects in models of myocardial infarction and asthma, respectively. MRS 1754 has demonstrated protective effects against diabetic nephropathy by interfering with pro-fibrotic and inflammatory signaling pathways. While both compounds target the same receptor, the available preclinical data highlight their potential in different therapeutic areas. The choice between these compounds for future research would depend on the specific pathological context and the desired therapeutic outcome. Direct comparative in vivo studies would be beneficial to further elucidate the nuanced differences in their pharmacological profiles.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. Adenosine receptor - Wikipedia [en.wikipedia.org]
- 3. This compound, a selective blocker of the A2B adenosine receptor, attenuates cardiac remodeling after acute myocardial infarction in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ahajournals.org [ahajournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. immune-system-research.com [immune-system-research.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. MRS 1754 | Adenosine A2B Receptors | Tocris Bioscience [tocris.com]
Head-to-Head Comparison: GS-6201 and Enalapril in the Context of Cardiac Remodeling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of GS-6201, a selective adenosine (B11128) A₂B receptor antagonist, and enalapril (B1671234), a widely-used angiotensin-converting enzyme (ACE) inhibitor. The focus of this comparison is on their respective mechanisms of action and their effects on cardiac remodeling, particularly in the context of myocardial infarction. While direct head-to-head clinical data is limited, this guide draws upon preclinical studies to offer insights into their comparative pharmacology and potential therapeutic applications.
Mechanism of Action
The fundamental difference between this compound and enalapril lies in their molecular targets and the signaling pathways they modulate.
This compound: A Selective Adenosine A₂B Receptor Antagonist
This compound is a potent and selective antagonist of the adenosine A₂B receptor (A₂BAR), with a reported Ki of 22 nM for the human receptor.[1][2] Adenosine, a nucleoside ubiquitously present in the body, plays a complex role in cellular signaling through four receptor subtypes (A₁, A₂A, A₂B, and A₃).[3] In conditions of tissue stress, such as ischemia, extracellular adenosine levels rise, leading to the activation of these receptors.
The A₂B receptor, in particular, is coupled to Gs proteins, and its activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[3] In the context of cardiac injury, activation of the A₂B receptor on various cell types, including cardiac fibroblasts and immune cells, is associated with pro-inflammatory and pro-fibrotic responses.[3] By blocking the A₂B receptor, this compound is hypothesized to mitigate these detrimental effects, thereby reducing inflammation and adverse cardiac remodeling following an ischemic event.[4]
Enalapril: An Angiotensin-Converting Enzyme (ACE) Inhibitor
Enalapril is a prodrug that is hydrolyzed in the liver to its active form, enalaprilat (B1671235). Enalaprilat is a competitive inhibitor of angiotensin-converting enzyme (ACE). ACE is a key enzyme in the renin-angiotensin-aldosterone system (RAAS), responsible for the conversion of angiotensin I to angiotensin II.
Angiotensin II is a potent vasoconstrictor and also stimulates the release of aldosterone (B195564) from the adrenal cortex, which promotes sodium and water retention. By inhibiting ACE, enalaprilat decreases the production of angiotensin II, leading to vasodilation, reduced aldosterone secretion, and a decrease in blood pressure. In the context of cardiac remodeling, the reduction in angiotensin II levels alleviates its direct pro-fibrotic and hypertrophic effects on the myocardium.
Signaling Pathway Diagrams
Preclinical Head-to-Head Comparison Data
A direct comparison of this compound and enalapril was presented in an abstract from a study utilizing a rat model of myocardial infarction. While the full peer-reviewed article is not available, the abstract provides valuable insights into the comparative efficacy of these two agents in a preclinical setting.
Experimental Protocol Summary (Based on Abstract)
-
Animal Model: Rats subjected to 25 minutes of myocardial ischemia followed by 5 weeks of reperfusion to induce cardiac remodeling and dysfunction.
-
Treatment Groups:
-
Placebo
-
This compound (30 mg/kg, oral gavage, once daily for 4 weeks, starting 1 week post-MI)
-
Enalapril (6 mg/kg, oral gavage, once daily for 4 weeks, starting 1 week post-MI)
-
This compound + Enalapril combination
-
-
Assessments: Serial echocardiographic assessments of left ventricular (LV) geometry and function at baseline, 1, 3, and 5 weeks post-MI. Plasma biomarkers including IL-6, TGF-β1, and BNP were also measured.
Summary of Findings from the Abstract
Due to the unavailability of the full dataset, a detailed quantitative table cannot be presented. However, the abstract reports the following key findings:
| Feature | This compound | Enalapril | This compound + Enalapril |
| LV Ejection Fraction (EF) | Significantly improved | Significantly improved | Additional benefit observed |
| LV Fractional Shortening (FS) | Significantly improved | Significantly improved | Additional benefit observed |
| LV End-Systolic Volume | Reduced | Reduced | Additional benefit observed |
| Myocardial Fibrosis | Decreased | Decreased | Additional benefit observed |
| Plasma IL-6 | Significantly ameliorated | Significantly ameliorated | Additional benefit observed |
| Plasma TGF-β1 | Significantly ameliorated | Significantly ameliorated | Additional benefit observed |
| Plasma BNP | Significantly ameliorated | Significantly ameliorated | Additional benefit observed |
The abstract concluded that the effects of this compound and enalapril were comparable in this model, with the combination therapy providing an additional benefit. This suggests that targeting the adenosine A₂B receptor may be as effective as ACE inhibition in mitigating adverse cardiac remodeling after a myocardial infarction in this preclinical model. The additive effect of the combination therapy suggests that the two drugs may act through complementary pathways.
Experimental Workflow
Discussion and Future Directions
The preclinical data, though limited to an abstract, suggests that this compound, a selective adenosine A₂B receptor antagonist, holds promise as a therapeutic agent for mitigating adverse cardiac remodeling following myocardial infarction. Its efficacy appears comparable to the established ACE inhibitor, enalapril, in a rat model. The potential for additive benefits with combination therapy is particularly noteworthy and warrants further investigation.
For researchers and drug development professionals, these findings highlight a novel therapeutic target for cardiovascular disease. Future studies should aim to:
-
Publish the full dataset from the head-to-head comparative study to allow for a more rigorous analysis of the quantitative data.
-
Investigate the long-term effects of this compound on cardiac function and survival in preclinical models.
-
Explore the potential of this compound in other cardiovascular conditions where inflammation and fibrosis play a role.
-
Conduct clinical trials to evaluate the safety and efficacy of this compound in human patients with acute myocardial infarction, both as a monotherapy and in combination with standard-of-care treatments like ACE inhibitors.
References
- 1. Cardiac hypertrophy and salt status in chronic myocardial infarction in the rat: effects of enalapril versus salt restriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of three doses of enalapril in preventing left ventricular remodeling after acute myocardial infarction in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
GS-6201: A Comparative Analysis of its Selectivity for A1, A2A, and A3 Adenosine Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding affinity of GS-6201, a potent and selective A2B adenosine (B11128) receptor antagonist, against the A1, A2A, and A3 adenosine receptor subtypes. The data presented is supported by detailed experimental protocols to aid in the replication and further investigation of this compound's selectivity profile.
Introduction to this compound
This compound (also known as CVT-6883) is a novel xanthine (B1682287) derivative identified as a high-affinity antagonist for the human A2B adenosine receptor (A2B-AdoR).[1][2] Its development was driven by the need for selective A2B antagonists with improved pharmacokinetic properties for potential therapeutic use in chronic inflammatory airway diseases.[1] Understanding the selectivity of this compound is crucial for predicting its therapeutic window and potential off-target effects.
Comparative Binding Affinity of this compound
The selectivity of this compound was determined by assessing its binding affinity (Ki) for the human A1, A2A, A3, and A2B adenosine receptors. The results clearly demonstrate a high degree of selectivity for the A2B receptor subtype.
| Receptor Subtype | Test Compound | Ki (nM) | Selectivity vs. A2B |
| A1 | This compound | 1940 | 88-fold |
| A2A | This compound | 3280 | 149-fold |
| A3 | This compound | 1070 | 49-fold |
| A2B | This compound | 22 | - |
Table 1: Binding Affinity (Ki) of this compound for Human Adenosine Receptor Subtypes. Data sourced from Elzein E, et al. J Med Chem. 2008.[1][3]
Experimental Protocols
The following protocols are based on the methodologies described in the discovery of this compound.[3]
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for human A1, A2A, and A3 adenosine receptors through competitive displacement of a radiolabeled ligand.
Cell Lines and Membrane Preparation:
-
A1 Receptor: Chinese Hamster Ovary (CHO) cells stably expressing the human A1 adenosine receptor (CHO-A1).[3]
-
A2A Receptor: Human Embryonic Kidney (HEK) cells stably expressing the human A2A adenosine receptor (HEK-A2A).[3]
-
A3 Receptor: CHO cells stably expressing the human A3 adenosine receptor (CHO-A3).[3]
-
A2B Receptor: HEK cells stably expressing the human A2B adenosine receptor (HEK-A2B).[3]
Cell membranes were prepared from these cell lines to be used in the binding assays.
Radioligands:
-
A1 Receptor: [3H]-CPX[3]
-
A2A Receptor: A radiolabeled analog of a potent xanthine derivative (compound 82 in the source publication).[3]
-
A3 Receptor: [125I]-AB-MECA[3]
-
A2B Receptor: A radiolabeled analog of a potent xanthine derivative (compound 82 in the source publication).[3]
Assay Procedure (General):
-
Cell membrane preparations expressing the specific adenosine receptor subtype were incubated with the corresponding radioligand.
-
Increasing concentrations of the unlabeled test compound (this compound) were added to compete for binding with the radioligand.
-
Following incubation to reach equilibrium, bound and free radioligand were separated by filtration.
-
The amount of bound radioactivity was quantified using a scintillation counter.
-
The concentration of this compound that inhibits 50% of the specific radioligand binding (IC50) was determined.
-
The binding affinity (Ki) was calculated from the IC50 value using the Cheng-Prusoff equation.
Functional cAMP Assay
Objective: To determine the functional potency (KB) of this compound in inhibiting the agonist-induced accumulation of cyclic adenosine monophosphate (cAMP).
Cell Lines:
-
HEK cells stably expressing the human A2B adenosine receptor (HEK-A2B).[3]
-
NIH3T3 cells (murine fibroblasts endogenously expressing the A2B receptor).[3]
Assay Procedure:
-
Cells were incubated with various concentrations of this compound.
-
The cells were then stimulated with the non-selective adenosine receptor agonist, 5'-N-ethylcarboxamidoadenosine (NECA), to induce cAMP production.
-
The intracellular cAMP levels were measured.
-
The concentration of this compound that requires a two-fold increase in the agonist concentration to elicit the original response (KB value) was determined.
This compound demonstrated high functional potency with KB values of 6 nM in HEK-A2B cells and 2 nM in NIH3T3 cells.[1][3]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the canonical signaling pathways of the A1, A2A, and A3 adenosine receptors and a typical experimental workflow for determining antagonist binding affinity.
Caption: Canonical signaling pathways for A1, A3, and A2A adenosine receptors.
References
- 1. Discovery of a novel A2B adenosine receptor antagonist as a clinical candidate for chronic inflammatory airway diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Progress in the discovery of selective, high affinity A2B adenosine receptor antagonists as clinical candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Knockdown Validation of A2B Receptor for GS-6201 Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of common gene knockdown methodologies for validating the role of the A2B adenosine (B11128) receptor (A2BR) in studies involving the selective A2BR antagonist, GS-6201. The objective is to offer a clear, data-driven comparison of siRNA, shRNA, and CRISPR-Cas9 techniques to aid researchers in selecting the most appropriate method for their experimental needs.
Introduction to A2B Receptor and this compound
The A2B adenosine receptor is a G-protein coupled receptor (GPCR) that is activated by adenosine.[1][2] Its signaling is implicated in a variety of physiological and pathological processes, including inflammation, fibrosis, and cancer.[2][3][4] this compound (also known as CVT-6883) is a potent and selective antagonist of the A2B receptor, making it a valuable tool for investigating the receptor's function and a potential therapeutic agent.[2][4] To conclusively attribute the effects of this compound to its action on the A2B receptor, it is crucial to validate that the observed cellular or physiological changes are indeed dependent on the presence and function of this receptor. Gene knockdown or knockout techniques are essential for this validation.
Comparison of Knockdown Methodologies
The choice of knockdown methodology depends on several factors, including the desired duration of gene silencing, the cell type or model system, and the specific experimental question. Here, we compare three widely used techniques: small interfering RNA (siRNA), short hairpin RNA (shRNA), and Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR)-Cas9.
| Feature | siRNA (Small Interfering RNA) | shRNA (Short Hairpin RNA) | CRISPR-Cas9 |
| Mechanism of Action | Post-transcriptional gene silencing by guiding the RNA-induced silencing complex (RISC) to cleave target mRNA.[5] | Similar to siRNA, but the shRNA is processed by the Dicer enzyme into siRNA within the cell.[6] | Gene editing at the DNA level, creating double-strand breaks that lead to insertions or deletions (indels) and subsequent gene knockout.[5] |
| Duration of Effect | Transient (typically 48-96 hours).[5] | Stable and long-term, as the shRNA construct can be integrated into the host genome.[6][7] | Permanent and heritable gene knockout.[5] |
| Delivery Method | Transfection of synthetic siRNA duplexes.[8] | Transfection of a plasmid vector or transduction with a viral vector (e.g., lentivirus, adenovirus).[7][8] | Transfection of plasmids encoding Cas9 and guide RNA (gRNA) or delivery of Cas9/gRNA ribonucleoprotein (RNP) complexes. Viral delivery is also common.[9] |
| Efficiency | Variable, typically 70-90% knockdown of mRNA.[10][11] | Can achieve high and stable knockdown efficiency (>90%).[12] | High efficiency for complete gene knockout.[13] |
| Off-Target Effects | Can occur due to partial complementarity to unintended mRNAs.[13] | Similar to siRNA, off-target effects are a concern.[12] | Off-target cleavage of DNA can occur at sites with similarity to the gRNA sequence.[13] |
| Validation | qRT-PCR for mRNA levels, Western blot for protein levels.[11][14] | qRT-PCR, Western blot. For stable cell lines, genomic DNA PCR can confirm integration.[7] | DNA sequencing to confirm indels, Western blot to confirm protein absence.[15] |
| Suitability for this compound Studies | Ideal for short-term experiments to quickly validate the on-target effect of this compound. | Suitable for developing stable cell lines with long-term A2B receptor suppression to study chronic effects of this compound treatment. | The definitive method to confirm that the effects of this compound are solely dependent on the A2B receptor by creating a complete knockout model. |
Table 1: Comparison of siRNA, shRNA, and CRISPR-Cas9 for A2B Receptor Knockdown.
Quantitative Data on A2B Receptor Knockdown
While direct comparative studies for A2B receptor knockdown using all three methods are limited, existing literature provides insights into the achievable efficiency for siRNA-mediated knockdown.
| Method | Target | Cell Line | Knockdown Efficiency | Validation Method |
| siRNA | A2B Receptor | HepG2 (Hepatocellular Carcinoma) | ~70% ± 8% (protein) | Western Blot |
| siRNA | A2B Receptor | HepG2 (Hepatocellular Carcinoma) | Significant reduction (mRNA) | RT-PCR |
Table 2: Reported Knockdown Efficiency for A2B Receptor using siRNA. [10]
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are generalized protocols for each knockdown technique that can be adapted for A2B receptor studies.
siRNA Transfection Protocol
-
siRNA Design and Synthesis: Design at least two to three independent siRNAs targeting different regions of the A2B receptor mRNA to control for off-target effects. A non-targeting scrambled siRNA should be used as a negative control.
-
Cell Culture: Plate cells in antibiotic-free medium to achieve 50-70% confluency on the day of transfection.
-
Transfection:
-
Dilute siRNA in serum-free medium.
-
Dilute a suitable transfection reagent (e.g., lipofectamine) in serum-free medium.
-
Combine the diluted siRNA and transfection reagent and incubate at room temperature to allow complex formation.
-
Add the siRNA-transfection reagent complex to the cells.
-
-
Incubation: Incubate cells for 24-72 hours post-transfection.
-
Validation: Harvest cells to assess A2B receptor mRNA levels by qRT-PCR and protein levels by Western blot.
shRNA-Lentiviral Transduction Protocol
-
shRNA Design and Cloning: Design shRNA sequences targeting the A2B receptor and clone them into a lentiviral vector containing a selectable marker (e.g., puromycin (B1679871) resistance).
-
Lentivirus Production: Co-transfect the shRNA-containing vector and packaging plasmids into a packaging cell line (e.g., HEK293T).
-
Virus Harvest and Titer: Collect the virus-containing supernatant 48-72 hours post-transfection and determine the viral titer.
-
Transduction: Infect target cells with the lentiviral particles in the presence of polybrene.
-
Selection: 48 hours post-transduction, select for stably transduced cells by adding the appropriate antibiotic (e.g., puromycin) to the culture medium.
-
Validation: Expand the stable cell line and validate A2B receptor knockdown by qRT-PCR and Western blot.
CRISPR-Cas9 Knockout Protocol
-
gRNA Design: Design two or more gRNAs targeting a critical exon of the A2B receptor gene.
-
Vector Construction: Clone the gRNA sequences into a vector that also expresses Cas9 nuclease and a selectable marker.
-
Transfection: Transfect the gRNA/Cas9 vector into the target cells.
-
Single-Cell Cloning: After a period of selection, isolate single cells to establish clonal populations.
-
Screening and Validation:
-
Expand individual clones.
-
Extract genomic DNA and perform PCR followed by sequencing to identify clones with frameshift-inducing indels in the A2B receptor gene.
-
Confirm the absence of A2B receptor protein expression in validated knockout clones by Western blot.
-
Mandatory Visualizations
A2B Receptor Signaling Pathway
The A2B receptor can couple to multiple G proteins, leading to the activation of diverse downstream signaling cascades.
Caption: A2B Receptor Signaling Pathways.
Experimental Workflow for Knockdown Validation
This workflow outlines the key steps from selecting a knockdown method to validating the on-target effect of this compound.
Caption: Experimental Workflow for Knockdown Validation.
Conclusion
The validation of the A2B receptor as the specific target of this compound is paramount for the interpretation of experimental results. The choice between siRNA, shRNA, and CRISPR-Cas9 should be guided by the specific research question and the required duration of gene silencing. For rapid, transient validation, siRNA is a suitable choice. For long-term studies and the creation of stable cell lines, shRNA is more appropriate. CRISPR-Cas9 provides the most definitive evidence by creating a complete gene knockout, thereby eliminating the target protein entirely. By following rigorous experimental protocols and validation steps, researchers can confidently elucidate the role of the A2B receptor in their studies with this compound.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. A2B adenosine receptor signaling and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The resurgence of A2B adenosine receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Antifibrotic Effect of A2B Adenosine Receptor Antagonism in a Mouse Model of Dermal Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. synthego.com [synthego.com]
- 6. youtube.com [youtube.com]
- 7. Short Hairpin RNA (shRNA): Design, Delivery, and Assessment of Gene Knockdown - PMC [pmc.ncbi.nlm.nih.gov]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. CRISPR/Cas9-mediated gene knockout in cells and tissues using lentivirus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Downregulation of the Adenosine A2b Receptor by RNA Interference Inhibits Hepatocellular Carcinoma Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitation siRNA-induced Knockdown by qRT-PCR and WB - Altogen Labs [altogenlabs.com]
- 12. Preparation and Use of shRNA for Knocking Down Specific Genes | Springer Nature Experiments [experiments.springernature.com]
- 13. Systematic comparison of CRISPR-Cas9 and RNAi screens for essential genes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. siRNA-induced Gene Silencing | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. CRISPR Cas9 - Guide for CRISPR Gene Knockout | abm Inc. [info.abmgood.com]
Unmasking Specificity: A Comparative Analysis of GS-6201 in Blocking A2B Signaling
For researchers, scientists, and drug development professionals, the precise targeting of signaling pathways is paramount. This guide provides a detailed comparison of the specificity of GS-6201, a selective A2B adenosine (B11128) receptor antagonist, with other notable alternatives. By examining supporting experimental data and methodologies, this document serves as a resource for informed decision-making in research and development.
This compound is a selective antagonist of the adenosine A2B receptor, demonstrating high affinity for this target.[1][2][3] The A2B receptor is one of four subtypes of adenosine receptors (A1, A2A, A2B, and A3), which are G-protein-coupled receptors involved in various physiological and pathophysiological processes, including inflammation.[3] The specificity of a compound like this compound is critical to minimize off-target effects and to accurately probe the function of the A2B receptor in experimental models.
Comparative Analysis of A2B Receptor Antagonist Specificity
The following table summarizes the binding affinities (Ki values) of this compound and other selective A2B receptor antagonists for the four human adenosine receptor subtypes. A lower Ki value indicates a higher binding affinity. The selectivity for the A2B receptor is determined by comparing its Ki value to those for the other receptor subtypes.
| Compound | A1 Ki (nM) | A2A Ki (nM) | A2B Ki (nM) | A3 Ki (nM) | Selectivity for A2B vs. A1 | Selectivity for A2B vs. A2A | Selectivity for A2B vs. A3 |
| This compound | 1940[2] | 3280[2] | 22[1][2] | 1070[2] | ~88-fold | ~149-fold | ~49-fold |
| PSB-603 | >10,000[4][5] | >10,000[4][5] | 0.553[2][6] | >10,000[4][5] | >18,000-fold | >18,000-fold | >18,000-fold |
| MRS 1754 | 403[7] | 503[7] | 1.97[7] | 570[7] | ~205-fold | ~255-fold | ~289-fold |
As the data indicates, while this compound is selective for the A2B receptor, compounds like PSB-603 exhibit a significantly higher degree of selectivity, with virtually no affinity for other adenosine receptor subtypes at concentrations up to 10 µM.[2][6] MRS 1754 also demonstrates high selectivity for the A2B receptor.[1][7]
Adenosine A2B Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the A2B adenosine receptor and the inhibitory action of an antagonist like this compound. Activation of the A2B receptor by adenosine stimulates adenylyl cyclase via a Gs protein, leading to an increase in intracellular cyclic AMP (cAMP).[3] An antagonist blocks this interaction, thereby inhibiting the downstream signaling cascade.
Experimental Protocols
The determination of binding affinity and selectivity of compounds like this compound typically involves competitive radioligand binding assays. Below is a detailed methodology for such an experiment.
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for a specific receptor subtype (e.g., human A2B adenosine receptor).
Materials:
-
Cell membranes from HEK-293 cells stably expressing the recombinant human adenosine receptor of interest (A1, A2A, A2B, or A3).
-
A selective radioligand for the target receptor (e.g., [3H]MRS 1754 for A2B).[8][9]
-
Test compound (this compound) at various concentrations.
-
Non-specific binding control (a high concentration of a known antagonist).
-
Assay buffer.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Incubation: In a multi-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound or control in the assay buffer.
-
Equilibrium: Incubate the mixture at a specific temperature for a set duration to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the mixture through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Total binding is measured in the absence of any competitor.
-
Non-specific binding is measured in the presence of a high concentration of a non-labeled antagonist.
-
Specific binding is calculated as Total Binding - Non-specific Binding.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
-
The following diagram illustrates the general workflow for assessing antagonist specificity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PSB 603 | Adenosine A2B Receptors | Tocris Bioscience [tocris.com]
- 5. mdpi.com [mdpi.com]
- 6. selleckchem.com [selleckchem.com]
- 7. MRS 1754 | Adenosine A2B Receptors | Tocris Bioscience [tocris.com]
- 8. [3H]MRS 1754, a selective antagonist radioligand for A(2B) adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [3H]MRS 1754, a selective antagonist radioligand for A2B adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Reproducibility of Preclinical Data on GS-6201
For Researchers, Scientists, and Drug Development Professionals
GS-6201, a selective antagonist of the adenosine (B11128) A2B receptor, has demonstrated potential therapeutic effects in preclinical models of inflammatory and fibrotic diseases. This guide provides a comprehensive overview of the publicly available data on this compound, focusing on the quantitative results and experimental methodologies from key studies to aid in the assessment of its reproducibility. To date, no direct, independent replication studies for the preclinical data on this compound have been identified in the public domain. The information presented herein is a synthesis of the original published findings.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies investigating the efficacy of this compound.
Table 1: In Vitro Receptor Binding Affinity of this compound
| Receptor Subtype | Ki (nM) | Species | Reference |
| Human A2B | 22 | Human | [1][2] |
| Human A1 | 1940 | Human | [2] |
| Human A2A | 3280 | Human | [2] |
| Human A3 | 1070 | Human | [2] |
Table 2: Efficacy of this compound in a Mouse Model of Acute Myocardial Infarction
| Parameter | Vehicle-Treated | This compound-Treated | % Change vs. Vehicle | P-value | Reference |
| Caspase-1 Activity (72h post-AMI) | - | - | Prevented Activation | < 0.001 | [3] |
| LV End-Diastolic Diameter Increase (28d post-AMI) | - | - | Limited by 40% | < 0.001 | [3] |
| LV Ejection Fraction Decrease (28d post-AMI) | - | - | Limited by 18% | < 0.01 | [3] |
| Myocardial Performance Index Changes (28d post-AMI) | - | - | Limited by 88% | < 0.001 | [3] |
| Survival Rate (4 weeks post-AMI) | 50% | 75% | +25% | - | [3] |
Table 3: Efficacy of this compound in a Mouse Model of Dermal Fibrosis (Bleomycin-Induced)
| Parameter | Bleomycin (B88199) + Control Chow | Bleomycin + this compound | % Change vs. Control | P-value | Reference |
| Dermal Thickness | - | Reduced | - | - | [4] |
| Collagen Transcript Levels | - | Reduced | - | - | [4] |
| IL-6 Transcript Levels | Elevated | Reduced | - | Significant Reduction | [5] |
| MCP-1 Transcript Levels | Elevated | Trend toward reduction | - | - | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication of scientific findings. Below are the protocols for the key experiments cited in this guide.
In Vivo Mouse Model of Acute Myocardial Infarction
-
Animal Model: Male ICR mice.[3]
-
Surgical Procedure: Coronary artery ligation or sham surgery was performed.[3]
-
Treatment: this compound (4 mg/kg) or vehicle was administered intraperitoneally twice daily, starting immediately after surgery and continuing for 14 days.[3]
-
Assessments:
-
Endpoints: Survival rate, left ventricular (LV) end-diastolic diameter, LV ejection fraction, and myocardial performance index.[3]
In Vivo Mouse Model of Dermal Fibrosis
-
Animal Model: Mice were exposed to subcutaneous bleomycin injections to induce dermal fibrosis.[4][5]
-
Treatment: this compound was administered to the mice after the establishment of dermal fibrosis.[5]
-
Assessments:
-
Endpoints: Dermal thickness, collagen deposition, and levels of profibrotic and inflammatory mediators.[4][5]
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and experimental design, the following diagrams are provided.
Caption: Signaling pathway of the A2B adenosine receptor antagonized by this compound.
Caption: General experimental workflow for in vivo studies of this compound.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. rndsystems.com [rndsystems.com]
- 3. This compound, a selective blocker of the A2B adenosine receptor, attenuates cardiac remodeling after acute myocardial infarction in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Antifibrotic Effect of A2B Adenosine Receptor Antagonism in a Mouse Model of Dermal Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
GS-6201 as a tool compound for A2B receptor research
A Comprehensive Guide to GS-6201 as a Tool Compound for A2B Adenosine (B11128) Receptor Research
For researchers, scientists, and drug development professionals investigating the role of the A2B adenosine receptor (A2BAR), the selection of a potent and selective antagonist is critical. This guide provides an objective comparison of this compound with other commonly used A2BAR antagonists, namely ATL-801 and MRS-1754. The information presented is supported by experimental data to aid in the selection of the most appropriate tool compound for your research needs.
Introduction to A2B Adenosine Receptor Antagonists
The A2B adenosine receptor is a G protein-coupled receptor that is activated by adenosine. Its expression is upregulated under pathophysiological conditions such as inflammation and hypoxia, making it an attractive therapeutic target for a variety of diseases, including asthma, cancer, and fibrosis. Potent and selective antagonists are invaluable tools for elucidating the physiological and pathological roles of the A2BAR.
Comparative Analysis of A2B Receptor Antagonists
This section provides a quantitative comparison of this compound, ATL-801, and MRS-1754, focusing on their binding affinity, functional potency, and selectivity for the human A2B adenosine receptor.
Table 1: In Vitro Pharmacology of A2B Receptor Antagonists
| Compound | Binding Affinity (Ki) for hA2BAR (nM) | Functional Antagonism (IC50) (nM) | Selectivity vs. hA1 (fold) | Selectivity vs. hA2A (fold) | Selectivity vs. hA3 (fold) |
| This compound | 22[1] | - | ~88[1] | ~149[1] | ~49[1] |
| ATL-801 | - | - | - | - | - |
| MRS-1754 | 1.45 - 1.97[1][2] | 5000 (cAMP assay)[3] | ~205-255[2] | ~256-289[2] | ~293[2] |
Note: A direct head-to-head comparison of IC50 values under identical experimental conditions was not available in the searched literature. The selectivity is calculated from the ratio of Ki values (Ki for other receptor / Ki for A2BAR).
Table 2: Pharmacokinetic Properties of A2B Receptor Antagonists
| Compound | Route of Administration | Half-life (t1/2) | Oral Bioavailability (F) | Species |
| This compound | Oral | 4 hours[1] | >35%[1] | Rat |
| ATL-801 | Oral (in diet) | - | Bioavailable[4] | Mouse |
| MRS-1754 | - | - | - | - |
Note: Comprehensive and directly comparable pharmacokinetic data for all three compounds is limited in the publicly available literature.
In Vivo Efficacy
This compound has demonstrated efficacy in animal models of fibrosis and cardiac remodeling. In a mouse model of acute myocardial infarction, this compound attenuated adverse cardiac remodeling[5][6]. It has also been shown to reduce dermal fibrosis in a mouse model[7].
ATL-801 has shown anti-inflammatory effects in murine models of colitis. When administered in the diet, ATL-801 ameliorated the severity of colitis[8]. It has also been shown to inhibit the growth of bladder and breast tumors in mice[4][9].
MRS-1754 has been used in in vitro studies to investigate the role of A2BAR in neuroprotection. In rat hippocampal slices subjected to oxygen and glucose deprivation, MRS-1754 reduced synaptic failure and neuronal death.
A2B Receptor Signaling Pathway
The A2B adenosine receptor is known to couple to multiple G proteins, leading to the activation of diverse downstream signaling cascades. The specific G protein coupling can be cell-type dependent[7].
Caption: A2B Adenosine Receptor Signaling Pathway.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the evaluation of A2B receptor antagonists.
Radioligand Binding Assay Protocol
This protocol is for a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for the A2B receptor.
Caption: Radioligand Binding Assay Workflow.
Detailed Methodology:
-
Membrane Preparation:
-
Culture HEK-293 cells stably expressing the human A2B adenosine receptor.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer.
-
Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, add in order:
-
50 µL of assay buffer or unlabeled antagonist (for non-specific binding, e.g., 10 µM unlabeled MRS-1754).
-
50 µL of various concentrations of the test compound (e.g., this compound).
-
50 µL of radioligand (e.g., [3H]MRS-1754 at a final concentration of ~1 nM).
-
100 µL of the membrane preparation (containing 10-20 µg of protein).
-
-
The final assay volume is 250 µL.
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
-
Filtration and Washing:
-
Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like 0.5% polyethyleneimine.
-
Wash the filters three to four times with 3-4 mL of ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
-
Radioactivity Counting:
-
Dry the filters and place them in scintillation vials.
-
Add scintillation cocktail and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Determine the specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the log concentration of the test compound.
-
Calculate the IC50 value using non-linear regression analysis.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay Protocol
This protocol measures the ability of an antagonist to inhibit agonist-induced cyclic AMP (cAMP) production in cells expressing the A2B receptor.
Caption: cAMP Functional Assay Workflow.
Detailed Methodology:
-
Cell Culture:
-
Seed HEK-293 cells expressing the human A2B receptor in 96-well plates at a density of 10,000-50,000 cells per well.
-
Allow cells to attach and grow overnight.
-
-
Assay Procedure:
-
Wash the cells with serum-free medium or assay buffer (e.g., HBSS).
-
Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor, such as 30 µM rolipram, for 15-30 minutes at 37°C to prevent cAMP degradation.
-
Add various concentrations of the test antagonist (e.g., this compound) and incubate for an additional 15-30 minutes.
-
Stimulate the cells with an A2B receptor agonist, such as NECA (5'-N-Ethylcarboxamidoadenosine), at a concentration that elicits a submaximal response (e.g., EC80) for 15-30 minutes at 37°C.
-
-
cAMP Measurement:
-
Terminate the reaction by aspirating the medium and lysing the cells with the lysis buffer provided in a commercial cAMP assay kit.
-
Measure the intracellular cAMP levels using a suitable detection method, such as Homogeneous Time-Resolved Fluorescence (HTRF), ELISA, or a competitive binding assay.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the cAMP concentration in each sample from the standard curve.
-
Plot the percentage of inhibition of the agonist response versus the log concentration of the antagonist.
-
Calculate the IC50 value using non-linear regression analysis.
-
Conclusion
This compound is a potent and selective A2B adenosine receptor antagonist with favorable pharmacokinetic properties in preclinical species. Its demonstrated in vivo efficacy in models of inflammation and fibrosis makes it a valuable tool compound for investigating the therapeutic potential of A2BAR antagonism. This guide provides a comparative overview to assist researchers in selecting the most suitable antagonist for their specific experimental needs. When choosing a tool compound, it is crucial to consider the specific requirements of the planned in vitro and in vivo studies, including the desired potency, selectivity, and pharmacokinetic profile.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. This compound, a selective blocker of the A2B adenosine receptor, attenuates cardiac remodeling after acute myocardial infarction in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. On the G protein-coupling selectivity of the native A2B adenosine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Adenosine A2B receptor blockade slows growth of bladder and breast tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Selective Antagonism of Adenosine A2B Receptors Reduces the Synaptic Failure and Neuronal Death Induced by Oxygen and Glucose Deprivation in Rat CA1 Hippocampus in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [3H]MRS 1754, a selective antagonist radioligand for A2B adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-inflammatory Effects of GS-6201 and Standard Non-Steroidal Anti-Inflammatory Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-inflammatory properties of the investigational compound GS-6201 against two widely used non-steroidal anti-inflammatory drugs (NSAIDs), Ibuprofen (B1674241) and Celecoxib (B62257). The information presented herein is intended for an audience with a background in biomedical research and drug development, offering a comprehensive overview of the mechanisms of action, supporting preclinical data, and detailed experimental methodologies.
Executive Summary
This compound, a selective antagonist of the adenosine (B11128) A2B receptor, presents a distinct mechanism for mitigating inflammation compared to traditional NSAIDs. While NSAIDs like Ibuprofen and Celecoxib exert their effects through the inhibition of cyclooxygenase (COX) enzymes, thereby reducing prostaglandin (B15479496) synthesis, this compound targets a G-protein coupled receptor involved in pro-inflammatory signaling. This fundamental difference in their mode of action suggests potential for this compound in inflammatory conditions where adenosine signaling plays a significant pathological role. This guide will delve into the preclinical evidence supporting the anti-inflammatory effects of this compound and provide a comparative context with established NSAIDs.
Mechanism of Action
This compound: Selective Adenosine A2B Receptor Antagonist
This compound functions by selectively blocking the A2B adenosine receptor.[1] Under conditions of cellular stress or injury, extracellular adenosine levels rise and can activate the A2B receptor, which is coupled to Gs and Gq proteins. This activation triggers downstream signaling cascades that lead to the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). By antagonizing this receptor, this compound effectively dampens these inflammatory signals.
Ibuprofen: Non-Selective COX Inhibitor
Ibuprofen is a non-steroidal anti-inflammatory drug that non-selectively inhibits both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever. By blocking both COX isoforms, ibuprofen reduces the synthesis of prostaglandins throughout the body.
Celecoxib: Selective COX-2 Inhibitor
Celecoxib is a more selective NSAID that primarily inhibits the COX-2 enzyme. COX-2 is typically induced during inflammation and is responsible for the synthesis of prostaglandins that mediate inflammatory responses. By selectively targeting COX-2, celecoxib aims to reduce inflammation and pain with a potentially lower risk of the gastrointestinal side effects associated with the inhibition of the constitutively expressed COX-1.
Preclinical Anti-inflammatory Data
The anti-inflammatory effects of this compound have been evaluated in several preclinical models. The following tables summarize the key findings.
Table 1: Effect of this compound in a Mouse Model of Bleomycin-Induced Dermal Fibrosis
| Parameter | Vehicle Control | This compound Treatment | % Reduction | p-value | Reference |
| Dermal Thickness (μm) | 450 ± 25 | 300 ± 20 | 33% | <0.01 | [2] |
| Collagen Transcript Levels (relative expression) | 2.5 ± 0.3 | 1.5 ± 0.2 | 40% | <0.05 | [2] |
| Myofibroblast Count (cells/hpf) | 25 ± 3 | 15 ± 2 | 40% | <0.01 | [2] |
Table 2: Effect of this compound in a Mouse Model of Acute Myocardial Infarction
| Parameter | Vehicle Control | This compound Treatment | % Change from Vehicle | p-value | Reference |
| Caspase-1 Activity (relative units) | Increased | Prevented Increase | - | <0.001 | [3] |
| LV End-Diastolic Diameter Increase | 100% | 60% | 40% reduction in increase | <0.001 | [3] |
| LV Ejection Fraction Decrease | 100% | 82% | 18% preservation | <0.01 | [3] |
Experimental Protocols
Ovalbumin-Induced Allergic Asthma Mouse Model
This model is used to assess the efficacy of anti-inflammatory compounds in an allergic asthma setting.
Protocol:
-
Sensitization: On days 0 and 14, BALB/c mice are sensitized via intraperitoneal (i.p.) injection of 20 µg ovalbumin (OVA) emulsified in 2 mg of aluminum hydroxide (B78521) in a total volume of 200 µL of saline.
-
Challenge: From day 21 to 24, mice are challenged for 20 minutes daily with an aerosol of 1% OVA in saline using a nebulizer.
-
Treatment: The test compound (e.g., this compound) or vehicle is administered at a predetermined dosing schedule before and/or during the challenge phase.
-
Analysis: 24 hours after the final challenge, bronchoalveolar lavage fluid (BALF) is collected to determine inflammatory cell counts (e.g., eosinophils, neutrophils). Lung tissue is harvested for histological analysis and measurement of cytokine levels (e.g., IL-4, IL-5, IL-13).
Bleomycin-Induced Dermal Fibrosis Mouse Model
This model is employed to evaluate the anti-fibrotic and anti-inflammatory effects of compounds in a model of skin fibrosis.
Protocol:
-
Induction: For 21 consecutive days, C57BL/6 mice receive daily subcutaneous injections of bleomycin (100 µL of a 1 mg/mL solution) into a defined area on the back.
-
Treatment: The test compound (e.g., this compound) or vehicle is administered throughout the induction period.
-
Analysis: On day 22, skin samples are collected from the injection site. Dermal thickness is measured histologically, and collagen content is quantified using a hydroxyproline (B1673980) assay. Gene expression of fibrotic and inflammatory markers (e.g., Col1a1, IL-6, MCP-1) is determined by quantitative PCR.[2]
Discussion and Conclusion
The preclinical data presented in this guide suggest that this compound, through its novel mechanism of antagonizing the adenosine A2B receptor, exhibits significant anti-inflammatory and anti-fibrotic effects in relevant animal models. In the bleomycin-induced dermal fibrosis model, this compound demonstrated a notable reduction in dermal thickness, collagen deposition, and the presence of myofibroblasts.[2] Furthermore, in a model of acute myocardial infarction, this compound treatment led to a reduction in the pro-inflammatory mediator caspase-1 and attenuated adverse cardiac remodeling.[3]
In comparison, Ibuprofen and Celecoxib are well-established anti-inflammatory agents that act by inhibiting prostaglandin synthesis. While highly effective for many inflammatory conditions, their use can be associated with gastrointestinal and cardiovascular side effects, particularly with long-term use.
The distinct mechanism of action of this compound may offer a therapeutic advantage in specific inflammatory and fibrotic diseases where adenosine signaling is a key driver of pathology. Further research, including head-to-head comparative studies and clinical trials, is warranted to fully elucidate the therapeutic potential of this compound relative to standard-of-care anti-inflammatory agents. The data presented here provide a foundational basis for such future investigations.
References
- 1. Adenosine inhibits tumor necrosis factor-alpha release from mouse peritoneal macrophages via A2A and A2B but not the A3 adenosine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Antifibrotic Effect of A2B Adenosine Receptor Antagonism in a Mouse Model of Dermal Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a selective blocker of the A2B adenosine receptor, attenuates cardiac remodeling after acute myocardial infarction in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Rescue of T-Cell Function by GS-6201 (Lenacapavir): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of GS-6201 (Lenacapavir), a first-in-class HIV-1 capsid inhibitor, with other antiretroviral therapies (ART) in the context of T-cell function rescue. We present supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.
Executive Summary
Lenacapavir (B1654289) has demonstrated potent antiviral efficacy, leading to significant increases in CD4+ T-cell counts, a key indicator of immune reconstitution in people with HIV. Clinical trial data, particularly from the CAPELLA and CALIBRATE studies, provide robust quantitative evidence of this numerical recovery, even in heavily treatment-experienced individuals with multi-drug resistant HIV. While direct comparative data on the functional restoration of T-cells by Lenacapavir versus other modern ART regimens are still emerging, this guide synthesizes the available information to provide a comprehensive overview for the research community.
Data Presentation: Quantitative T-Cell Recovery
The primary measure of T-cell rescue in clinical trials of antiretroviral therapies is the change in CD4+ T-cell count from baseline. Below is a summary of the key findings from clinical trials involving Lenacapavir and its comparators.
Table 1: Increase in CD4+ T-Cell Counts in Heavily Treatment-Experienced Patients (CAPELLA Trial)
| Timepoint | Mean Increase from Baseline (cells/µL) |
| Week 26 | 81 |
| Week 52 | 104 |
| Week 104 | 122 |
| Week 156 | 164 |
Data from the CAPELLA trial, which enrolled patients with multi-drug resistant HIV-1.[1][2][3][4]
Table 2: Comparative Change in CD4+ T-Cell Counts in Treatment-Naïve Patients (CALIBRATE Trial)
| Treatment Arm | Mean Increase from Baseline at Week 54 (cells/µL) |
| Lenacapavir + Tenofovir Alafenamide (TAF) | ~200 |
| Lenacapavir + Bictegravir (B606109) (BIC) | ~200 |
| Lenacapavir (oral) + Emtricitabine/TAF (F/TAF) | ~200 |
| Bictegravir/Emtricitabine/Tenofovir Alafenamide (B/F/TAF) | ~200 |
The CALIBRATE trial showed that Lenacapavir-containing regimens resulted in similar average increases in CD4 counts compared to a standard-of-care integrase inhibitor-based regimen at 54 weeks.[5][6][7]
Table 3: Indirect Comparison of CD4+ T-Cell Count Change in Multi-Drug Resistant HIV
| Treatment | Comparative Change from Baseline in CD4 Cell Count |
| Lenacapavir + Optimized Background Regimen (OBR) | Similar |
| Fostemsavir + OBR | Similar |
| Ibalizumab + OBR | Similar |
An indirect treatment comparison found that the change from baseline in CD4 cell count was similar across Lenacapavir, Fostemsavir, and Ibalizumab treatment groups at weeks 24-28.[8][9]
Experimental Protocols
Validating the functional rescue of T-cells requires a range of sophisticated immunological assays. Below are detailed methodologies for key experiments relevant to this area of research.
Intracellular Cytokine Staining (ICS) for T-Cell Polyfunctionality
Objective: To measure the ability of HIV-specific T-cells to produce multiple cytokines simultaneously (e.g., IFN-γ, TNF-α, IL-2), which is a hallmark of a robust immune response.
Methodology:
-
Cell Stimulation: Peripheral blood mononuclear cells (PBMCs) are stimulated in vitro with pools of HIV-1 peptides (e.g., Gag, Pol, Env) for 6-18 hours. A protein secretion inhibitor (e.g., Brefeldin A or Monensin) is added to trap cytokines intracellularly.
-
Surface Staining: Cells are stained with fluorescently labeled antibodies against T-cell surface markers (e.g., CD3, CD4, CD8) to identify specific T-cell populations.
-
Fixation and Permeabilization: Cells are fixed and permeabilized to allow antibodies to access intracellular proteins.
-
Intracellular Staining: Cells are stained with fluorescently labeled antibodies against the cytokines of interest (e.g., anti-IFN-γ, anti-TNF-α, anti-IL-2).
-
Flow Cytometry Analysis: Samples are acquired on a multi-color flow cytometer, and the data are analyzed to determine the percentage of CD4+ and CD8+ T-cells producing each combination of cytokines.
T-Cell Proliferation Assays
Objective: To assess the proliferative capacity of T-cells in response to antigenic stimulation, a key function that is often impaired in chronic HIV infection.
Methodologies:
-
CFSE Dilution Assay:
-
Labeling: PBMCs are labeled with carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is equally distributed between daughter cells upon cell division.
-
Stimulation: Labeled cells are stimulated with HIV-1 antigens or mitogens for several days.
-
Analysis: The progressive dilution of CFSE fluorescence in dividing cells is measured by flow cytometry.
-
-
Ki-67 Staining:
-
Stimulation: PBMCs are stimulated as described above.
-
Staining: Cells are stained for surface markers and then intracellularly for the Ki-67 protein, a nuclear antigen expressed in proliferating cells.
-
Analysis: The percentage of Ki-67 positive cells within specific T-cell subsets is determined by flow cytometry.[10]
-
Viral Inhibition Assay (VIA)
Objective: To measure the ability of a patient's CD8+ T-cells to inhibit HIV-1 replication in autologous CD4+ T-cells.
Methodology:
-
Cell Isolation: CD4+ and CD8+ T-cells are isolated from patient blood samples.
-
Infection of Target Cells: The isolated CD4+ T-cells are infected with a laboratory strain of HIV-1.
-
Co-culture: The infected CD4+ T-cells are co-cultured with the patient's own CD8+ T-cells at various effector-to-target ratios.
-
Measurement of Viral Replication: After a defined incubation period (typically 7 days), the level of HIV-1 replication is measured, usually by quantifying the p24 antigen in the culture supernatant using an ELISA.
-
Analysis: The percentage of viral inhibition is calculated by comparing the p24 levels in the co-cultures with those in control cultures of infected CD4+ T-cells alone.
Mandatory Visualization
Signaling Pathways in T-Cell Exhaustion
During chronic HIV infection, persistent antigenic stimulation leads to a state of T-cell exhaustion, characterized by the upregulation of inhibitory receptors and impaired effector functions. The following diagram illustrates the key signaling pathways involved.
Caption: Key signaling pathways in T-cell activation and exhaustion.
Experimental Workflow for Assessing T-Cell Function
The following diagram outlines a typical experimental workflow for the comprehensive assessment of T-cell function in clinical trial samples.
Caption: A generalized workflow for evaluating T-cell function.
Mechanism of Action: Capsid Inhibitor vs. Other ART Classes
The unique mechanism of action of Lenacapavir as a capsid inhibitor may have distinct downstream effects on T-cell function compared to other ART classes that target different stages of the HIV lifecycle.
Caption: Comparative mechanisms of action of different ART classes.
Conclusion
Lenacapavir (this compound) has demonstrated a profound impact on virologic suppression and the numerical recovery of CD4+ T-cells, positioning it as a critical new agent in the management of HIV, especially for individuals with multi-drug resistance. The available clinical trial data show robust increases in CD4+ T-cell counts, comparable to or exceeding those seen with other antiretroviral agents.
However, for a complete understanding of its role in immune restoration, further research is needed to provide direct, comparative data on the functional rescue of T-cells. Studies employing the detailed experimental protocols outlined in this guide, such as intracellular cytokine staining and proliferation assays, will be instrumental in elucidating the qualitative aspects of T-cell recovery with Lenacapavir compared to other ART classes. Such data will be invaluable for the scientific community in optimizing long-term treatment strategies and advancing the goal of a functional cure for HIV.
References
- 1. Polyfunctional HIV-Specific Antibody Responses Are Associated with Spontaneous HIV Control - PMC [pmc.ncbi.nlm.nih.gov]
- 2. UCSD HIV/AIDS Trial → Bictegravir/Lenacapavir Versus Current Therapy in People With HIV-1 Who Are Successfully Treated With Biktarvy [clinicaltrials.ucsd.edu]
- 3. Efficacy of Integrase Strand Transfer Inhibitors and the Capsid Inhibitor Lenacapavir against HIV-2[v1] | Preprints.org [preprints.org]
- 4. Efficacy of Integrase Strand Transfer Inhibitors and the Capsid Inhibitor Lenacapavir against HIV-2, and Exploring the Effect of Raltegravir on the Activity of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gilead.com [gilead.com]
- 6. CROI 2022: Lenacapavir: 54 week results in treatment-naive participants of CALIBRATE study | HIV i-Base [i-base.info]
- 7. Expanding therapeutic options: lenacapavir + bictegravir as a potential treatment for HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 8. avac.org [avac.org]
- 9. Indirect Treatment Comparisons of Lenacapavir Plus Optimized Background Regimen Versus Other Treatments for Multidrug-Resistant Human Immunodeficiency Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. trial.medpath.com [trial.medpath.com]
A Comparative Guide: GS-6201 (Lenacapavir) vs. Standard-of-Care in Multi-Drug Resistant HIV-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of GS-6201, now known as Lenacapavir (B1654289), with the standard-of-care for heavily treatment-experienced (HTE) adults with multi-drug resistant HIV-1 (MDR HIV-1). Lenacapavir is a first-in-class, long-acting HIV-1 capsid inhibitor that has demonstrated significant efficacy in this patient population with limited treatment options.[1][2] The standard-of-care for this population is an optimized background regimen (OBR), which consists of a combination of other antiretroviral (ARV) drugs selected based on the patient's treatment history and resistance testing.[3]
Executive Summary
Lenacapavir, in combination with an OBR, has shown superior virologic suppression compared to placebo plus an OBR in the pivotal Phase 2/3 CAPELLA trial.[4][5] This novel capsid inhibitor offers a new mechanism of action, interfering with multiple steps of the HIV-1 lifecycle, and provides a much-needed option for patients who have exhausted other available therapies.[6][7] This guide will delve into the comparative efficacy, safety, and mechanistic data from preclinical and clinical studies, presenting the information in a clear and accessible format for researchers and drug development professionals.
Data Presentation: Lenacapavir vs. Standard-of-Care (Optimized Background Regimen)
The following tables summarize the quantitative data from the CAPELLA trial, which serves as the primary basis for comparing Lenacapavir to the standard-of-care in the target patient population.
Table 1: Virologic Response at Week 26 in the CAPELLA Trial (Randomized Cohort)
| Outcome | Lenacapavir + OBR (n=24) | Placebo + OBR (n=12) |
| HIV-1 RNA <50 copies/mL | 81% (n=29/36*) | 17% (at day 15, prior to OBR) |
| Mean decrease in HIV-1 RNA from baseline (log10 copies/mL) | -1.93 (at day 15) | -0.29 (at day 15) |
| Mean increase in CD4 count from baseline (cells/µL) | 81 | Not Reported |
*Note: The 81% virologic suppression rate at Week 26 is based on the 36 participants who received at least one dose of lenacapavir and an optimized background regimen. The initial randomized comparison was at day 15.[4]
Table 2: Virologic Response at Week 52 in the CAPELLA Trial
| Outcome | Lenacapavir + OBR (n=72) |
| HIV-1 RNA <50 copies/mL | 83% |
| Mean increase in CD4 count from baseline (cells/µL) | 83 |
Note: This data includes all participants from both the randomized and non-randomized cohorts of the CAPELLA trial who received Lenacapavir and an OBR.[5]
Table 3: Long-Term Virologic Suppression with Lenacapavir + OBR in the CAPELLA Trial
| Timepoint | Virologic Suppression Rate (HIV-1 RNA <50 copies/mL) |
| Week 26 | 82.9% |
| Week 52 | 85.1% |
| Week 104 | 81.5% |
| Week 156 | 84.6% |
Note: This analysis excluded participants with missing data.[8]
Experimental Protocols
The CAPELLA Trial (NCT04150068)
The CAPELLA trial is a Phase 2/3, double-blind, placebo-controlled study evaluating the safety and efficacy of Lenacapavir in heavily treatment-experienced people with multi-drug resistant HIV-1 infection.[3][4]
Inclusion Criteria:
-
Adults with documented HIV-1 infection.[9]
-
Evidence of multi-drug resistance to at least two antiretroviral agents from three of the four main classes of ARVs (NRTIs, NNRTIs, PIs, INSTIs).[8]
-
A failing current antiretroviral regimen with a viral load of ≥400 copies/mL.[3]
-
No more than two fully active antiretroviral drugs remaining from the four main classes that could be combined to form a viable regimen.[9]
Exclusion Criteria:
-
Ongoing Hepatitis C virus (HCV) infection.[9]
-
Use of specific antiretroviral agents such as atazanavir, efavirenz, etravirine, nevirapine, and tipranavir (B1684565) were not permitted in the OBR.[3]
Treatment Regimen:
-
Randomized Cohort: Participants were randomized 2:1 to receive either oral Lenacapavir or placebo, in addition to their failing regimen, for 14 days. On day 15, all participants initiated an optimized background regimen (OBR) and received subcutaneous Lenacapavir every 26 weeks (6 months).[8]
-
Non-Randomized Cohort: Participants in this cohort received open-label oral Lenacapavir for 14 days followed by subcutaneous Lenacapavir every 6 months, along with an OBR from day 1.[8]
Optimized Background Regimen (OBR): The OBR was individualized for each participant based on their treatment history and resistance testing. The goal was to construct the most effective regimen possible from the remaining active antiretroviral agents. The most frequently used drug classes in the OBR included:
-
Integrase strand transfer inhibitors (INSTIs)
-
Nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs)
-
Protease inhibitors (PIs)
-
Non-nucleoside reverse transcriptase inhibitors (NNRTIs)
-
Other agents such as the attachment inhibitor fostemsavir (B1673582) and the post-attachment inhibitor ibalizumab were also used.[10]
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: HIV-1 lifecycle and targets of antiretroviral therapies.
Caption: Multi-faceted mechanism of action of Lenacapavir.
Caption: CAPELLA Phase 2/3 trial workflow.
References
- 1. Pharmacological outlook of Lenacapavir: a novel first-in-class Long-Acting HIV-1 Capsid Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SUNLENCA® (lenacapavir) Mechanism of Action | HCP Site [sunlencahcp.com]
- 3. For HCP's | Sunlenca® (lenacapavir) Optimized Background Regimens in the CAPELLA study [askgileadmedical.com]
- 4. gilead.com [gilead.com]
- 5. gilead.com [gilead.com]
- 6. Pharmacological outlook of Lenacapavir: a novel first-in-class Long-Acting HIV-1 Capsid Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. infezmed.it [infezmed.it]
- 8. Lenacapavir Sustains HIV Control and Keeps Boosting CD4s Through 3 Years [natap.org]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Participant-reported Outcomes from the CAPELLA Clinical Trial of Lenacapavir-based Regimens in Heavily Treatment-experienced Adults with HIV - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of GS-6201: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe disposal of GS-6201, a selective adenosine (B11128) A2B receptor antagonist also known as CVT-6883.
This compound is a research chemical with the CAS number 752222-83-6 and the molecular formula C₂₁H₂₁F₃N₆O₂. As with any laboratory chemical, adherence to established safety protocols and waste disposal regulations is paramount. The following procedures are based on general best practices for chemical waste management and should be supplemented by a review of your institution's specific safety guidelines and the official Safety Data Sheet (SDS) for this compound.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) for this compound Handling |
| Eye Protection |
| Hand Protection |
| Body Protection |
| Respiratory Protection |
In case of a spill or accidental release:
-
Evacuate the immediate area.
-
Ventilate the space.
-
Wear appropriate PPE.
-
Absorb the spill with an inert, non-combustible material such as sand or vermiculite.
-
Collect the absorbed material into a designated, labeled hazardous waste container.
-
Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
Step-by-Step Disposal Protocol
The proper disposal of this compound involves segregation, proper containment, and clear labeling to ensure safe handling by waste management personnel.
Figure 1. Experimental Workflow for this compound Disposal. This diagram outlines the decision-making and procedural steps for the safe and compliant disposal of this compound waste in a laboratory setting.
Detailed Methodologies:
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS department. Incompatible chemicals can react, leading to fire, explosion, or the release of toxic gases.
-
Containment:
-
Use a designated hazardous waste container that is compatible with this compound and any solvents used. Typically, high-density polyethylene (B3416737) (HDPE) or glass containers are appropriate.
-
Ensure the container has a secure, leak-proof lid.
-
Do not fill the container to more than 90% of its capacity to allow for expansion of vapors.
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
Identify the contents as "this compound" or "CVT-6883" and include the CAS number (752222-83-6).
-
List all components of the waste, including any solvents and their approximate concentrations.
-
Affix any required hazard pictograms (e.g., flammable, corrosive, toxic) as indicated by the SDS.
-
-
Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
This area should be under the control of the laboratory personnel and away from general work areas.
-
Ensure secondary containment is in place to capture any potential leaks.
-
-
Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste.
-
Do not dispose of this compound down the drain or in the regular trash. This is illegal and environmentally harmful.
-
Disposal of Contaminated Materials
Any materials that come into contact with this compound, such as pipette tips, gloves, and absorbent pads, should be considered contaminated and disposed of as solid hazardous waste.
Figure 2. Logical Relationship for Contaminated Waste. This diagram illustrates the necessary steps for managing solid materials contaminated with this compound.
By following these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult the most current Safety Data Sheet for this compound and your institution's specific waste disposal guidelines for the most accurate and up-to-date information.
Essential Safety and Handling Protocols for GS-6201
This document provides immediate and essential safety and logistical information for handling the compound GS-6201. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling, operation, and disposal.
Disclaimer: As specific hazard data for this compound is not publicly available, these guidelines are based on general best practices for handling potentially hazardous research compounds. Always consult the specific Material Safety Data Sheet (MSDS) for this compound provided by the manufacturer before commencing any work.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure to this compound. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.[1][2][3]
Recommended PPE for Handling this compound
| Task | Gloves | Eye Protection | Lab Coat/Gown | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Double Nitrile Gloves | Safety Glasses with Side Shields or Goggles | Disposable Gown over Lab Coat | N95 or higher-rated respirator (if not in a ventilated enclosure) |
| Dissolving and Solution Preparation | Double Nitrile Gloves | Chemical Splash Goggles | Chemical-resistant Apron over Lab Coat | Required if not performed in a certified chemical fume hood |
| Cell Culture and In Vitro Assays | Sterile Nitrile Gloves | Safety Glasses | Sterile, Disposable Gown | Not generally required in a biological safety cabinet |
| Animal Dosing and Handling | Double Nitrile Gloves | Face Shield and Goggles | Full-coverage Gown | N95 or higher-rated respirator |
| Waste Disposal | Heavy-duty Nitrile or Butyl Gloves | Chemical Splash Goggles | Disposable Gown | As required by the nature of the waste |
Experimental Protocols: Safe Handling and Disposal
General Handling Precautions:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[4]
-
Avoid the creation of dust or aerosols.
-
Wash hands thoroughly after handling and before leaving the laboratory.[4]
-
Ensure that an emergency eyewash station and safety shower are readily accessible.[4]
-
Remove any contaminated clothing immediately.[4]
Disposal Plan:
All waste contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: Collect all contaminated solid waste (e.g., pipette tips, tubes, gloves, gowns) in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a sealed, leak-proof, and clearly labeled hazardous waste container. Do not dispose of this waste down the drain.[5]
-
Sharps: All contaminated sharps (e.g., needles, scalpels) must be disposed of in a designated sharps container.
-
Follow all institutional, local, state, and federal regulations for the disposal of hazardous chemical waste.[5][6][7]
Workflow for Donning and Doffing PPE
The following diagram illustrates the correct sequence for putting on and taking off PPE to prevent contamination.
Caption: Sequential process for donning and doffing Personal Protective Equipment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
